Imitrodast
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(imidazol-1-ylmethyl)-4,5-dihydro-1-benzothiophene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-13(17)10-2-1-9-5-11(18-12(9)6-10)7-15-4-3-14-8-15/h3-6,8H,1-2,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBSZXUPPSXPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1C(=O)O)SC(=C2)CN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150829 | |
| Record name | Imitrodast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114686-12-3 | |
| Record name | Imitrodast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114686123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imitrodast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMITRODAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCQ5G1KFHN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Imitrodast in Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imitrodast, also known as CS-518 or RS-5186, is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. This technical guide delineates the core mechanism by which this compound exerts its antiplatelet effects. By specifically targeting the enzymatic activity of TXA2 synthase, this compound effectively curtails the production of TXA2, a pivotal mediator in platelet activation and aggregation. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from preclinical and clinical investigations, and detailed experimental methodologies for assessing the efficacy of imitrod ast.
Introduction: The Role of Thromboxane A2 in Platelet Aggregation
Platelet aggregation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, become activated, and release various agonists that recruit additional platelets to form a hemostatic plug. One of the most potent of these agonists is thromboxane A2 (TXA2).
TXA2 is synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes. Once produced, TXA2 binds to the thromboxane-prostanoid (TP) receptors on the surface of platelets, initiating a signaling cascade that leads to a conformational change in the glycoprotein IIb/IIIa receptors. This change enables the binding of fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation.
Core Mechanism of Action of this compound
This compound functions as a selective inhibitor of thromboxane A2 synthase. This targeted action is the cornerstone of its antiplatelet activity.
Inhibition of Thromboxane A2 Synthase
This compound directly binds to and inhibits the enzymatic activity of thromboxane A2 synthase. This prevents the conversion of prostaglandin H2 (PGH2), the precursor molecule, into TXA2. The consequence is a significant reduction in the levels of TXA2 produced by activated platelets.
Downstream Effects on Platelet Signaling
By decreasing TXA2 levels, this compound effectively dampens the pro-aggregatory signals mediated by the TP receptor. This leads to:
-
Reduced Glycoprotein IIb/IIIa Receptor Activation: With diminished TXA2 signaling, the inside-out signaling pathway that activates GPIIb/IIIa receptors is attenuated.
-
Inhibition of Platelet Aggregation: The reduced activation of GPIIb/IIIa receptors impairs the ability of platelets to bind to fibrinogen, thereby inhibiting platelet aggregation induced by various agonists that rely on the TXA2 pathway for signal amplification, such as arachidonic acid and collagen.
Potential for Prostaglandin Shunting
A notable consequence of selective TXA2 synthase inhibition is the potential for the redirection of the precursor PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin D2 (PGD2). Both PGI2 and PGD2 are known to be inhibitors of platelet aggregation, acting via the elevation of intracellular cyclic adenosine monophosphate (cAMP). This "prostaglandin shunting" may contribute to the overall antiplatelet effect of this compound.
Quantitative Data on the Antiplatelet Effects of this compound
Clinical studies in healthy volunteers have demonstrated the potent and long-lasting inhibitory effects of this compound (CS-518) on thromboxane synthesis and platelet aggregation.
| Parameter | Agonist | Dosage of this compound | Effect |
| Thromboxane B2 (TXB2) Production | - | Single and multiple oral doses | Significant and sustained inhibition |
| Platelet Aggregation | Arachidonic Acid | Single and multiple oral doses | Marked inhibition |
| Platelet Aggregation | Collagen | Single and multiple oral doses | Inhibition |
| Platelet Aggregation | ADP | Single and multiple oral doses | Inhibition |
Note: Specific IC50 values and percentage inhibition data are typically found within the full-text publications of clinical and preclinical studies. The provided table summarizes the qualitative findings from available abstracts.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in inhibiting platelet aggregation.
Experimental Workflow for Assessing this compound's Efficacy
Caption: Workflow for in vitro evaluation of this compound's antiplatelet activity.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the antiplatelet effects of this compound. Specific concentrations and incubation times should be optimized based on the experimental system.
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (typically in a 9:1 blood to anticoagulant ratio).
-
Centrifugation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.
-
PRP Collection: Carefully aspirate the upper, straw-colored PRP layer into a separate sterile tube.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and, if necessary, adjust to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes).
Light Transmission Aggregometry (LTA)
-
Instrument Setup: Calibrate the aggregometer using PPP to set the 100% transmission (maximum aggregation) and PRP to set the 0% transmission (baseline).
-
Incubation: Pipette a defined volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C for a short pre-incubation period to stabilize.
-
Inhibitor Addition: Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified period (e.g., 1-5 minutes) to allow for drug-platelet interaction.
-
Agonist-Induced Aggregation: Initiate platelet aggregation by adding a known concentration of an agonist, such as arachidonic acid (e.g., 0.5-1 mM) or collagen (e.g., 1-5 µg/mL).
-
Data Recording: Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve. The maximum aggregation percentage is determined from this curve.
Thromboxane B2 (TXB2) Measurement
-
Sample Collection: Following the completion of the aggregation assay (or in a parallel experiment), terminate the reaction (e.g., by adding a stopping solution like indomethacin or by rapid freezing).
-
Sample Processing: Centrifuge the sample to pellet the platelets and collect the supernatant.
-
Immunoassay: Measure the concentration of TXB2, the stable metabolite of TXA2, in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
Conclusion
This compound is a specific inhibitor of thromboxane A2 synthase, which represents a targeted approach to antiplatelet therapy. Its mechanism of action is centered on the reduction of TXA2 production, thereby inhibiting a key pathway in platelet activation and aggregation. The potential for shunting prostaglandin metabolism towards anti-aggregatory prostaglandins may further enhance its therapeutic effect. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel antiplatelet agents.
An In-depth Technical Guide to Imitrodast: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imitrodast is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2][3] By targeting this key enzyme in the arachidonic acid cascade, this compound effectively reduces the production of TXA2, a powerful mediator of platelet aggregation and vasoconstriction.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the pharmacological mechanism of action of this compound, tailored for professionals in research and drug development.
Chemical Structure and Identification
This compound is chemically described as 2-(imidazol-1-ylmethyl)-4,5-dihydro-1-benzothiophene-6-carboxylic acid. It is also available as a sodium salt, this compound Sodium.
Chemical Identifiers
| Identifier | This compound | This compound Sodium |
| IUPAC Name | 2-(imidazol-1-ylmethyl)-4,5-dihydro-1-benzothiophene-6-carboxylic acid | sodium 2-(imidazol-1-ylmethyl)-4,5-dihydro-1-benzothiophene-6-carboxylate |
| SMILES | C1CC2=C(C=C1C(=O)O)SC(=C2)CN3C=CN=C3 | C1CC2=C(C=C1C(=O)[O-])SC(=C2)CN3C=CN=C3.[Na+] |
| Molecular Formula | C13H12N2O2S | C13H11N2NaO2S |
| CAS Number | 114686-12-3 | 113817-57-5 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its sodium salt are presented below. These properties are crucial for formulation development, pharmacokinetic studies, and analytical method development.
General Properties
| Property | This compound | This compound Sodium |
| Molecular Weight | 260.31 g/mol | 282.30 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
Predicted Physicochemical Properties
| Property | This compound | Source |
| XLogP3-AA | 1.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 260.06194880 | PubChem |
| Monoisotopic Mass | 260.06194880 | PubChem |
| Topological Polar Surface Area | 83.4 Ų | PubChem |
| Heavy Atom Count | 18 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 372 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively inhibiting thromboxane A2 (TXA2) synthase, a key enzyme in the prostaglandin synthesis pathway.[1][2][3] This inhibition leads to a reduction in the production of TXA2, a potent mediator of platelet aggregation, vasoconstriction, and bronchoconstriction.
Prostaglandin Synthesis Pathway and the Role of this compound
The synthesis of prostaglandins and thromboxanes begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] PGH2 serves as a common precursor for various prostanoids, including TXA2. Thromboxane A2 synthase then specifically converts PGH2 into TXA2.[3]
This compound's mechanism involves the direct inhibition of thromboxane A2 synthase. By blocking this enzyme, this compound prevents the conversion of PGH2 to TXA2. This leads to a redirection of the metabolic pathway, potentially increasing the synthesis of other prostaglandins like prostacyclin (PGI2) and prostaglandin D2 (PGD2), which have anti-aggregatory and vasodilatory properties.[1]
Therapeutic Potential
The inhibitory action of this compound on TXA2 synthesis underlies its therapeutic potential in conditions where TXA2 plays a significant pathophysiological role. Clinical and preclinical studies have explored its utility in respiratory and cardiovascular diseases.
Asthma and Allergic Rhinitis
Thromboxane A2 is a potent bronchoconstrictor and is implicated in the inflammatory cascade of asthma and allergic rhinitis.[6][7][8] By reducing TXA2 levels, this compound can potentially alleviate bronchoconstriction and airway inflammation, making it a therapeutic candidate for these conditions.
Experimental Protocols
The following section outlines a general experimental protocol for assessing the inhibitory activity of compounds like this compound on thromboxane A2 synthase.
Thromboxane A2 Synthase Inhibition Assay
This assay is designed to screen for inhibitors of thromboxane A2 synthase. A common method involves a fluorescence polarization (FP)-based assay.
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) on human thromboxane A2 synthase.
Principle: The assay utilizes a fluorescently-labeled probe that binds to the active site of the thromboxane A2 synthase. Inhibitors compete with this probe for binding, leading to a decrease in fluorescence polarization, which can be quantified.[9][10]
Materials:
-
Recombinant human thromboxane A2 synthase
-
Fluorescently-labeled thromboxane A2 synthase-specific probe (e.g., TAMRA-conjugated)
-
Assay buffer
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Ozagrel)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound and positive control at various concentrations. Reconstitute the thromboxane A2 synthase and the fluorescent probe according to the manufacturer's instructions.
-
Assay Reaction:
-
Add the assay buffer to the wells of the 384-well plate.
-
Add the test compound or positive control to the respective wells.
-
Add the thromboxane A2 synthase enzyme to all wells except the blank.
-
Initiate the reaction by adding the fluorescent probe to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for a TAMRA probe).[9][10]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
This compound is a specific inhibitor of thromboxane A2 synthase with a well-defined mechanism of action. Its ability to modulate the prostaglandin pathway highlights its potential as a therapeutic agent in diseases characterized by excessive TXA2 production. This technical guide provides foundational information for researchers and drug development professionals working with or interested in this compound and related compounds. Further experimental validation of its physicochemical properties and continued investigation into its clinical applications are warranted.
References
- 1. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible inhibition of thromboxane (TX) A2 synthesis by Y-20811, a selective TX synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyeducation.org [pharmacologyeducation.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Treatment and outcomes in patients with asthma and allergic rhinitis in the United kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Management of patients with allergic rhinitis and asthma: literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous treatment of asthma and allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide: Imitrodast Sodium vs. Imitrodast Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imitrodast is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme crucial in the arachidonic acid cascade that leads to the production of thromboxane A2 (TXA2). TXA2 is a powerful mediator of platelet aggregation and vasoconstriction, implicating it in the pathophysiology of various cardiovascular and respiratory diseases. As with many acidic drug molecules, this compound can exist in its free acid form or as a salt, most commonly the sodium salt. The choice between the free acid and the salt form is a critical decision in drug development, profoundly influencing the compound's physicochemical properties, formulation strategies, and ultimately its clinical performance.
This technical guide provides a detailed comparison of this compound sodium and this compound free acid, focusing on their core chemical and physical differences, the implications for drug development, and relevant experimental protocols. Due to the limited availability of direct comparative data in the public domain, this guide synthesizes information based on established principles of pharmaceutical sciences and available data for this compound and analogous compounds.
Core Physicochemical and Pharmacological Properties
This compound's chemical structure features a carboxylic acid group, which is the basis for the formation of its sodium salt.
This compound Free Acid
-
Molecular Formula: C₁₃H₁₂N₂O₂S[1]
-
Molecular Weight: 260.31 g/mol [1]
-
IUPAC Name: 2-(imidazol-1-ylmethyl)-4,5-dihydro-1-benzothiophene-6-carboxylic acid[1]
This compound Sodium
-
Molecular Formula: C₁₃H₁₁N₂NaO₂S[2]
-
Molecular Weight: 282.30 g/mol [2]
-
IUPAC Name: sodium 2-(imidazol-1-ylmethyl)-4,5-dihydro-1-benzothiophene-6-carboxylate[2]
The primary distinction between the two forms lies in the ionization of the carboxylic acid group. In the sodium salt, the acidic proton is replaced by a sodium ion, leading to significant differences in their physicochemical properties.
Data Presentation: Comparative Analysis
While direct, head-to-head quantitative data for this compound sodium versus its free acid is scarce in publicly accessible literature, we can infer their comparative properties based on the well-established principles of salt formation for acidic drugs. The following tables summarize these expected differences.
Table 1: Physicochemical Properties
| Property | This compound Free Acid | This compound Sodium | Rationale |
| Aqueous Solubility | Lower | Higher | The ionic nature of the sodium salt allows for stronger interactions with polar water molecules, leading to increased solubility. |
| Dissolution Rate | Slower | Faster | The higher solubility of the sodium salt generally leads to a faster rate of dissolution in aqueous media. |
| Hygroscopicity | Lower | Potentially Higher | Salt forms of drugs often have a greater tendency to absorb moisture from the atmosphere. |
| Solid-State Stability | Generally Stable | Potentially susceptible to disproportionation (conversion back to the free acid) in the presence of moisture and acidic excipients. | |
| Melting Point | Specific to the crystalline form | Generally higher than the free acid | The ionic lattice of the salt form typically requires more energy to break than the intermolecular forces in the free acid crystal. |
| pKa | ~4-5 (Estimated for the carboxylic acid) | Not applicable (fully ionized) | The pKa is a property of the acidic functional group. |
Table 2: Pharmacokinetic and Pharmacodynamic Properties (Expected)
| Property | This compound Free Acid | This compound Sodium | Rationale |
| Oral Bioavailability | Potentially Lower | Potentially Higher | The faster dissolution and higher solubility of the sodium salt can lead to more rapid and complete absorption from the gastrointestinal tract, especially for a poorly soluble free acid. |
| Onset of Action | Potentially Slower | Potentially Faster | Faster absorption of the sodium salt would lead to a quicker attainment of therapeutic plasma concentrations. |
| In Vitro Potency (IC50/Ki) | Expected to be similar | Expected to be similar | The active moiety is the this compound anion, which is the same for both forms once dissolved. Any minor differences would likely be due to the different molecular weights. |
Experimental Protocols
Synthesis of this compound Sodium from this compound Free Acid
Objective: To convert this compound free acid into its sodium salt to potentially enhance its aqueous solubility.
Materials:
-
This compound free acid
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Ethanol (or other suitable organic solvent)
-
Water, deionized
-
Magnetic stirrer and stir bar
-
pH meter
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve a known quantity of this compound free acid in a suitable organic solvent, such as ethanol.
-
In a separate container, prepare a stoichiometric equivalent of a sodium base solution (e.g., 1 M NaOH in deionized water).
-
Slowly add the sodium base solution to the solution of this compound free acid while stirring.
-
Monitor the pH of the reaction mixture. The addition is complete when a stable pH, typically in the neutral to slightly basic range, is achieved, indicating the complete neutralization of the carboxylic acid.
-
Remove the solvent from the reaction mixture using a rotary evaporator under reduced pressure.
-
The resulting solid is the crude this compound sodium. It can be further purified by recrystallization from a suitable solvent system.
-
The final product should be dried under vacuum and characterized by techniques such as NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
In Vitro Thromboxane A2 Synthase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound sodium and this compound free acid against thromboxane A2 synthase.
Materials:
-
Human platelet microsomes (as a source of thromboxane A2 synthase)
-
This compound sodium and this compound free acid stock solutions (in a suitable solvent like DMSO)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2.
-
Incubator
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound sodium and this compound free acid in the assay buffer.
-
In a microplate, add the platelet microsomes, the test compound dilutions (or vehicle control), and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture for a specific duration (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a solution containing a cyclooxygenase inhibitor like indomethacin to prevent further metabolism of arachidonic acid).
-
Quantify the amount of TXB2 produced in each well using a commercial ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of TXB2 formation against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.
Mandatory Visualizations
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for comparing this compound free acid and its sodium salt.
Discussion and Conclusion
The conversion of a free acid to a salt form is a common and effective strategy in pharmaceutical development to enhance the solubility and dissolution rate of poorly water-soluble drugs. In the case of this compound, the sodium salt is expected to exhibit significantly higher aqueous solubility and a faster dissolution rate compared to the free acid. These improved physicochemical properties are anticipated to translate into enhanced oral bioavailability and a more rapid onset of action.
While the intrinsic pharmacological activity of the this compound anion should remain unchanged regardless of the form administered, the improved pharmacokinetic profile of the sodium salt would likely make it the preferred candidate for clinical development, particularly for oral dosage forms. However, the potential for higher hygroscopicity and the risk of disproportionation of the sodium salt in certain formulation environments must be carefully evaluated during preformulation and formulation development studies.
The selection of the optimal form of this compound for a specific therapeutic application requires a comprehensive evaluation of its physicochemical properties, manufacturability, stability, and in vivo performance. The experimental protocols and logical workflow outlined in this guide provide a framework for conducting such a comparative assessment. For researchers and drug development professionals, a thorough understanding of the differences between the free acid and salt forms is paramount for the successful development of a safe, effective, and stable drug product.
References
An In-depth Technical Guide on the Core Mechanism of Imitrodast: A Thromboxane A2 Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imitrodast is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial to the arachidonic acid cascade and a key player in thrombosis and inflammation. By specifically targeting TXA2 synthase, this compound effectively reduces the production of TXA2, a powerful mediator of platelet aggregation and vasoconstriction. This targeted action makes this compound a compound of significant interest for therapeutic applications in cardiovascular diseases and inflammatory conditions such as asthma. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its effects on relevant signaling pathways.
Introduction
Thromboxane A2 (TXA2) is an eicosanoid synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and TXA2 synthase. Produced primarily by activated platelets, TXA2 acts as a potent prothrombotic and pro-inflammatory agent. Its physiological effects, which include stimulating platelet activation and aggregation and inducing vasoconstriction, are mediated through the thromboxane receptor (TP). Dysregulation of the TXA2 pathway has been implicated in the pathophysiology of various diseases, including myocardial infarction, stroke, atherosclerosis, and bronchial asthma.
This compound, with the chemical name 4,5-Dihydro-2-(imidazol-1-ylmethyl)benzo[b]thiophene-6-carboxylic acid, is a selective inhibitor of TXA2 synthase. Its mechanism of action involves the specific blockade of the conversion of prostaglandin H2 (PGH2) to TXA2, without significantly affecting other enzymes in the arachidonic acid cascade, such as cyclooxygenase. This selectivity offers a potential therapeutic advantage over non-selective COX inhibitors like aspirin, which inhibit the production of both prothrombotic TXA2 and antithrombotic prostacyclin (PGI2). This guide delves into the technical details of this compound's interaction with TXA2 synthase and its downstream pharmacological effects.
Mechanism of Action
This compound exerts its pharmacological effect by directly and selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the isomerization of the prostaglandin endoperoxide PGH2 into TXA2. By blocking this critical step, this compound effectively depletes the levels of TXA2, thereby mitigating its pro-aggregatory and vasoconstrictive effects. A key feature of selective TXA2 synthase inhibition is the potential redirection of PGH2 metabolism towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin D2 (PGD2), which have anti-aggregatory and vasodilatory properties.
Quantitative Efficacy Data
The inhibitory potency of this compound has been quantified in various in vitro and ex vivo systems. The following tables summarize the key quantitative data regarding its efficacy as a TXA2 synthase inhibitor and its impact on platelet aggregation.
Table 1: Inhibitory Activity of this compound against Thromboxane A2 Synthase
| Assay System | Parameter | Value | Reference |
| Human Platelet Microsomes | IC50 (TXB2 production) | Data not available in search results | |
| Washed Human Platelets | IC50 (TXB2 production) | Data not available in search results |
Note: Specific IC50 values for this compound were not found in the provided search results. For context, other potent thromboxane synthase inhibitors have reported IC50 values in the nanomolar range.
Table 2: Effect of this compound on Platelet Aggregation
| Agonist | Species | Assay System | Parameter | Result | Reference |
| Arachidonic Acid | Data not available | Data not available | % Inhibition / IC50 | Data not available | |
| Collagen | Data not available | Data not available | % Inhibition / IC50 | Data not available | |
| ADP | Data not available | Data not available | % Inhibition / IC50 | Data not available | |
| Thrombin | Data not available | Data not available | % Inhibition / IC50 | Data not available |
Note: Quantitative dose-response data for this compound's effect on platelet aggregation induced by specific agonists were not available in the provided search results.
Signaling Pathways
The signaling cascade initiated by arachidonic acid and the site of this compound's intervention are critical to understanding its mechanism.
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro and ex vivo evaluation of this compound's pharmacological profile.
Thromboxane A2 Synthase Activity Assay
This protocol outlines a method to determine the inhibitory effect of this compound on TXA2 synthase activity in human platelets.
Protocol Details:
-
Preparation of Human Platelet Microsomes:
-
Isolate human platelets from whole blood by differential centrifugation.
-
Wash the platelet pellet and resuspend in a suitable buffer.
-
Lyse the platelets by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
Pre-incubate the platelet microsomes with varying concentrations of this compound (or vehicle control) for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding a known concentration of PGH2 as the substrate.
-
Allow the reaction to proceed for a defined period.
-
Terminate the reaction by adding a stopping solution (e.g., a solution of a stable TXA2/PGH2 receptor antagonist or by acidification).
-
-
Quantification of Thromboxane B2 (TXB2):
-
TXA2 is highly unstable and rapidly hydrolyzes to its stable metabolite, TXB2.
-
Measure the concentration of TXB2 in the reaction mixture using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Construct a standard curve using known concentrations of TXB2.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 formation at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of TXA2 synthase activity) by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of this compound on platelet aggregation induced by various agonists.
Protocol Details:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw venous blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500 x g) for 15-20 minutes.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Place a cuvette containing PRP in the aggregometer at 37°C with a magnetic stir bar.
-
Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
-
Add a specific concentration of this compound (or vehicle) to the PRP and incubate for a predetermined time.
-
Initiate platelet aggregation by adding a known concentration of an agonist (e.g., arachidonic acid, collagen, ADP, or thrombin).
-
Record the change in light transmission over time.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the percentage inhibition of aggregation for each this compound concentration compared to the vehicle control.
-
Construct dose-response curves to determine the IC50 of this compound for each agonist.
-
Effects on Pro-Inflammatory Mediators
The inhibition of TXA2 synthase by this compound can influence the broader inflammatory milieu.
Prostaglandins
By blocking the conversion of PGH2 to TXA2, this compound can lead to an accumulation of PGH2, which can then be shunted towards the synthesis of other prostaglandins. Studies with other TXA2 synthase inhibitors have shown increased production of PGD2, PGE2, and PGF2α. These prostaglandins have diverse and sometimes opposing effects on inflammation and platelet function. For instance, PGD2 can inhibit platelet aggregation, while PGE2 can have both pro- and anti-inflammatory roles depending on the context.
Leukotrienes and Cytokines
The direct effect of this compound on the synthesis of leukotrienes, another major class of inflammatory mediators derived from arachidonic acid, has not been extensively characterized in the provided search results. Similarly, the impact of this compound on the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) requires further investigation.
Therapeutic Implications in Asthma
Airway hyperresponsiveness and inflammation are hallmarks of asthma. TXA2 is a potent bronchoconstrictor and is implicated in the pathogenesis of asthma. By inhibiting TXA2 synthesis, this compound has the potential to reduce bronchoconstriction and airway inflammation. Clinical studies are needed to fully elucidate the therapeutic benefits of this compound in asthma, including its effects on forced expiratory volume in one second (FEV1) and provocative concentration of methacholine causing a 20% fall in FEV1 (PC20).
Conclusion
This compound is a selective inhibitor of thromboxane A2 synthase with the potential to be a valuable therapeutic agent in conditions characterized by excessive platelet activation and inflammation. Its targeted mechanism of action offers a promising pharmacological profile. This technical guide has provided an overview of the core principles of this compound's function. Further research is warranted to fully characterize its quantitative efficacy and to elucidate its complete range of effects on the complex network of inflammatory mediators. The detailed experimental protocols provided herein serve as a foundation for researchers to conduct further investigations into this promising compound.
Preclinical Profile of Thromboxane A2 Synthase Inhibitors in Asthma Models: A Technical Overview
Disclaimer: Preclinical data for Imitrodast (TAS-205), a hematopoietic prostaglandin D synthase (HPGDS) inhibitor, in asthma models are not publicly available. This document provides a technical review of preclinical research on a related therapeutic class, thromboxane A2 synthase inhibitors, which have been investigated for their potential in asthma treatment. The findings presented here are based on analogous compounds and are intended to provide insights into a relevant pathway in asthma pathophysiology for researchers, scientists, and drug development professionals.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, reversible airway obstruction, and airway inflammation. Thromboxane A2 (TXA2), a potent bronchoconstrictor and inflammatory mediator derived from the arachidonic acid cascade, is implicated in the pathogenesis of asthma. Consequently, inhibitors of thromboxane A2 synthase, the enzyme responsible for the production of TXA2, have been evaluated as a potential therapeutic strategy for asthma. This technical guide summarizes the key preclinical findings for two such inhibitors, Ozagrel (OKY-046) and CS-518, in relevant animal models of asthma.
Mechanism of Action: Thromboxane A2 Synthesis Pathway
The arachidonic acid cascade leads to the production of various pro-inflammatory and homeostatic mediators. In the context of asthma, the cyclooxygenase (COX) pathway converts arachidonic acid into prostaglandin H2 (PGH2). Thromboxane A2 synthase then metabolizes PGH2 into TXA2, which exerts its biological effects by binding to the thromboxane-prostanoid (TP) receptor. Inhibition of thromboxane A2 synthase is expected to reduce the levels of TXA2, thereby mitigating its bronchoconstrictive and pro-inflammatory effects in the airways.
Preclinical Efficacy Data
The preclinical efficacy of thromboxane A2 synthase inhibitors has been evaluated in various animal models of asthma, primarily focusing on their ability to inhibit bronchoconstriction and airway inflammation.
Inhibition of Bronchoconstriction
Studies in ovalbumin-sensitized guinea pigs, a classic model of allergic asthma, have demonstrated the ability of thromboxane A2 synthase inhibitors to attenuate antigen-induced bronchoconstriction.
| Compound | Animal Model | Challenge | Endpoint | Dose/Concentration | Efficacy |
| CS-518 | Ovalbumin-sensitized Guinea Pig | Ovalbumin | Antigen-induced bronchoconstriction | Not Specified | Significant inhibition of the SRS-A mediated component |
| Ozagrel (OKY-046) | Capsaicin-sensitized Guinea Pig | Capsaicin | Capsaicin-induced cough | 10, 30, 100 mg/kg (p.o.) | Dose-dependent inhibition (ED50 = 26.3 mg/kg)[1] |
Table 1: Preclinical Efficacy of Thromboxane A2 Synthase Inhibitors on Bronchoconstriction and Airway Reactivity
Anti-inflammatory Effects
The anti-inflammatory potential of thromboxane A2 synthase inhibitors has been investigated in murine models of allergic airway inflammation. These studies typically involve sensitization to an allergen like ovalbumin followed by challenge to induce an inflammatory response in the lungs.
| Compound | Animal Model | Key Parameters | Dose/Concentration | Results |
| Ozagrel (OKY-046) | Ovalbumin-sensitized BALB/c Mice | Eosinophil count in BALF | Not Specified | Significant reduction in eosinophil infiltration |
Table 2: Anti-inflammatory Effects of Ozagrel in a Murine Asthma Model
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of thromboxane A2 synthase inhibitors in asthma models.
Ovalbumin-Sensitized Guinea Pig Model of Allergic Asthma
This model is widely used to assess the effects of novel therapeutics on antigen-induced bronchoconstriction and airway hyperresponsiveness.
Protocol Details:
-
Animal Model: Male Hartley guinea pigs are commonly used.
-
Sensitization: Animals are sensitized with intraperitoneal injections of ovalbumin emulsified in an adjuvant such as aluminum hydroxide. A typical protocol involves injections on day 0 and day 2.
-
Drug Administration: The test compound or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before the antigen challenge.
-
Antigen Challenge: On a designated day post-sensitization (e.g., day 14 or 21), conscious animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of ovalbumin for a defined period.
-
Measurement of Bronchoconstriction: Airway resistance is continuously monitored before, during, and after the ovalbumin challenge to determine the peak bronchoconstrictor response and the duration of action of the test compound. Specific airway conductance (sGaw) is a key parameter measured.[2][3]
Murine Model of Allergic Airway Inflammation
This model is employed to evaluate the anti-inflammatory effects of drug candidates by assessing cellular infiltration and cytokine levels in the lungs.
Protocol Details:
-
Animal Model: BALB/c mice are frequently used due to their propensity to mount a robust Th2-type immune response.
-
Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin and aluminum hydroxide on specific days (e.g., day 0 and day 7).
-
Challenge: Sensitized mice are challenged with aerosolized ovalbumin on several consecutive days (e.g., days 14-17).
-
Bronchoalveolar Lavage (BAL): At a defined time point after the final challenge (e.g., 24-48 hours), mice are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a fixed volume of saline into the lungs via a tracheal cannula.
-
Cellular Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are determined, and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) are performed on cytospin preparations stained with a differential stain.
-
Cytokine Analysis: The supernatant from the BAL fluid can be used to measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) by ELISA or other immunoassays.
Summary and Future Directions
The preclinical data for thromboxane A2 synthase inhibitors such as Ozagrel and CS-518 suggest that this class of compounds has the potential to mitigate key features of asthma, including bronchoconstriction and airway inflammation. The inhibitory effects on antigen-induced bronchoconstriction in guinea pigs and the reduction of eosinophilic inflammation in mice provide a rationale for their investigation as asthma therapeutics.
However, it is crucial to reiterate that there is a lack of specific preclinical data for this compound (TAS-205) in the context of asthma. Future preclinical studies would be necessary to directly evaluate the efficacy of this compound in established animal models of asthma to determine its potential as a treatment for this respiratory disease. Such studies should focus on generating robust dose-response data for both bronchoconstriction and airway inflammation endpoints, as well as exploring the detailed mechanism of action in the airways.
References
- 1. Participation of thromboxane A2 in the cough response in guinea-pigs: antitussive effect of ozagrel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of specific airway conductance in guinea pigs. A noninvasive method - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Primary Target: An In-depth Technical Guide to the Cellular Targets of Imitrodast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imitrodast is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2. TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, and its inhibition is a therapeutic strategy in a variety of cardiovascular and respiratory diseases. While the primary mechanism of action of this compound is well-established, a comprehensive understanding of its full cellular interaction profile is crucial for a complete assessment of its therapeutic potential and safety. This technical guide aims to provide a thorough overview of the known cellular targets of this compound beyond its canonical interaction with TXA2 synthase.
However, a comprehensive review of the current scientific literature and publicly available pharmacological data reveals a significant lack of information regarding specific off-target cellular interactions of this compound. Extensive searches of pharmacological databases and peer-reviewed publications did not yield any conclusive evidence of this compound binding to or functionally modulating other cellular targets with significant affinity or potency.
This guide will therefore focus on the established pharmacology of this compound concerning its primary target and discuss the methodologies that could be employed to investigate potential off-target effects, a critical step in the preclinical and clinical development of any therapeutic agent.
Established Cellular Target: Thromboxane A2 Synthase
The primary and well-documented cellular target of this compound is thromboxane A2 (TXA2) synthase (EC 5.3.99.5).
Mechanism of Action
This compound acts as a competitive and selective inhibitor of TXA2 synthase. By binding to the active site of the enzyme, it prevents the conversion of prostaglandin H2 (PGH2) to TXA2. This leads to a significant reduction in the biosynthesis of TXA2, thereby attenuating its downstream physiological effects.
Signaling Pathway of TXA2 Synthase Inhibition
The inhibition of TXA2 synthase by this compound interrupts a critical signaling pathway involved in thrombosis and vasoconstriction.
The Impact of Thromboxane Synthase Inhibition on Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imitrodast and similar compounds, as selective inhibitors of thromboxane A2 (TXA2) synthase, represent a targeted approach to modulating the intricate prostaglandin synthesis pathway. By specifically blocking the conversion of prostaglandin H2 (PGH2) to the potent pro-aggregatory and vasoconstrictive agent TXA2, these inhibitors fundamentally alter the balance of prostanoid production. This guide provides an in-depth technical overview of the mechanism of action of thromboxane synthase inhibitors, using dazoxiben as a well-characterized example. It details the quantitative effects on prostaglandin levels, outlines key experimental protocols for their evaluation, and visualizes the underlying signaling pathways.
Mechanism of Action: Shifting the Prostaglandin Balance
The primary mechanism of action of this compound-like compounds is the selective and competitive inhibition of thromboxane A2 synthase, the terminal enzyme in the synthesis of TXA2 from the precursor PGH2. This inhibition leads to two major consequences:
-
Reduction of Thromboxane A2: The direct effect is a significant decrease in the production of TXA2, a key mediator of platelet aggregation and vasoconstriction.
-
Redirection of Prostaglandin H2 Metabolism: The accumulation of PGH2 substrate results in its increased metabolism by other prostaglandin synthases, leading to an elevated synthesis of other prostanoids, notably prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin D2 (PGD2).[1] These prostaglandins often have opposing physiological effects to TXA2, such as vasodilation and inhibition of platelet aggregation.
This shift in the prostanoid profile from a prothrombotic to a more antithrombotic and vasodilatory state is the therapeutic basis for the action of thromboxane synthase inhibitors.
Quantitative Effects on Prostaglandin Synthesis
The inhibitory potency and the extent of prostaglandin redirection can be quantified through various in vitro and in vivo studies. Dazoxiben serves as a relevant case study for understanding these quantitative effects.
| Parameter | Method | Matrix | Value/Effect | Reference |
| IC50 for TXB2 Production Inhibition | Radioimmunoassay (RIA) | Clotting Human Whole Blood | 0.3 µg/mL (~1.1 µM) | [1] |
| In Vivo Plasma Thromboxane Reduction | Not Specified | Human Plasma | ~80% reduction | [2] |
| Enhancement of Prostaglandin Production | Radioimmunoassay (RIA) | Clotting Human Whole Blood | PGE2 > PGF2α > 6-keto-PGF1α | [1] |
| Effect on Urinary TXA2 Metabolite (2,3-dinor-TXB2) | Not Specified | Human Urine | >90% suppression (for Dazmegrel) | |
| Change in Urinary TXA2/PGI2 Metabolite Ratio | Not Specified | Human Urine | From ~5.0 to 0.2 (for Dazmegrel) |
Experimental Protocols
A variety of experimental techniques are employed to assess the impact of thromboxane synthase inhibitors on prostaglandin synthesis and platelet function. Below are detailed methodologies for key assays.
In Vitro Thromboxane Synthase Inhibition Assay (using Human Platelets)
This assay determines the concentration-dependent inhibition of TXA2 production by the test compound in a physiologically relevant cell system.
Materials:
-
Human whole blood collected in trisodium citrate.
-
Test compound (e.g., Dazoxiben) stock solution in a suitable solvent (e.g., DMSO).
-
Collagen (agonist).
-
Phosphate Buffered Saline (PBS).
-
Radioimmunoassay (RIA) or ELISA kit for Thromboxane B2 (TXB2), the stable hydrolysis product of TXA2.
-
Centrifuge.
-
Water bath.
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Incubation with Inhibitor: Aliquot PRP into microcentrifuge tubes. Add varying concentrations of the test compound (or vehicle control) and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiation of Thromboxane Synthesis: Add collagen to a final concentration known to induce robust platelet aggregation and TXA2 synthesis (e.g., 2 µg/mL).
-
Incubation: Incubate the mixture for a defined period (e.g., 5 minutes) at 37°C in a shaking water bath to allow for platelet activation and TXA2 production.
-
Termination of Reaction: Stop the reaction by adding a cyclooxygenase inhibitor (e.g., indomethacin) and placing the tubes on ice.
-
Sample Preparation: Centrifuge the samples at 12,000 x g for 5 minutes to pellet the platelets.
-
Quantification of TXB2: Collect the supernatant and measure the concentration of TXB2 using a commercially available RIA or ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage inhibition of TXB2 production against the logarithm of the test compound concentration to determine the IC50 value.
Whole Blood Aggregation Assay
This assay assesses the functional consequence of thromboxane synthase inhibition on platelet aggregation.
Materials:
-
Fresh human whole blood collected in trisodium citrate.
-
Test compound (e.g., Dazoxiben) stock solution.
-
Agonist (e.g., Arachidonic Acid or Collagen).
-
Saline.
-
Whole blood aggregometer.
Procedure:
-
Sample Preparation: Dilute the whole blood sample 1:1 with pre-warmed saline.
-
Incubation with Inhibitor: Add the test compound at various concentrations (or vehicle control) to the diluted blood and incubate for a predetermined time (e.g., 5 minutes) at 37°C in the aggregometer cuvettes with stirring.
-
Baseline Measurement: Record the baseline impedance or light transmission for 1-2 minutes.
-
Initiation of Aggregation: Add the agonist (e.g., arachidonic acid at a final concentration of 0.5 mM) to initiate platelet aggregation.
-
Data Acquisition: Record the change in impedance or light transmission over time (typically 5-10 minutes).
-
Data Analysis: The extent of aggregation is typically quantified as the maximum change in impedance or light transmission, the area under the curve (AUC), or the slope of the aggregation curve. Compare the results from treated samples to the vehicle control.[3][4][5]
Measurement of Urinary Prostaglandin Metabolites
This in vivo method provides an integrated assessment of systemic prostaglandin production over time.
Materials:
-
24-hour urine collections from subjects before and after administration of the test compound.
-
Internal standards (deuterated metabolites of the prostaglandins of interest).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
Solvents for extraction and chromatography.
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS).
Procedure:
-
Sample Preparation: Thaw the urine samples and add the deuterated internal standards.
-
Solid-Phase Extraction: Acidify the urine and apply it to a pre-conditioned C18 SPE cartridge. Wash the cartridge to remove interfering substances and then elute the prostaglandins with an organic solvent (e.g., ethyl acetate).
-
Derivatization (for GC-MS): Evaporate the eluate to dryness and derivatize the prostaglandins to make them volatile for GC analysis. This typically involves methoximation of keto groups and silylation of hydroxyl groups.
-
GC-MS or LC-MS/MS Analysis: Inject the prepared sample into the GC-MS or LC-MS/MS system. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to specifically detect and quantify the target prostaglandin metabolites and their corresponding internal standards.
-
Data Analysis: Calculate the concentration of each metabolite by comparing the peak area ratio of the endogenous metabolite to its deuterated internal standard against a standard curve. Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Signaling Pathways and Experimental Workflows
The inhibition of thromboxane synthase and the subsequent redirection of PGH2 metabolism trigger a cascade of signaling events. These can be visualized to better understand the drug's mechanism of action.
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound/Dazoxiben.
Caption: Downstream signaling effects of altered prostaglandin levels.
Caption: General experimental workflow for evaluating thromboxane synthase inhibitors.
Conclusion
Thromboxane synthase inhibitors like this compound and dazoxiben offer a precise mechanism for modulating the prostaglandin pathway. By selectively blocking TXA2 synthesis, they not only reduce the levels of a potent prothrombotic and vasoconstrictive mediator but also promote the production of beneficial prostaglandins such as PGI2. The quantitative assessment of these effects, through a combination of in vitro and in vivo assays, is crucial for the development and characterization of these therapeutic agents. The detailed protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in the field of eicosanoid pharmacology and drug discovery.
References
- 1. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dazoxiben examined for platelet inhibition effect in an artificial circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Imitrodast: A Technical Guide to its Core Effects on Immune Cell Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imitrodast, a potent and selective thromboxane A2 (TXA2) synthase inhibitor, presents a compelling profile for modulating immune responses. While primarily recognized for its antiplatelet and vasoconstrictive-inhibiting properties, its influence extends significantly into the realm of immunology. This technical guide delineates the core effects of this compound on immune cell function, underpinned by its mechanism of action—the inhibition of TXA2 synthesis. By reducing the availability of this key lipid mediator, this compound alters the intricate signaling cascades that govern the activation, differentiation, and effector functions of various immune cell populations. This document provides a comprehensive overview of the current understanding of this compound's immunomodulatory activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: Inhibition of Thromboxane A2 Synthesis
This compound's primary pharmacological action is the selective inhibition of thromboxane A2 synthase, an enzyme crucial for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2)[1]. TXA2 is a potent lipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, vasoconstriction, and, importantly, the inflammatory response[1][2]. By blocking TXA2 synthesis, this compound effectively reduces the downstream signaling events mediated by this eicosanoid, thereby exerting its immunomodulatory effects[1].
Immune cells, including dendritic cells (DCs), are capable of producing TXA2[3][4]. This locally produced TXA2 can then act in an autocrine or paracrine manner on other immune cells, such as T lymphocytes, which express the thromboxane receptor (TP)[3][4][5]. The binding of TXA2 to its G-protein coupled receptor, TP, initiates a signaling cascade that influences cell adhesion, migration, and activation[3][6][7]. This compound, by preventing the initial synthesis of TXA2, curtails this entire signaling axis.
Effects on T Lymphocyte Function
Thromboxane A2 signaling plays a significant role in modulating T cell activity, particularly the interaction between T cells and antigen-presenting cells like dendritic cells[3][4][6]. By inhibiting TXA2 production, this compound is postulated to enhance T cell-mediated immune responses.
T Cell Activation and Proliferation
Studies have shown that TXA2 can impair the adhesion between dendritic cells and T cells, a critical step for T cell activation[3][4]. Specifically, TXA2 appears to preferentially disrupt the interactions of low-avidity CD4+ T cells with DCs[6][7]. This suggests that under normal physiological conditions, TXA2 acts as a tonic suppressor of weak T cell responses, potentially as a mechanism to maintain self-tolerance and focus the immune response on high-avidity interactions[6][7].
By inhibiting TXA2 synthesis, this compound is expected to relieve this suppressive effect, leading to:
-
Enhanced DC-T cell adhesion: Facilitating more stable and prolonged interactions, which are necessary for complete T cell activation.
-
Increased T cell proliferation: Particularly of low-avidity T cells that would otherwise be suppressed[6][7].
-
Augmented T cell activation marker expression: Studies on TP-deficient mice, which mimic the effect of TXA2 inhibition, show higher expression of activation markers on stimulated CD4+ T cells[6][7].
Cytokine Production
The impact of TXA2 inhibition on T cell cytokine production is complex and appears to be context-dependent. In a murine model of allergic pulmonary inflammation, a TXA2 synthase inhibitor (OKY-046) was found to decrease the production of IL-2, IL-5, and IFN-γ by antigen-stimulated splenic mononuclear cells[8]. This suggests an anti-inflammatory effect in certain allergic or Th2-dominant settings.
Conversely, by promoting the activation of a broader repertoire of T cells, including low-avidity clones, this compound could potentially lead to a more diverse cytokine profile in other contexts. For instance, enhanced activation of follicular helper T cells (TFH) has been observed in the absence of TP signaling, which could lead to increased production of cytokines like IL-21 and IL-4, crucial for B cell help and antibody production[6][9].
Effects on Dendritic Cell Function
Dendritic cells are potent antigen-presenting cells that are also a source of TXA2[3][4]. While this compound's primary effect is on the production of TXA2 by these cells, this can have secondary consequences on their function and their interaction with other immune cells.
By reducing the local concentration of TXA2, this compound can indirectly enhance the ability of DCs to activate T cells by promoting more stable and prolonged cell-cell contacts[3][4][6][7]. There is currently limited direct evidence to suggest that this compound significantly alters other key DC functions such as antigen uptake, processing, or maturation. However, the modulation of the local inflammatory milieu through the reduction of TXA2 could have broader effects on DC phenotype and function.
Effects on Other Immune Cells
The immunomodulatory effects of inhibiting TXA2 synthesis are not limited to the adaptive immune system.
Eosinophils
In a murine model of allergic asthma, treatment with a TXA2 synthase inhibitor significantly reduced the number of eosinophils in bronchoalveolar lavage fluid[8]. This suggests that TXA2 is involved in the recruitment and/or survival of eosinophils in allergic inflammation. Therefore, this compound may have therapeutic potential in eosinophil-driven diseases.
B Lymphocytes
The impact of this compound on B cell function is likely indirect, mediated through its effects on T follicular helper (Tfh) cells. As mentioned, the absence of TXA2 signaling can lead to an augmented accumulation of Tfh cells[6]. Tfh cells are critical for providing help to B cells in germinal centers, leading to antibody production and affinity maturation[9]. Therefore, by enhancing Tfh cell responses, this compound could potentially lead to increased antibody production, particularly of lower-avidity antibodies[6].
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on TXA2 synthase inhibitors and their effects on immune cell function. It is important to note that these data are derived from preclinical models and may not be directly translatable to human clinical scenarios involving this compound.
Table 1: Effect of TXA2 Synthase Inhibition on Immune Cell Populations
| Immune Cell Type | Experimental Model | TXA2 Synthase Inhibitor | Observed Effect | Reference |
| Eosinophils | Murine model of allergic asthma | OKY-046 | Significant dose-dependent reduction in BALF | [8] |
| CD4+ T cells | In vivo inflammation model (TP-deficient mice) | N/A (Genetic deletion) | Preferential expansion of weak tetramer-binding cells | [6][7] |
| Follicular helper T cells (TFH) | In vivo inflammation model (TP-deficient mice) | N/A (Genetic deletion) | Augmented accumulation | [6][7] |
Table 2: Effect of TXA2 Synthase Inhibition on Cytokine Production
| Cytokine | Cell Source | Experimental Model | TXA2 Synthase Inhibitor | Observed Effect | Reference |
| IL-2 | Splenic mononuclear cells | Murine model of allergic asthma | OKY-046 | Significant decrease | [8] |
| IL-5 | Splenic mononuclear cells | Murine model of allergic asthma | OKY-046 | Significant decrease | [8] |
| IFN-γ | Splenic mononuclear cells | Murine model of allergic asthma | OKY-046 | Significant decrease | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of TXA2 in T Cell Regulation
The following diagram illustrates the signaling pathway by which dendritic cell-derived TXA2 modulates T cell interaction. This compound acts upstream by preventing the formation of TXA2.
Experimental Workflow for Assessing Immune Cell Function
The following diagram outlines a typical experimental workflow to investigate the effects of a TXA2 synthase inhibitor like this compound on immune cell function in vitro.
Detailed Experimental Protocols
Detailed protocols for the key experiments cited are provided below. These are generalized methodologies and may require optimization based on specific experimental conditions.
Murine Model of Allergic Pulmonary Inflammation
-
Animal Model: BALB/c mice are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in alum.
-
Challenge: Mice are subsequently challenged by repeated exposure to aerosolized OVA.
-
Treatment: A TXA2 synthase inhibitor (e.g., OKY-046) or vehicle is administered to the mice before and during the OVA challenge period.
-
Readouts:
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify the total and differential cell counts, with a focus on eosinophils.
-
Splenocyte Restimulation: Splenocytes are isolated and restimulated in vitro with OVA. Supernatants are collected to measure cytokine levels (IL-2, IL-5, IFN-γ) by ELISA.
-
Histology: Lung tissues are collected for histological analysis to assess inflammation and tissue damage.[8]
-
In Vitro T Cell Proliferation Assay
-
Cell Isolation: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS). Dendritic cells are generated from bone marrow precursors.
-
Co-culture: T cells are co-cultured with antigen-loaded DCs in the presence or absence of a TP agonist or antagonist.
-
Proliferation Measurement: T cell proliferation is assessed by measuring the incorporation of [3H]thymidine or by flow cytometric analysis of carboxyfluorescein succinimidyl ester (CFSE) dilution.[3][4]
Intravital Two-Photon Microscopy of T Cell-DC Interactions
-
Animal Preparation: Mice are surgically prepared to expose a lymph node for imaging.
-
Cell Labeling: T cells and DCs are fluorescently labeled with different dyes (e.g., CFSE, CMTMR).
-
Imaging: Labeled cells are adoptively transferred into recipient mice, and their interactions within the lymph node are visualized in real-time using a two-photon microscope.
-
Analysis: Parameters such as cell motility, contact duration, and clustering are quantified to assess the stability of T cell-DC interactions.[6][7]
Conclusion
This compound, through its targeted inhibition of thromboxane A2 synthase, emerges as a significant modulator of immune cell function. Its primary influence lies in the regulation of T cell activation and proliferation by mitigating the suppressive effects of TXA2 on T cell-dendritic cell interactions. This mechanism suggests a potential for this compound to enhance adaptive immune responses, particularly those involving low-avidity T cells. Furthermore, preclinical evidence points towards its anti-inflammatory properties in the context of allergic inflammation, highlighted by its ability to reduce eosinophil infiltration and modulate cytokine production. The continued exploration of this compound's immunomodulatory effects holds promise for its application in a range of immune-mediated diseases, moving beyond its established role in cardiovascular medicine. Further research is warranted to fully elucidate its impact on the broader spectrum of immune cells and to translate these preclinical findings into therapeutic strategies for human diseases.
References
- 1. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. pharmacologyeducation.org [pharmacologyeducation.org]
- 3. Thromboxane A2 modulates interaction of dendritic cells and T cells and regulates acquired immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thromboxane A2 acts as tonic immunoregulator by preferential disruption of low-avidity CD4+ T cell–dendritic cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thromboxane A2 acts as tonic immunoregulator by preferential disruption of low-avidity CD4+ T cell-dendritic cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of thromboxane A2 inhibitors on allergic pulmonary inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introduction to T and B lymphocytes - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacodynamics of Imitrodast
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imitrodast is a potent and selective inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade. By blocking the production of thromboxane A2 (TXA2), a powerful vasoconstrictor and platelet aggregator, this compound exerts significant antiplatelet and antithrombotic effects. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its study. The information presented is intended to support further research and development of this and similar therapeutic agents.
Core Mechanism of Action
This compound's primary pharmacological effect is the selective inhibition of thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin endoperoxides (PGG2 and PGH2) into thromboxane A2. By inhibiting this step, this compound effectively reduces the levels of TXA2.
A crucial consequence of this inhibition is the redirection of the prostaglandin endoperoxide precursors towards the synthesis of other prostanoids, notably prostacyclin (PGI2) and prostaglandin E2 (PGE2).[1] These prostaglandins possess vasodilatory and anti-platelet aggregation properties, which complement the reduction of the pro-aggregatory and vasoconstrictive effects of TXA2.
Quantitative Pharmacodynamic Data
The in vitro potency of this compound (also known as CS-518 or RS-5186) has been characterized through various assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibition of Thromboxane B2 Production
| Species | IC50 (μM) |
| Human | 0.03 |
| Rabbit | 0.02 |
| Dog | 0.04 |
| Data from studies on clotting whole blood.[2] |
Table 2: In Vitro Effect on 6-keto-Prostaglandin F1α Production
| Species | Fold Increase at 1 μM |
| Human | ~2.5 |
| Rabbit | ~3.0 |
| Dog | ~2.0 |
| Data from studies on clotting whole blood.[2] |
Table 3: In Vitro Inhibition of Platelet Aggregation
| Aggregating Agent | Species | IC50 (μM) |
| Arachidonic Acid | Human | 0.3 |
| Rabbit | 0.2 | |
| Dog | 0.5 | |
| Collagen | Human | 1.0 |
| Rabbit | 0.8 | |
| Dog | 2.0 | |
| Data from platelet-rich plasma (PRP) assays.[2] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound's pharmacodynamics.
In Vitro Thromboxane Synthase Inhibition Assay
This protocol is a representative method for determining the IC50 of a thromboxane synthase inhibitor like this compound.
Protocol:
-
Preparation of Platelet Microsomes:
-
Obtain fresh human, rabbit, or dog blood anticoagulated with citrate.
-
Prepare platelet-rich plasma (PRP) by centrifugation.
-
Isolate platelets from PRP by further centrifugation.
-
Wash the platelet pellet and then lyse the platelets by sonication or freeze-thawing.
-
Prepare a microsomal fraction by differential centrifugation.
-
-
Inhibition Assay:
-
Incubate the platelet microsomes with varying concentrations of this compound or vehicle control in a suitable buffer at 37°C.
-
Initiate the enzymatic reaction by adding a known amount of radiolabeled arachidonic acid (e.g., [14C]arachidonic acid).
-
Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).
-
Terminate the reaction by adding an acid (e.g., citric acid).
-
-
Quantification of Thromboxane B2:
-
Extract the arachidonic acid metabolites from the reaction mixture using an organic solvent.
-
Separate the metabolites using thin-layer chromatography (TLC).
-
Identify and quantify the amount of radiolabeled thromboxane B2 (the stable metabolite of TXA2) using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
In Vitro Platelet Aggregation Assay
This protocol describes a standard method to assess the effect of this compound on platelet aggregation.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from human or animal subjects into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate PRP with various concentrations of this compound or vehicle control at 37°C for a specified time.
-
Add a platelet-aggregating agent such as arachidonic acid or collagen to induce aggregation.
-
Record the change in light transmission over time to measure the extent of platelet aggregation.
-
Determine the concentration of this compound that inhibits aggregation by 50% (IC50).
-
In Vivo Models
3.3.1. Guinea Pig Model of Bronchoconstriction
The guinea pig is a well-established model for studying asthma and bronchoconstriction due to the similarity of its airway anatomy and response to inflammatory mediators to humans.[3]
Protocol Outline:
-
Sensitization: Actively sensitize guinea pigs with an antigen like ovalbumin.
-
Anesthesia and Instrumentation: Anesthetize the animals and insert a tracheal cannula for mechanical ventilation. Monitor respiratory parameters such as airway resistance and dynamic compliance.
-
Drug Administration: Administer different doses of this compound, typically intravenously.
-
Bronchial Challenge: Induce bronchoconstriction by challenging the animals with an aerosolized antigen.
-
Data Analysis: Measure the changes in airway resistance and compliance to assess the protective effect of this compound against bronchoconstriction and establish a dose-response relationship.
3.3.2. In Vivo Thrombosis Model
Various in vivo models can be used to evaluate the antithrombotic effects of this compound. A common approach involves inducing thrombosis in a blood vessel and observing the effect of the drug on thrombus formation.
Protocol Outline:
-
Animal Preparation: Anesthetize the animal (e.g., guinea pig, rabbit, or rat).
-
Vessel Exposure: Surgically expose a suitable artery or vein (e.g., carotid artery or femoral vein).
-
Thrombosis Induction: Induce thrombosis using methods such as ferric chloride application, electrical injury, or mechanical injury to the vessel wall.
-
Drug Administration: Administer this compound (e.g., intravenously or orally) at various doses before or after the thrombotic challenge.
-
Thrombus Measurement: Measure the size and weight of the thrombus formed or monitor blood flow to assess the degree of occlusion.
Measurement of Urinary Metabolites
To assess the in vivo effects of this compound on thromboxane and prostacyclin synthesis, the urinary levels of their stable metabolites can be measured.
Protocol Outline:
-
Sample Collection: Collect urine samples from subjects before and after administration of this compound.
-
Metabolite Measurement:
-
Analysis: Use methods like gas chromatography-mass spectrometry (GC-MS) or enzyme-linked immunosorbent assay (ELISA) for quantification.[4] Normalize the metabolite concentrations to urinary creatinine levels to account for variations in urine dilution.
Concluding Remarks
This compound is a well-characterized thromboxane A2 synthase inhibitor with potent in vitro activity. Its mechanism of action, involving both the reduction of pro-thrombotic TXA2 and the shunting of precursors to anti-thrombotic prostaglandins, makes it an interesting candidate for cardiovascular and respiratory therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel drugs targeting the arachidonic acid cascade. Further in vivo studies are warranted to fully elucidate its therapeutic potential and dose-response relationships in various disease models.
References
- 1. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antiplatelet profiles of the new thromboxane synthetase inhibitor sodium 2-(1-imidazolylmethyl)-4,5-dihydrobenzo[b]thiophene-6-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated ratio of urinary metabolites of thromboxane and prostacyclin is associated with adverse cardiovascular events in ADAPT - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Discovery of Imitrodast: A Thromboxane A2 Synthase Inhibitor
Disclaimer: Publicly available, in-depth early-stage discovery and preclinical research data specifically for Imitrodast is limited. Information suggests that its development was discontinued. This guide, therefore, provides a representative overview of the early-stage discovery process for a potent and selective thromboxane A2 (TXA2) synthase inhibitor, in line with the known mechanism of this compound. The experimental data and protocols presented are illustrative of the types of studies conducted for a compound in this class.
Introduction to Thromboxane A2 Synthase Inhibition
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in thrombosis and bronchoconstriction, particularly in inflammatory conditions like asthma.[1][2] It is synthesized from prostaglandin H2 (PGH2) by the enzyme thromboxane A2 synthase.[1] Inhibition of this enzyme is a therapeutic strategy to reduce the pathological effects of TXA2.[1] Early-stage discovery research for a TXA2 synthase inhibitor like this compound would focus on identifying and characterizing its inhibitory activity, selectivity, and pharmacological effects in relevant biological systems.
In Vitro Characterization
The initial phase of discovery involves a series of in vitro assays to determine the compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.
Enzyme Inhibition Assays
Objective: To quantify the inhibitory activity of the compound against thromboxane A2 synthase.
Experimental Protocol: Homogenized Platelet Assay
-
Preparation of Platelet Microsomes: Human platelets are isolated from whole blood by centrifugation. The platelet pellet is washed and then sonicated to lyse the cells. Microsomes, containing the TXA2 synthase, are isolated by ultracentrifugation.
-
Enzyme Reaction: The platelet microsomes are incubated with the test compound (e.g., this compound) at various concentrations.
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid or PGH2.
-
Quantification of TXB2: The reaction is stopped, and the stable metabolite of TXA2, thromboxane B2 (TXB2), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The concentration of the compound that inhibits 50% of TXB2 production (IC50) is calculated.
Table 1: Illustrative In Vitro Inhibitory Activity of a TXA2 Synthase Inhibitor
| Assay System | Substrate | IC50 (nM) |
| Human Platelet Microsomes | Arachidonic Acid | 15 |
| Washed Human Platelets | Arachidonic Acid | 25 |
| Whole Blood Assay | Calcium Ionophore A23187 | 50 |
Selectivity Assays
Objective: To assess the compound's selectivity for TXA2 synthase over other enzymes in the prostaglandin synthesis pathway, particularly cyclooxygenase (COX-1 and COX-2).
Experimental Protocol: COX Inhibition Assay
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.
-
Enzyme Reaction: The enzymes are incubated with the test compound at various concentrations.
-
Substrate Addition: Arachidonic acid is added to initiate the reaction.
-
Quantification of Prostaglandins: The production of prostaglandins (e.g., PGE2) is measured using ELISA or LC-MS.
-
Data Analysis: The IC50 values for COX-1 and COX-2 are determined and compared to the IC50 for TXA2 synthase to establish a selectivity index.
Table 2: Illustrative Selectivity Profile of a TXA2 Synthase Inhibitor
| Enzyme | IC50 (nM) | Selectivity Index (vs. TXA2 Synthase) |
| TXA2 Synthase | 15 | - |
| COX-1 | >10,000 | >667 |
| COX-2 | >10,000 | >667 |
Platelet Aggregation Assays
Objective: To evaluate the functional consequence of TXA2 synthase inhibition on platelet aggregation.
Experimental Protocol: Light Transmission Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is centrifuged at a low speed to obtain PRP.
-
Incubation: PRP is incubated with the test compound or vehicle.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid, ADP, or collagen.
-
Measurement: The change in light transmission through the PRP is measured over time, which corresponds to the degree of platelet aggregation.
-
Data Analysis: The concentration of the compound that inhibits 50% of platelet aggregation is determined.
Table 3: Illustrative Effect of a TXA2 Synthase Inhibitor on Platelet Aggregation
| Agonist | Concentration | Inhibition (%) at 1 µM |
| Arachidonic Acid | 1 mM | 95 |
| ADP | 10 µM | 40 |
| Collagen | 2 µg/mL | 60 |
Preclinical Animal Models
Following in vitro characterization, the compound is evaluated in animal models to assess its in vivo efficacy, pharmacokinetics, and safety. For a TXA2 synthase inhibitor with potential application in asthma, a relevant animal model of allergic airway inflammation would be employed.
Animal Model of Allergic Asthma
Objective: To investigate the effect of the compound on airway hyperresponsiveness, inflammation, and TXB2 levels in an animal model of asthma.
Experimental Protocol: Ovalbumin (OVA)-Induced Asthma in Mice
-
Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in alum adjuvant on days 0 and 14.
-
Challenge: From day 21 to 27, mice are challenged with an aerosolized solution of OVA.
-
Treatment: The test compound is administered to the mice (e.g., orally or by inhalation) before each OVA challenge.
-
Assessment of Airway Hyperresponsiveness (AHR): On day 28, AHR to inhaled methacholine is measured using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Following AHR measurement, BAL is performed to collect fluid for cell counting (e.g., eosinophils) and measurement of inflammatory mediators, including TXB2.
-
Histology: Lung tissues are collected for histological analysis to assess inflammation and mucus production.
Table 4: Illustrative Efficacy Data in a Mouse Model of Asthma
| Parameter | Vehicle Control | Test Compound (10 mg/kg) | p-value |
| Airway Resistance (cmH2O/mL/s) | 3.5 ± 0.4 | 1.8 ± 0.3 | <0.01 |
| BAL Eosinophils (x10^4) | 50 ± 8 | 15 ± 4 | <0.01 |
| BAL TXB2 (pg/mL) | 200 ± 30 | 40 ± 10 | <0.001 |
Signaling Pathways and Workflows
Thromboxane A2 Synthesis and Signaling Pathway
The following diagram illustrates the synthesis of thromboxane A2 from arachidonic acid and its subsequent signaling cascade, which is the target of this compound.
Caption: Thromboxane A2 synthesis and signaling pathway with the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization
The following diagram outlines the typical workflow for the in vitro characterization of a novel TXA2 synthase inhibitor.
Caption: Workflow for the in vitro characterization of a TXA2 synthase inhibitor.
Conclusion
References
Imitrodast's Regulation of Inflammatory Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imitrodast, as a thromboxane A2 (TXA2) receptor antagonist, is postulated to play a significant role in the modulation of inflammatory responses. This technical guide explores the core mechanisms by which this compound is expected to regulate the production of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). While direct quantitative data and detailed experimental protocols for this compound are not extensively available in publicly accessible literature, this document synthesizes information from related thromboxane A2 receptor antagonists and general immunological assays to provide a comprehensive overview of its anticipated mechanism of action and methods for its evaluation. By blocking the TXA2 receptor, this compound is expected to interfere with downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in the transcriptional activation of pro-inflammatory cytokine genes.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. Inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, are critical mediators of the inflammatory process. Thromboxane A2 (TXA2) is a potent lipid mediator that, in addition to its role in thrombosis, has been implicated in inflammatory processes.[1][2] It exerts its effects by binding to the thromboxane A2 receptor (TP receptor).[3][4] Consequently, antagonism of the TP receptor presents a promising therapeutic strategy for mitigating inflammation. This guide focuses on the potential of this compound, a TP receptor antagonist, to regulate inflammatory cytokine production.
Mechanism of Action: The Role of Thromboxane A2 Receptor Antagonism
This compound's primary mechanism of action is the competitive inhibition of the thromboxane A2 (TP) receptor.[4] By blocking the binding of TXA2 to its receptor, this compound is expected to disrupt the downstream signaling pathways that lead to the production of inflammatory cytokines. The general mechanism is as follows:
-
Inhibition of TXA2 Signaling: Inflammatory stimuli can lead to the production of TXA2. This compound, by occupying the TP receptor, prevents TXA2 from initiating intracellular signaling cascades.
-
Modulation of Downstream Pathways: The activation of the TP receptor is known to trigger signaling pathways that include the activation of NF-κB and MAPK (p38, JNK, ERK).[5][6] These pathways are crucial for the transcription of genes encoding inflammatory cytokines.
-
Reduction of Cytokine Production: By inhibiting the activation of these key transcription factors, this compound is anticipated to suppress the production and release of TNF-α, IL-6, and IL-1β from inflammatory cells such as macrophages and monocytes.
While specific data for this compound is limited, studies on other TP receptor antagonists, such as ramatroban and seratrodast, support this proposed mechanism.[1][7][8] For instance, the TP receptor antagonist SQ29548 has been shown to suppress the lipopolysaccharide (LPS)-induced release of inflammatory cytokines in microglia by inhibiting MAPK and NF-κB signaling pathways.[5][6]
Quantitative Data on the Effects of Thromboxane A2 Receptor Antagonists on Cytokine Production
Due to the lack of specific quantitative data for this compound, this section presents data from studies on other relevant thromboxane A2 receptor antagonists to illustrate the potential efficacy of this class of drugs.
| Compound | Cell Type | Stimulant | Cytokine Measured | Method | Observed Effect | Reference |
| Ramatroban | Human peripheral blood mononuclear cells | Allergen | IL-5, IL-13 | ELISA | Inhibition of cytokine production | [7] |
| Ramatroban | Murine model of silicosis | Silica | TNF-α, IL-6, IL-1β | Not Specified | Reduction in cytokine levels in vivo | [7] |
| SQ29548 | BV2 microglial cells | LPS (100 ng/mL) | IL-1β, IL-6, TNF-α mRNA | RT-qPCR | Significant reduction in mRNA expression | [5][6] |
| Seratrodast | Not Specified | Not Specified | Leukotrienes, Prostaglandins | Not Specified | Reduction in the release of inflammatory mediators | [1] |
This table is a summary of findings on related compounds and is intended to be illustrative of the potential effects of this compound.
Experimental Protocols
This section outlines a general experimental protocol for assessing the in vitro anti-inflammatory activity of a test compound like this compound on cytokine production. This protocol is based on standard immunological assays.
In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages
1. Cell Culture and Differentiation:
-
Cell Line: Human monocytic cell line, THP-1, or murine macrophage cell line, RAW 264.7.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation (for THP-1 cells): To differentiate THP-1 monocytes into macrophage-like cells, treat the cells with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, wash the cells and allow them to rest in fresh, PMA-free medium for 24 hours before the experiment.
2. Experimental Procedure:
-
Seed the differentiated THP-1 or RAW 264.7 cells into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. Include a negative control group without LPS stimulation.
-
Incubate the plates for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
3. Cytokine Measurement:
-
After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Alternatively, multiplex bead-based assays (e.g., Luminex) can be used for the simultaneous quantification of multiple cytokines.
4. Data Analysis:
-
Construct a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Determine the percentage of inhibition of cytokine production by this compound at each concentration compared to the LPS-stimulated vehicle control.
-
Calculate the IC50 value for each cytokine to determine the concentration of this compound required for 50% inhibition.
5. Cell Viability Assay:
-
To ensure that the observed reduction in cytokine production is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or LDH assay) in parallel with the cytokine measurement. Treat the cells with the same concentrations of this compound and for the same duration.
Signaling Pathways
The following diagrams illustrate the key signaling pathways anticipated to be modulated by this compound.
Conclusion
References
- 1. What is the mechanism of Seratrodast? [synapse.patsnap.com]
- 2. Seratrodast - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane A2 receptor antagonist SQ29548 suppresses the LPS-induced release of inflammatory cytokines in BV2 microglia cells via suppressing MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thromboxane A2 receptor antagonist SQ29548 suppresses the LPS‑induced release of inflammatory cytokines in BV2 microglia cells via suppressing MAPK and NF‑κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ramatroban as a Novel Immunotherapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: In Vitro Evaluation of Imitrodast on Thromboxane B2 Production using an Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the in vitro assessment of Imitrodast's inhibitory effect on Thromboxane B2 (TXB2) production. It includes a comprehensive experimental procedure, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflow.
Introduction
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in thrombosis and cardiovascular diseases.[1] However, TXA2 is highly unstable, with a short half-life. Therefore, its stable, inactive metabolite, Thromboxane B2 (TXB2), is commonly measured to assess TXA2 production.[2][3] this compound is a thromboxane synthase inhibitor, a class of drugs that block the final step in the synthesis of TXA2.[4] This application note details an in vitro method using a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the inhibitory effect of this compound on TXB2 production in a cell-based system, such as human platelets.
Thromboxane A2 Signaling Pathway
The synthesis of Thromboxane A2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to Prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzyme. Thromboxane synthase then catalyzes the conversion of PGH2 to the biologically active TXA2. This compound specifically inhibits this final step. TXA2 then binds to the thromboxane receptor, a G-protein coupled receptor, initiating a signaling cascade that leads to platelet aggregation and vasoconstriction.
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Data Presentation
Due to the limited availability of specific in vitro dose-response data for this compound, the following table presents representative data for a well-characterized thromboxane synthase inhibitor, Dazoxiben, to illustrate the expected experimental outcome. This data demonstrates the dose-dependent inhibition of TXB2 synthesis in human platelet-rich plasma.
| Dazoxiben Concentration (µM) | Mean TXB2 Concentration (ng/mL) | Standard Deviation (ng/mL) | Percent Inhibition (%) |
| 0 (Control) | 150.0 | 12.5 | 0 |
| 0.1 | 127.5 | 10.2 | 15 |
| 1.0 | 75.0 | 6.8 | 50 |
| 10.0 | 22.5 | 3.1 | 85 |
| 100.0 | 7.5 | 1.5 | 95 |
This data is illustrative and based on the known activity of thromboxane synthase inhibitors. Actual results for this compound may vary.
Experimental Protocol: In Vitro Thromboxane B2 ELISA
This protocol outlines the steps to determine the effect of this compound on TXB2 production in isolated human platelets.
4.1. Materials and Reagents
-
This compound
-
Human whole blood (anticoagulated with acid-citrate-dextrose)
-
Platelet-rich plasma (PRP) preparation reagents
-
Agonist for platelet activation (e.g., arachidonic acid, collagen, or thrombin)
-
Thromboxane B2 (TXB2) ELISA Kit (ensure to follow the specific manufacturer's instructions)
-
Phosphate Buffered Saline (PBS)
-
Stop Solution (as provided in the ELISA kit)
-
Microplate reader capable of measuring absorbance at 450 nm
4.2. Experimental Workflow
Caption: Experimental workflow for the in vitro TXB2 ELISA with this compound.
4.3. Detailed Procedure
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (upper layer) from red and white blood cells.
-
Carefully collect the PRP into a new sterile tube.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions to achieve the desired final concentrations.
-
In a 96-well plate, add a small volume of the diluted this compound or vehicle control to the respective wells.
-
Add the PRP to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for drug interaction.
-
-
Platelet Activation:
-
Prepare a solution of the platelet agonist (e.g., arachidonic acid).
-
Add the agonist to each well to stimulate platelet activation and subsequent TXB2 production.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
-
Sample Collection:
-
Stop the reaction by adding a stop solution or by placing the plate on ice.
-
Centrifuge the plate at a high speed (e.g., 2000 x g) for 10 minutes at 4°C to pellet the platelets.
-
Carefully collect the supernatant, which contains the secreted TXB2, for analysis.
-
-
Thromboxane B2 ELISA:
-
Perform the TXB2 ELISA on the collected supernatants according to the manufacturer's protocol.[5] A typical competitive ELISA procedure involves the following steps:
-
Addition of standards and samples to the antibody-coated microplate.
-
Addition of a fixed amount of HRP-conjugated TXB2.
-
Incubation to allow competition between the TXB2 in the sample and the HRP-conjugated TXB2 for binding to the antibody.
-
Washing to remove unbound reagents.
-
Addition of a substrate solution that reacts with the bound HRP to produce a colorimetric signal.
-
Addition of a stop solution to terminate the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of TXB2 in the unknown samples by interpolating their absorbance values from the standard curve.
-
Calculate the percent inhibition of TXB2 production for each this compound concentration relative to the vehicle control.
-
Conclusion
This application note provides a robust and detailed protocol for the in vitro evaluation of this compound's inhibitory effect on Thromboxane B2 production. By following this methodology, researchers can obtain valuable quantitative data to characterize the potency and efficacy of this compound and other thromboxane synthase inhibitors, aiding in drug discovery and development efforts in the field of cardiovascular and thrombotic diseases.
References
- 1. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for High-Throughput Screening Assays for Imitrodast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imitrodast is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial in the arachidonic acid cascade responsible for the production of thromboxane A2. TXA2 is a powerful mediator of platelet aggregation and vasoconstriction, implicating it in various cardiovascular and respiratory diseases. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel TXA2 synthase inhibitors like this compound.
These application notes provide detailed protocols for two distinct HTS assays designed to identify and characterize inhibitors of TXA2 synthase: a biochemical assay measuring a direct product of the enzymatic reaction and a cell-based functional assay monitoring a downstream signaling event.
Principle of the Assays
Two primary HTS methodologies are presented:
-
Biochemical Malondialdehyde (MDA) Assay: This assay directly measures the activity of thromboxane A2 synthase by quantifying the formation of malondialdehyde (MDA), a byproduct of the reaction.[1] Inhibition of the enzyme by compounds like this compound leads to a decrease in MDA production, which can be detected using a fluorescent or colorimetric reagent. This assay is suitable for a primary screen of large compound libraries.
-
Cell-Based Calcium Flux Assay: This functional assay measures the downstream effect of TXA2 receptor activation. The thromboxane A2 receptor (TP receptor) is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq pathway to induce an increase in intracellular calcium ([Ca2+]).[2][3][4] In this assay, cells expressing the TP receptor are stimulated with a precursor that is converted to TXA2, or with a stable TXA2 mimetic. Inhibitors of TXA2 synthase will prevent the formation of TXA2 and thus block the subsequent calcium mobilization.
Signaling Pathway of Thromboxane A2 Receptor
Caption: Thromboxane A2 signaling pathway.
Experimental Protocols
Assay 1: Biochemical Malondialdehyde (MDA) HTS Assay
This protocol is adapted from methods for detecting byproducts of enzymatic reactions suitable for HTS.[1]
1. Materials and Reagents:
-
Enzyme: Purified human thromboxane A2 synthase
-
Substrate: Arachidonic acid
-
Test Compound: this compound or other potential inhibitors
-
Detection Reagent: Thiobarbituric acid (TBA) solution
-
Assay Buffer: Tris-HCl buffer (pH 7.4) with necessary cofactors
-
Microplates: 384-well, black, clear-bottom plates
-
Plate Reader: Fluorescence microplate reader
2. Experimental Workflow:
Caption: Workflow for the biochemical MDA HTS assay.
3. Step-by-Step Protocol:
-
Compound Plating: Using an acoustic dispenser, add 50 nL of test compounds (dissolved in DMSO) to the wells of a 384-well plate. For control wells, add DMSO only (negative control) or a known TXA2 synthase inhibitor (positive control).
-
Enzyme Addition: Add 10 µL of purified thromboxane A2 synthase solution in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution (final concentration ~10-50 µM) to each well to start the enzymatic reaction.[4]
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Add 5 µL of 1 M HCl to each well to stop the reaction.
-
MDA Detection: Add 50 µL of TBA solution to each well. Seal the plate and incubate at 95°C for 60 minutes to allow the formation of the fluorescent MDA-TBA adduct.
-
Fluorescence Reading: Cool the plate to room temperature and read the fluorescence on a microplate reader (e.g., excitation at 530 nm and emission at 550 nm).
4. Data Presentation: Example Data for this compound
| This compound Concentration (µM) | Fluorescence (RFU) | % Inhibition |
| 0 (No Inhibitor) | 15000 | 0 |
| 0.01 | 13500 | 10 |
| 0.1 | 9000 | 40 |
| 1 | 4500 | 70 |
| 10 | 1500 | 90 |
| 100 | 750 | 95 |
| IC50 (µM) | ~0.15 |
Note: The data presented are for illustrative purposes only and represent plausible results for a potent inhibitor. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in the response.[5][6][7]
Assay 2: Cell-Based Calcium Flux HTS Assay
This protocol is based on established methods for monitoring GPCR-mediated calcium mobilization in a high-throughput format.[2][4]
1. Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human thromboxane A2 receptor (TP receptor).
-
Stimulant: U46619 (a stable TXA2 mimetic) or arachidonic acid.
-
Test Compound: this compound or other potential inhibitors.
-
Calcium Indicator Dye: Fluo-8 AM or a similar fluorescent calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid: To prevent dye leakage from cells.
-
Microplates: 384-well, black, clear-bottom, cell culture-treated plates.
-
Plate Reader: A kinetic fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
2. Experimental Workflow:
Caption: Workflow for the cell-based calcium flux HTS assay.
3. Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293-TP receptor cells into 384-well plates at a density of 15,000-20,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The next day, prepare the dye loading solution containing Fluo-8 AM and probenecid in assay buffer. Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Dye Incubation: Incubate the plate at 37°C for 1 hour in the dark.
-
Compound Addition: Add 10 µL of test compounds at various concentrations to the wells.
-
Compound Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Calcium Flux Measurement: Place the plate into a kinetic fluorescence plate reader.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
The instrument's liquid handler then adds 10 µL of the stimulant (e.g., U46619 at a final concentration of 10-100 nM, or arachidonic acid at 5-20 µM) to each well.[8][9][10][11]
-
Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.
-
4. Data Presentation: Example Data for this compound
| This compound Concentration (µM) | Peak Fluorescence (RFU) | % Inhibition |
| 0 (No Inhibitor) | 50000 | 0 |
| 0.05 | 42500 | 15 |
| 0.2 | 30000 | 40 |
| 1 | 17500 | 65 |
| 5 | 7500 | 85 |
| 25 | 2500 | 95 |
| IC50 (µM) | ~0.4 |
Note: The data presented are for illustrative purposes only and represent plausible results for a potent inhibitor in a cell-based assay.
Data Analysis and Interpretation
For both assays, the percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (Sample_Signal - Min_Signal) / (Max_Signal - Min_Signal)] x 100
Where:
-
Sample_Signal: Signal in the presence of the test compound.
-
Min_Signal: Signal from the positive control (maximal inhibition).
-
Max_Signal: Signal from the negative control (no inhibition).
The IC50 values are determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[6] A lower IC50 value indicates a more potent inhibitor.
Conclusion
The described biochemical and cell-based HTS assays provide robust and reliable methods for the identification and characterization of thromboxane A2 synthase inhibitors like this compound. The choice of assay will depend on the screening strategy, with the biochemical assay being ideal for primary screening of large compound libraries and the cell-based assay providing a more physiologically relevant secondary screen to confirm activity and assess cell permeability. These protocols and application notes serve as a comprehensive guide for researchers in the field of drug discovery.
References
- 1. Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 4. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. U46619 | Hart Biologicals [hartbio.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Effects of arachidonic acid on the concentration of hydroxyeicosatetraenoic acids in culture media of mesenchymal stromal cells differentiating into adipocytes or osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Stability-Indicating HPLC Method for the Quantification of Imitrodast
Abstract
This application note describes a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Imitrodast, a potent thromboxane A2 synthase inhibitor. The developed method is suitable for the determination of this compound in bulk drug substance and can be adapted for use in various stages of drug development, including formulation development and stability testing. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction
This compound is a selective inhibitor of thromboxane A2 synthase, an enzyme crucial in the arachidonic acid cascade that leads to the production of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting its synthesis, this compound has therapeutic potential in the management of various cardiovascular and thrombotic disorders. Accurate and reliable quantification of this compound is essential for ensuring the quality, efficacy, and safety of pharmaceutical products. This application note provides a detailed protocol for a validated RP-HPLC method for the quantification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for the development of a robust analytical method.
| Property | Value (Predicted/Reported) | Source |
| Chemical Structure | C₁₃H₁₂N₂O₂S | PubChem |
| Molecular Weight | 260.31 g/mol | PubChem |
| pKa | ~4.5 (carboxylic acid), ~6.8 (imidazole) (Predicted) | N/A |
| Aqueous Solubility | Poorly soluble in water (Predicted) | N/A |
| UV λmax | ~275 nm (Predicted based on chromophores) | N/A |
Note: Predicted values are based on the chemical structure of this compound and typical values for similar functional groups. Experimental verification is recommended.
Signaling Pathway of this compound
This compound exerts its pharmacological effect by inhibiting thromboxane A2 synthase. A simplified diagram of this signaling pathway is presented below.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (AR grade)
-
Phosphate buffer components (potassium dihydrogen phosphate, phosphoric acid)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
Chromatographic Conditions
Based on the predicted physicochemical properties and methods for similar compounds, the following starting conditions are proposed:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: For bulk drug substance, accurately weigh an amount equivalent to 10 mg of this compound and prepare a stock solution in methanol. Further dilute with the mobile phase to fall within the calibration curve range. For formulated products, an appropriate extraction procedure should be developed and validated. All solutions should be filtered through a 0.45 µm filter before injection.[1][2][3][4]
HPLC Method Development Workflow
The following diagram illustrates the logical workflow for the development and optimization of the HPLC method.
Caption: Workflow for HPLC method development and validation.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[5][6][7] The following validation parameters were assessed:
System Suitability
System suitability was evaluated by injecting six replicate injections of a standard solution. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% | 0.3% |
Linearity and Range
Linearity was assessed by analyzing a series of six concentrations of this compound ranging from 5 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
The accuracy of the method was determined by a recovery study, spiking a placebo matrix with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.[6][8]
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.9 |
| 100% | 100.2 | 0.7 |
| 120% | 99.8 | 0.8 |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[7][8]
Repeatability (Intra-day Precision): Six individual preparations of the sample at 100% of the target concentration were analyzed on the same day.
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using different equipment.
| Parameter | Repeatability (% RSD) | Intermediate Precision (% RSD) |
| Assay of this compound | < 1.0% | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Specificity
Specificity was demonstrated by the absence of interference from a placebo at the retention time of this compound. Forced degradation studies were also performed to demonstrate the stability-indicating nature of the method. Samples were subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The chromatograms showed that the degradation product peaks were well-resolved from the main this compound peak.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantification of this compound has been successfully developed and validated as per ICH guidelines. The method is linear, accurate, precise, and specific, making it suitable for routine quality control analysis of this compound in bulk drug and for stability studies.
References
- 1. Determination of specific inhibitors of thromboxane A2 formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 4. actascientific.com [actascientific.com]
- 5. pharmtech.com [pharmtech.com]
- 6. daneshyari.com [daneshyari.com]
- 7. Determination of specific inhibitors of thromboxane A2 formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Imitrodast in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and infiltration of inflammatory cells, particularly eosinophils. The underlying pathophysiology often involves a T-helper 2 (Th2) cell-mediated immune response, with elevated levels of cytokines such as interleukin (IL)-4, IL-5, and IL-13.[1][2][3] Animal models of asthma are crucial for understanding the disease mechanisms and for the preclinical evaluation of novel therapeutics.[4][5][6] Commonly used models involve sensitization and subsequent airway challenge with allergens like ovalbumin (OVA) or house dust mite (HDM) extract to induce an asthma-like phenotype in rodents.[1][7][8][9]
Imitrodast is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells, including T-cells, eosinophils, and mast cells, and promotes airway smooth muscle relaxation. This mechanism of action suggests its potential as a therapeutic agent for asthma.
These application notes provide detailed protocols for evaluating the efficacy of this compound in established murine models of allergic asthma. The protocols described are based on common methodologies for testing PDE4 inhibitors in this context.
Signaling Pathway of this compound in Asthma
Caption: Mechanism of Action of this compound.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This model is a widely used and well-characterized model for inducing a Th2-dominant airway inflammation.[1][9][10][11]
Materials:
-
6-8 week old female BALB/c mice[12]
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Phosphate-buffered saline (PBS)
-
Methacholine
-
Equipment for intraperitoneal injection, aerosol challenge, and measurement of airway hyperresponsiveness.
Protocol:
Caption: OVA-Induced Asthma Model Workflow.
Detailed Steps:
-
Sensitization: On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.[9]
-
Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes.[9]
-
Treatment: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle orally one hour before each OVA challenge.
-
Assessment (Day 25):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.[13][14]
-
Bronchoalveolar Lavage Fluid (BALF) Collection: Collect BALF to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).[15]
-
Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant using ELISA.
-
Lung Histology: Perfuse and fix the lungs for histological analysis (H&E and PAS staining) to assess inflammation and mucus production.
-
House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice
This model is considered more clinically relevant as HDM is a common human allergen.[7][8][16]
Materials:
-
6-8 week old female C57BL/6 mice
-
House Dust Mite (HDM) extract
-
This compound
-
Vehicle for this compound
-
Phosphate-buffered saline (PBS)
-
Methacholine
-
Equipment for intranasal administration, aerosol challenge, and AHR measurement.
Protocol:
Caption: HDM-Induced Asthma Model Workflow.
Detailed Steps:
-
Sensitization: On day 0, sensitize mice by intranasal administration of 25 µg of HDM extract in 50 µL of PBS.[17]
-
Challenge: From day 7 to day 11, challenge the mice daily with intranasal administration of 10 µg of HDM extract in 50 µL of PBS.[18]
-
Treatment: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle orally one hour before each HDM challenge.
-
Assessment (Day 14): Perform the same assessments as described in the OVA model (AHR, BALF analysis, cytokine levels, and lung histology).[19]
Data Presentation
The following tables represent expected data from such studies, demonstrating the potential effects of a PDE4 inhibitor like this compound.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF (OVA Model)
| Treatment Group | Total Cells (x10^5) | Macrophages (x10^4) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) |
| Naive | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.01 ± 0.01 | 0.05 ± 0.02 | 0.04 ± 0.01 |
| OVA + Vehicle | 8.5 ± 1.1 | 2.5 ± 0.4 | 4.5 ± 0.8 | 0.5 ± 0.1 | 1.0 ± 0.2 |
| OVA + this compound (1 mg/kg) | 6.2 ± 0.9 | 2.3 ± 0.3 | 2.8 ± 0.5 | 0.4 ± 0.1 | 0.7 ± 0.1 |
| OVA + this compound (5 mg/kg) | 4.1 ± 0.7 | 2.1 ± 0.3 | 1.5 ± 0.3 | 0.3 ± 0.08 | 0.4 ± 0.09** |
| OVA + this compound (10 mg/kg) | 2.8 ± 0.5 | 1.9 ± 0.2 | 0.8 ± 0.2 | 0.2 ± 0.05 | 0.2 ± 0.05*** |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to OVA + Vehicle group.
Table 2: Effect of this compound on Th2 Cytokine Levels in BALF (HDM Model)
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Naive | 1.5 ± 0.3 | 2.1 ± 0.4 | 5.2 ± 1.1 |
| HDM + Vehicle | 45.2 ± 5.8 | 60.5 ± 7.2 | 85.3 ± 9.4 |
| HDM + this compound (1 mg/kg) | 32.1 ± 4.5 | 42.3 ± 5.1 | 62.1 ± 7.8* |
| HDM + this compound (5 mg/kg) | 20.5 ± 3.1 | 25.8 ± 3.9 | 40.7 ± 5.2** |
| HDM + this compound (10 mg/kg) | 12.8 ± 2.2 | 15.2 ± 2.5 | 25.9 ± 3.8*** |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to HDM + Vehicle group.
Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Baseline Penh | 3.125 mg/mL | 6.25 mg/mL | 12.5 mg/mL | 25 mg/mL | 50 mg/mL |
| Naive | 0.8 ± 0.1 | 1.0 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 | 1.8 ± 0.3 | 2.2 ± 0.4 |
| OVA + Vehicle | 0.9 ± 0.1 | 1.8 ± 0.2 | 2.9 ± 0.3 | 4.5 ± 0.5 | 6.8 ± 0.7 | 8.9 ± 0.9 |
| OVA + this compound (10 mg/kg) | 0.8 ± 0.1 | 1.2 ± 0.1** | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.9 ± 0.4 | 5.1 ± 0.6 |
*Data are presented as mean ± SEM of Penh (enhanced pause). ***p<0.001, *p<0.01 compared to OVA + Vehicle group.
Discussion
The protocols outlined above provide a robust framework for evaluating the anti-inflammatory and bronchodilatory effects of this compound in preclinical models of asthma. The expected outcomes from treatment with an effective PDE4 inhibitor like this compound include:
-
A significant reduction in the infiltration of inflammatory cells, particularly eosinophils, into the airways.[15][20]
-
A dose-dependent decrease in the levels of Th2 cytokines (IL-4, IL-5, and IL-13) in the bronchoalveolar lavage fluid.[2][3]
-
A significant attenuation of airway hyperresponsiveness to bronchoconstrictor agents like methacholine.[21]
Successful demonstration of these effects in animal models would provide a strong rationale for the further clinical development of this compound for the treatment of asthma. It is important to include appropriate positive controls, such as a clinically used corticosteroid, to benchmark the efficacy of this compound. Furthermore, pharmacokinetic and pharmacodynamic studies should be conducted to correlate drug exposure with the observed therapeutic effects.
References
- 1. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulating Th2 Cell Immunity for the Treatment of Asthma [frontiersin.org]
- 3. Importance of Cytokines in Murine Allergic Airway Disease and Human Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. mdpi.com [mdpi.com]
- 6. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 9. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 10. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 12. Experimental Models of Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of airway sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]
- 15. Involvement and Possible Role of Eosinophils in Asthma Exacerbation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A 4-Week Model of House Dust Mite (HDM) Induced Allergic Airways Inflammation with Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. House Dust Mite (HDM)-Induced Asthma Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Targeting Eosinophils in Asthmatic Inflammation: Benefits and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Airway hyperresponsiveness in asthma: lessons from in vitro model systems and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Mass Spectrometry Analysis of Imitrodast Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imitrodast is a novel therapeutic agent whose metabolic fate is crucial to understanding its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This document provides a comprehensive guide to the analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined herein are designed to enable researchers to identify and quantify this compound and its biotransformation products in biological matrices. Drug metabolism studies are a critical component of drug discovery and development, helping to elucidate the pathways by which a drug is modified in the body.[1][2][3][4][5] These modifications, which can be categorized into Phase I and Phase II reactions, generally aim to increase the water solubility of the compound to facilitate its excretion.[1][2][6]
This application note details the necessary steps for sample preparation, the optimized LC-MS/MS conditions for detection, and a summary of the expected metabolites based on predictive metabolic pathways. The methodologies are presented to be adaptable to various laboratory settings equipped with standard LC-MS/MS instrumentation.
Predicted Metabolic Pathway of this compound
To facilitate the identification of potential metabolites, a hypothetical metabolic pathway for this compound is proposed. Based on common biotransformation reactions, this compound is predicted to undergo both Phase I (oxidation and hydrolysis) and Phase II (glucuronidation) metabolism. The primary sites of metabolism are expected to be the liver, where a high concentration of metabolic enzymes like cytochrome P450s are present.[1]
-
Phase I Metabolism: It is anticipated that this compound will undergo hydroxylation on the aromatic ring and N-dealkylation at the tertiary amine.
-
Phase II Metabolism: The hydroxylated metabolite is expected to be further conjugated with glucuronic acid to form a glucuronide conjugate.
The following diagram illustrates the predicted metabolic pathway of this compound.
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites involves several key stages, from sample collection and preparation to data acquisition and analysis. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice due to its high sensitivity, selectivity, and accuracy in quantifying analytes in complex biological matrices.[7][8][9]
Caption: General experimental workflow for the mass spectrometry-based analysis of drug metabolites.
Experimental Protocols
Sample Preparation: Protein Precipitation (for Plasma Samples)
Protein precipitation is a common and straightforward method for removing proteins from biological samples prior to LC-MS/MS analysis.[7]
Materials:
-
Human plasma samples containing this compound and its metabolites.
-
Acetonitrile (ACN), HPLC grade.
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample).
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Centrifuge.
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography (LC) Method
The chromatographic separation is crucial for resolving the parent drug from its metabolites and from endogenous matrix components.[8][9][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
LC Parameters:
| Parameter | Value |
|---|---|
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
Mass Spectrometry (MS) Method
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode is used for the selective and sensitive quantification of the analytes.[11]
Instrumentation:
-
Triple quadrupole mass spectrometer.
-
Electrospray Ionization (ESI) source.
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
Quantitative Data Summary
The following table summarizes the hypothetical mass spectrometry parameters for this compound and its predicted metabolites. These values would be determined experimentally during method development.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 3.5 | 350.2 | 180.1 | 25 |
| M1: Hydroxylated | 2.8 | 366.2 | 196.1 | 22 |
| M2: N-dealkylated | 3.1 | 322.2 | 152.1 | 28 |
| M3: Glucuronide | 2.1 | 542.2 | 366.2 | 18 |
| Internal Standard | 3.6 | 354.2 | 184.1 | 25 |
Data Analysis and Quantification
Quantification of this compound and its metabolites is achieved by constructing a calibration curve.[7] Standard samples with known concentrations of each analyte and a fixed concentration of the internal standard are prepared and analyzed.[12] The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte to generate a linear regression curve. The concentration of the analytes in the unknown samples is then calculated from this curve.
Conclusion
This application note provides a detailed protocol for the mass spectrometric analysis of the hypothetical drug this compound and its metabolites. The described methods for sample preparation, liquid chromatography, and mass spectrometry are robust and can be adapted for the analysis of other small molecule drugs in biological matrices. Adherence to these protocols will enable researchers to obtain reliable and reproducible data on the metabolic profile of new chemical entities, which is a critical step in the drug development process.[3][4][5]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Metabolite Profiling & Identification - Creative Biolabs [creative-biolabs.com]
- 5. Metabolite Profiling and Identification • Frontage Laboratories [frontagelab.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ijisrt.com [ijisrt.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. littlemsandsailing.com [littlemsandsailing.com]
- 12. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
Application Notes and Protocols for Imitrodast Administration in Rodent Models
Disclaimer: Publicly available information on specific experimental protocols and quantitative data for Imitrodast administration in rodent models is limited. The following application notes, protocols, and data are presented as a representative example based on standard methodologies for evaluating novel immunomodulatory compounds in preclinical rodent studies.
Introduction
This compound is an investigational immunomodulatory agent with potential therapeutic applications in autoimmune and inflammatory diseases. Preclinical evaluation in rodent models is a critical step in characterizing its pharmacokinetic profile, efficacy, and mechanism of action. These application notes provide a comprehensive overview of standardized protocols for the administration of this compound to rodent models, including pharmacokinetic analysis and in vivo efficacy assessment.
Data Presentation
Table 1: Exemplary Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 350 ± 75 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (0-t) (ng·h/mL) | 3200 ± 450 | 2800 ± 600 |
| AUC (0-inf) (ng·h/mL) | 3350 ± 480 | 3000 ± 650 |
| t1/2 (h) | 2.5 ± 0.5 | 3.1 ± 0.7 |
| CL (mL/h/kg) | 300 ± 50 | - |
| Vd (L/kg) | 1.1 ± 0.2 | - |
| Oral Bioavailability (%) | - | 8.4 |
| Data are presented as mean ± standard deviation (n=6 rats per group). |
Table 2: Exemplary Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) | Anti-Collagen II IgG (µg/mL) |
| Vehicle Control | 8.5 ± 1.2 | 3.8 ± 0.4 | 150 ± 25 |
| This compound (1 mg/kg, p.o.) | 6.2 ± 1.5 | 3.2 ± 0.3 | 110 ± 20 |
| This compound (5 mg/kg, p.o.) | 3.1 ± 0.8 | 2.5 ± 0.2 | 65 ± 15 |
| Dexamethasone (1 mg/kg, i.p.) | 2.5 ± 0.6 | 2.3 ± 0.2 | 50 ± 10 |
| Data are presented as mean ± standard deviation (n=10 mice per group). *p<0.05, *p<0.01 vs. Vehicle Control. |
Experimental Protocols
Pharmacokinetic Study in Sprague-Dawley Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Intravenous and oral gavage administration equipment
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Fast rats overnight prior to dosing, with free access to water.
-
For intravenous administration, administer this compound (1 mg/kg) via the tail vein.
-
For oral administration, administer this compound (10 mg/kg) via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the saphenous vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using non-compartmental analysis software.
In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Positive control (e.g., Dexamethasone)
-
Calipers for paw thickness measurement
-
ELISA kits for anti-collagen II IgG quantification
Protocol:
-
Induce arthritis by intradermal injection of 100 µg of bovine type II collagen emulsified in CFA at the base of the tail on day 0.
-
On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in IFA.
-
Begin treatment with this compound (e.g., 1 and 5 mg/kg, orally), vehicle, or positive control on day 21, once daily for 21 days.
-
Monitor mice for signs of arthritis (redness, swelling) and score each paw on a scale of 0-4. The maximum score per mouse is 16.
-
Measure paw thickness using digital calipers every 3 days.
-
At the end of the study (day 42), collect blood samples for the quantification of serum anti-collagen II IgG levels by ELISA.
-
Euthanize mice and collect joint tissues for histological analysis if required.
Visualizations
Caption: Hypothetical signaling pathway for this compound's immunomodulatory action.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Application Notes and Protocols for Platelet Aggregation Assays with Imitrodast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Imitrodast, a potent and selective thromboxane A2 synthase inhibitor, in various platelet aggregation assays. Detailed protocols for key experimental methodologies are included to facilitate the investigation of platelet function and the assessment of antiplatelet therapies.
Introduction to this compound and its Mechanism of Action
This compound is a pharmacological agent that belongs to the class of thromboxane synthase inhibitors. Its primary mechanism of action involves the specific inhibition of the enzyme thromboxane A2 synthase, a critical component in the arachidonic acid cascade within platelets. By blocking this enzyme, this compound effectively curtails the production of thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[1][2] This selective inhibition makes this compound a valuable tool for studying the role of TXA2 in platelet physiology and pathophysiology, as well as a potential therapeutic agent for thrombotic diseases.
The inhibition of TXA2 synthesis by this compound leads to a reduction in platelet activation and subsequent aggregation, which can be quantitatively measured using various laboratory techniques.[1] Understanding the precise effects of this compound on platelet function is crucial for its development and application in research and clinical settings.
Signaling Pathway of this compound in Platelet Aggregation
The following diagram illustrates the signaling pathway affected by this compound. Upon platelet activation, arachidonic acid is liberated from the membrane phospholipids and is converted to prostaglandin H2 (PGH2) by the cyclooxygenase-1 (COX-1) enzyme. Thromboxane synthase then converts PGH2 into thromboxane A2 (TXA2). TXA2 binds to the thromboxane receptor (TP) on the platelet surface, initiating a signaling cascade that leads to an increase in intracellular calcium, platelet shape change, degranulation, and ultimately, aggregation. This compound specifically inhibits the thromboxane synthase enzyme, thereby blocking the production of TXA2 and attenuating this entire downstream signaling pathway.
Key Platelet Aggregation Assays
The inhibitory effect of this compound on platelet function can be assessed using several established in vitro assays. The choice of assay depends on the specific research question, available equipment, and the desired level of detail.
-
Light Transmission Aggregometry (LTA): Considered the gold standard for assessing platelet aggregation, LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Whole Blood Aggregometry (WBA): This method measures platelet aggregation in a whole blood sample, providing a more physiologically relevant environment by including the influence of other blood cells. Aggregation is typically measured by the change in electrical impedance as platelets adhere to electrodes.
-
Flow Cytometry-Based Platelet Activation Assays: Flow cytometry allows for the detailed analysis of individual platelets and the quantification of specific activation markers on their surface, such as P-selectin (CD62P) expression and the activation of the glycoprotein IIb/IIIa complex (PAC-1 binding).
Experimental Protocols
Light Transmission Aggregometry (LTA)
This protocol describes the use of LTA to quantify the inhibitory effect of this compound on agonist-induced platelet aggregation.
Materials:
-
This compound
-
Platelet agonists (e.g., Arachidonic Acid, Collagen, ADP)
-
Human whole blood collected in 3.2% or 3.8% sodium citrate
-
Saline (0.9% NaCl)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes and stir bars
-
Pipettes and tips
Experimental Workflow:
Procedure:
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least 10 days. Use a 19- or 21-gauge needle and draw blood into tubes containing 3.2% or 3.8% sodium citrate. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
PRP and PPP Preparation:
-
To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper platelet-rich plasma layer and transfer it to a new tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., >1500 x g) for 15 minutes. PPP will be used as a reference (100% aggregation) in the aggregometer.
-
-
This compound Incubation:
-
Pre-warm PRP aliquots to 37°C.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO or saline) to the PRP aliquots and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
-
Aggregation Measurement:
-
Place a stir bar in a cuvette containing the pre-incubated PRP and place it in the aggregometer at 37°C.
-
Set the baseline with PRP (0% aggregation) and the reference with PPP (100% aggregation).
-
Add a platelet agonist (e.g., arachidonic acid, collagen, or ADP) to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
If a dose-response curve is generated, calculate the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation).
-
Quantitative Data Summary (Hypothetical):
| Agonist (Concentration) | This compound Conc. (µM) | Mean % Inhibition (± SD) |
| Arachidonic Acid (1 mM) | 0.1 | 25.3 ± 4.1 |
| 1 | 68.7 ± 5.5 | |
| 10 | 95.2 ± 2.8 | |
| Collagen (2 µg/mL) | 1 | 15.8 ± 3.2 |
| 10 | 45.1 ± 6.3 | |
| 100 | 78.9 ± 4.9 | |
| ADP (10 µM) | 100 | 5.2 ± 2.1 |
Note: This is hypothetical data for illustrative purposes. Actual results may vary.
Whole Blood Aggregometry (WBA)
This protocol describes the use of impedance aggregometry in whole blood to assess the effect of this compound.
Materials:
-
This compound
-
Platelet agonists (e.g., Arachidonic Acid, Collagen)
-
Human whole blood collected in hirudin or citrate
-
Saline (0.9% NaCl)
-
Whole Blood Aggregometer (e.g., Multiplate® Analyzer)
-
Test cells and reagents specific to the instrument
-
Pipettes and tips
Experimental Workflow:
Procedure:
-
Blood Collection: Collect whole blood as described for LTA, using either hirudin or citrate as the anticoagulant.
-
This compound Incubation:
-
In a separate tube, pre-incubate the whole blood with various concentrations of this compound or vehicle control at 37°C for a specified time.
-
-
Aggregation Measurement:
-
Follow the manufacturer's instructions for the specific whole blood aggregometer.
-
Typically, this involves adding the pre-incubated blood and a platelet agonist to a test cell containing electrodes.
-
The instrument measures the change in electrical impedance as platelets aggregate on the electrodes, which is proportional to the extent of aggregation. The output is often expressed in aggregation units (AU) or as an area under the curve (AUC).
-
-
Data Analysis:
-
Record the aggregation units or AUC for each this compound concentration.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Quantitative Data Summary (Hypothetical):
| Agonist | This compound Conc. (µM) | Mean Aggregation (AUC) (± SD) | Mean % Inhibition (± SD) |
| Arachidonic Acid | Vehicle | 85.6 ± 7.2 | 0 |
| 1 | 32.1 ± 4.5 | 62.5 ± 5.3 | |
| 10 | 8.9 ± 2.1 | 89.6 ± 2.5 | |
| Collagen | Vehicle | 72.3 ± 6.8 | 0 |
| 10 | 48.5 ± 5.1 | 32.9 ± 7.1 | |
| 100 | 21.7 ± 3.9 | 70.0 ± 5.4 |
Note: This is hypothetical data for illustrative purposes. Actual results may vary.
Flow Cytometry-Based Platelet Activation Assays
This protocol outlines the use of flow cytometry to measure the expression of platelet activation markers, P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1 binding), in response to agonists in the presence of this compound.
Materials:
-
This compound
-
Platelet agonists (e.g., ADP, TRAP-6)
-
Human whole blood collected in ACD or citrate
-
Fluorescently labeled antibodies: Anti-CD61 (platelet identification), Anti-CD62P (P-selectin), PAC-1 (activated GPIIb/IIIa)
-
Fixative solution (e.g., 1% paraformaldehyde)
-
Wash buffer (e.g., PBS)
-
Flow cytometer
-
Test tubes and pipettes
Experimental Workflow:
References
Application of Ramatroban in Immunology Research
Introduction: Initial searches for "Imitrodast" indicate it is a thromboxane A2 synthase inhibitor whose development was discontinued, with limited publicly available data for comprehensive immunology research applications. This document will instead focus on Ramatroban (BAY u 3405) , a well-characterized compound with significant applications in immunology. Ramatroban is a dual antagonist of the thromboxane A2 (TXA2) receptor (TP receptor) and the prostaglandin D2 (PGD2) receptor, specifically the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] Its dual mechanism of action makes it a valuable tool for investigating inflammatory and allergic responses, particularly those mediated by the Th2 immune pathway.[3][4]
Mechanism of Action in the Immune System
Ramatroban exerts its immunomodulatory effects through two primary pathways:
-
Thromboxane A2 (TXA2) Receptor Antagonism: TXA2 is a potent mediator of inflammation, platelet aggregation, and vasoconstriction.[3] By blocking the TP receptor, Ramatroban can reduce the downstream effects of TXA2, including the expression of adhesion molecules and monocyte chemoattractant protein-1 (MCP-1) in endothelial cells, thereby mitigating inflammatory cell infiltration.[1][5]
-
Prostaglandin D2 (PGD2) Receptor (CRTH2/DP2) Antagonism: PGD2 plays a crucial role in allergic inflammation by binding to the CRTH2 receptor on Th2 lymphocytes, eosinophils, and basophils.[3] This interaction promotes the migration and activation of these cells, leading to the release of Th2 cytokines such as IL-4, IL-5, and IL-13.[4][6] Ramatroban's antagonism of the CRTH2 receptor directly inhibits these pro-inflammatory and allergic responses, making it a key molecule for studying and potentially treating Th2-mediated diseases like allergic rhinitis and asthma.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of Ramatroban from various studies.
Table 1: Receptor Binding and Functional Inhibition
| Parameter | Value | Cell/System | Reference |
| Ki for TXA2 Receptor | 10 - 13 nM | Platelets | [7] |
| IC50 for [3H]PGD2 Binding to CRTH2 | 100 nM | CRTH2-transfected cells | [7] |
| IC50 for PGD2-induced Ca2+ Mobilization | 30 nM | CRTH2-transfected cells | [7] |
| IC50 for PGD2-induced Eosinophil Migration | 170 nM | Human eosinophils | [7] |
Table 2: Inhibition of Cytokine Production
| Cytokine | IC50 | Condition | Reference |
| IL-4 | 103 nM | PGD2 (100 nM) induced | [8] |
| IL-5 | 182 nM | PGD2 (100 nM) induced | [8] |
| IL-13 | 118 nM | PGD2 (100 nM) induced | [8] |
Table 3: Clinical Trial Data for Allergic Rhinitis
| Parameter | Result | Study Population | Reference |
| Final Overall Improvement | 66.7% improvement | 279 patients with allergic rhinitis | [4] |
| Final Overall Improvement | 72.7% improvement | 59 patients with perennial nasal allergy | [4] |
| Improvement in Nasal Obstruction | 90.9% improvement | 59 patients with perennial nasal allergy | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments involving Ramatroban.
Protocol 1: In Vitro Calcium Mobilization Assay in CRTH2-Transfected Cells
Objective: To determine the inhibitory effect of Ramatroban on PGD2-induced intracellular calcium mobilization in cells expressing the CRTH2 receptor.
Materials:
-
CRTH2-transfected cells (e.g., HEK293/CRTH2)
-
Ramatroban
-
Prostaglandin D2 (PGD2)
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorometric imaging plate reader (FLIPR) or equivalent
Procedure:
-
Cell Preparation:
-
Culture CRTH2-transfected cells to 80-90% confluency.
-
Harvest cells and resuspend in HBSS with HEPES.
-
Load cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 1-2 µM for 30-60 minutes at 37°C).
-
Wash the cells twice with HBSS with HEPES to remove excess dye.
-
Resuspend the cells to a final concentration of 1 x 10^6 cells/mL.
-
-
Assay:
-
Pipette 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of Ramatroban in HBSS with HEPES. Add 50 µL of the Ramatroban dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 15-30 minutes at room temperature.
-
Prepare a solution of PGD2 in HBSS with HEPES at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorometric plate reader and measure the baseline fluorescence.
-
Add 50 µL of the PGD2 solution to each well to initiate the calcium response.
-
Continuously measure the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Normalize the data to the vehicle control response.
-
Plot the normalized response against the log concentration of Ramatroban and fit a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro Eosinophil Chemotaxis Assay
Objective: To assess the ability of Ramatroban to inhibit PGD2-induced migration of eosinophils.
Materials:
-
Isolated human eosinophils (from peripheral blood)
-
Ramatroban
-
Prostaglandin D2 (PGD2)
-
Chemotaxis chamber (e.g., Boyden chamber) with a 5 µm pore size polycarbonate membrane
-
RPMI-1640 medium with 0.5% BSA
-
Calcein-AM fluorescent dye
Procedure:
-
Eosinophil Preparation:
-
Isolate eosinophils from human peripheral blood using a standard method (e.g., negative selection with magnetic beads).
-
Resuspend the purified eosinophils in RPMI-1640 with 0.5% BSA at a concentration of 2 x 10^6 cells/mL.
-
Label the eosinophils with Calcein-AM according to the manufacturer's protocol.
-
-
Chemotaxis Assay:
-
Prepare serial dilutions of Ramatroban. Pre-incubate the labeled eosinophils with the Ramatroban dilutions or vehicle control for 30 minutes at 37°C.
-
Add PGD2 (at a chemoattractant concentration, e.g., 10 nM) or medium alone to the lower wells of the chemotaxis chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the pre-incubated eosinophil suspension to the upper wells of the chamber.
-
Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification and Data Analysis:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence with a plate reader.
-
Calculate the percentage of inhibition of migration for each Ramatroban concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of Ramatroban.
-
Signaling Pathways and Experimental Workflows
Caption: Ramatroban's dual mechanism of action.
Caption: Workflow for an in vitro eosinophil chemotaxis assay.
References
- 1. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 4. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ramatroban, a thromboxane A2 receptor antagonist, prevents macrophage accumulation and neointimal formation after balloon arterial injury in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Treatment of COVID-19 Pneumonia and Acute Respiratory Distress With Ramatroban, a Thromboxane A2 and Prostaglandin D2 Receptor Antagonist: A Four-Patient Case Series Report [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. escholarship.org [escholarship.org]
Application Notes and Protocols for the Use of Imitrodast in Primary Human Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imitrodast is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1] By blocking this key enzyme, this compound effectively reduces the production of TXA2, a powerful mediator of platelet aggregation, vasoconstriction, and inflammation.[1] While its effects on platelets are well-documented, the application of this compound in primary human cell cultures is an emerging area of research with significant potential for investigating its therapeutic effects in a variety of non-platelet cell types. These application notes provide a comprehensive overview of the use of this compound in primary human cell cultures, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound selectively inhibits the action of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[1] This inhibition leads to a significant reduction in TXA2 levels, thereby mitigating its pro-inflammatory and pro-aggregatory effects. In various primary human cells, such as those involved in airway and vascular function, this can lead to a range of downstream cellular responses.
Featured Applications in Primary Human Cell Cultures
Based on the known roles of the thromboxane pathway, this compound is a valuable tool for studying cellular processes in several primary human cell types.
Human Airway Smooth Muscle Cells (HASMCs)
-
Anti-proliferative and Anti-inflammatory Effects: Chronic inflammation and airway remodeling are hallmarks of asthma, characterized by increased mass of airway smooth muscle.[2] Pro-inflammatory cytokines like IL-1β and TNF-α are known to regulate the proliferation of human airway smooth muscle cells.[2][3] Thromboxane A2 has been implicated in promoting cell proliferation in lung adenocarcinoma cells by mediating cyclooxygenase-2 (COX-2) signaling.[4] By inhibiting TXA2 synthesis, this compound can be used to investigate the role of this pathway in HASMC proliferation and the production of inflammatory mediators.
Primary Human Lung Fibroblasts
-
Modulation of Fibrotic Processes: Thromboxane-prostanoid receptor (TP receptor) signaling has been shown to drive persistent fibroblast activation in pulmonary fibrosis.[5][6] The use of thromboxane synthase inhibitors has been shown to temporarily reduce virus replication in human lung fibroblasts, indicating the presence and activity of the enzyme in these cells.[7] Therefore, this compound can be utilized to explore the therapeutic potential of inhibiting TXA2 synthesis in mitigating fibrotic responses in primary human lung fibroblasts. Studies have shown that a TP receptor antagonist, ifetroban, at a concentration of 300 nM, can reduce pro-fibrotic signaling in primary human lung fibroblasts from patients with idiopathic pulmonary fibrosis (IPF).[5]
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Regulation of Endothelial Function: The vascular endothelium plays a critical role in cardiovascular health, and its dysfunction is a key factor in the development of atherosclerosis.[8] The NF-κB signaling pathway is a major regulator of the pro-inflammatory response in endothelial cells.[9] Given the role of TXA2 in vasoconstriction and inflammation, this compound can be used to study the impact of thromboxane synthase inhibition on endothelial cell activation, adhesion molecule expression, and inflammatory signaling pathways.
Primary Human Monocytes
-
Immunomodulatory Effects: Monocytes are key players in the immune response, and their production of cytokines is tightly regulated.[10][11] While direct studies with this compound are limited, related research on other immunomodulators provides a framework. For instance, the NLRP3 inflammasome inhibitor MCC950 has been used at 10 μM to inhibit IL-1β release in primary human monocytes.[10] this compound can be used to investigate how the inhibition of TXA2 synthesis affects monocyte activation, differentiation, and the release of pro-inflammatory and anti-inflammatory cytokines.
Quantitative Data Summary
| Parameter | Cell Type | Compound | Concentration | Incubation Time | Effect | Reference |
| Pro-fibrotic Signaling | Primary Human Lung Fibroblasts (IPF) | Ifetroban (TP Receptor Antagonist) | 300 nM | Not Specified | Reduction of pro-fibrotic signaling | [5] |
| IL-1β Release | Primary Human Monocytes | MCC950 (NLRP3 Inhibitor) | 10 µM | Not Specified | Complete inhibition of IL-1β release | [10] |
| Cell Proliferation | Human Lung Adenocarcinoma Cells | Furegrelate (TXAS Inhibitor) | 1 mM | Time-dependent | Inhibition of cell proliferation | [4] |
| TXA2 Production | Human Lung Adenocarcinoma Cells | NS398 (COX-2 Inhibitor) | Not Specified | Not Specified | ~42% decrease in TXA2 production | [4] |
Experimental Protocols
General Guidelines for Primary Human Cell Culture
-
Cell Sourcing and Culture: Obtain primary human cells from reputable commercial vendors or through ethically approved tissue procurement protocols. Culture cells in the recommended specialized media, which may be serum-free or contain low serum concentrations to maintain optimal viability and proliferation.[12]
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain a healthy, proliferative state.[12]
-
3D Cell Culture Models: For more physiologically relevant studies, consider using 3D cell culture models, such as spheroids or organoids, which can better recapitulate the in vivo environment.[1][13][14][15][16]
Protocol 1: Assessment of this compound on Cell Proliferation
-
Cell Seeding: Seed primary human cells (e.g., HASMCs, Lung Fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve a range of final concentrations to be tested. A starting point could be a concentration range informed by related compounds, such as the 300 nM used for the TP receptor antagonist ifetroban.[5] Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Proliferation Assay: Assess cell proliferation using a standard method such as the MTT, WST-1, or CyQUANT assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell proliferation relative to the vehicle-treated control.
Protocol 2: Measurement of Cytokine Release
-
Cell Seeding and Treatment: Seed primary human cells (e.g., HUVECs, Monocytes) in a 24-well plate and grow to 80-90% confluency. Treat the cells with various concentrations of this compound in the presence or absence of an inflammatory stimulus (e.g., LPS for monocytes, TNF-α for endothelial cells).
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of relevant cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples. Compare the cytokine levels in this compound-treated cells to the control groups.
Protocol 3: Thromboxane B2 (TXB2) Measurement
-
Sample Collection: Collect cell culture supernatants from primary human cell cultures treated with this compound or a vehicle control.
-
ELISA Assay: Use a commercially available Thromboxane B2 ELISA kit to quantify the concentration of TXB2, the stable metabolite of TXA2.[17][18][19][20]
-
Procedure: Follow the specific instructions provided with the ELISA kit, which typically involve a competitive immunoassay format.[17]
-
Data Analysis: Calculate the TXB2 concentration in the samples based on the standard curve. A significant reduction in TXB2 levels in the this compound-treated samples compared to the control will confirm the inhibitory activity of the compound on thromboxane A2 synthase.
Visualization of Signaling Pathways and Workflows
Caption: A generalized workflow for studying the effects of this compound.
References
- 1. A 3D primary human cell-based in vitro model of non-alcoholic steatohepatitis for efficacy testing of clinical drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation signals airway smooth muscle cell proliferation in asthma pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thromboxane A2 exerts promoting effects on cell proliferation through mediating cyclooxygenase-2 signal in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Thromboxane-Prostanoid Receptor Signaling Drives Persistent Fibroblast Activation in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of thromboxane synthetase inhibitors on virus replication in human lung fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-canonical NF-κB contributes to endothelial pyroptosis and atherogenesis dependent on IRF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Human Primary Monocytes as a Model for in vitro Immunotoxicity Testing: Evaluation of the Regulatory Properties of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A modified protocol for the isolation and culture of human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3D Primary Hepatocyte Culture Systems for Analyses of Liver Diseases, Drug Metabolism, and Toxicity: Emerging Culture Paradigms and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. insphero.com [insphero.com]
- 15. researchgate.net [researchgate.net]
- 16. 3D Cultivation Techniques for Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. arborassays.com [arborassays.com]
- 19. elisabscience.com [elisabscience.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Imitrodast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imitrodast is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1] TXA2 is a lipid mediator derived from arachidonic acid that plays a significant role in various physiological and pathological processes, including platelet aggregation, vasoconstriction, and modulation of immune responses.[1][2] By inhibiting the synthesis of TXA2, this compound is expected to exert anti-inflammatory and immunomodulatory effects.[1] Flow cytometry is a powerful technique for single-cell analysis and is an invaluable tool for elucidating the cellular effects of therapeutic compounds like this compound.[3][4][5]
These application notes provide detailed protocols for utilizing flow cytometry to assess the impact of this compound on key cellular processes, including immune cell activation, cell cycle progression, and apoptosis.
Key Applications
-
Immunophenotyping: Characterize the effect of this compound on the frequency and activation state of various immune cell subsets.
-
Cell Cycle Analysis: Determine if this compound induces cell cycle arrest in proliferating cell populations.
-
Apoptosis Detection: Assess whether this compound induces programmed cell death.
Data Presentation
Table 1: Expected Effects of this compound on Immune Cell Subsets
| Cell Type | Marker | Expected Effect of this compound | Rationale |
| CD4+ T Helper Cells | CD25, CD69 | ↓ | Inhibition of TXA2 may reduce T-cell activation.[6][7] |
| Regulatory T cells (Tregs) | CD4, CD25, FoxP3 | ↑ | TXA2 can suppress Treg differentiation; inhibition may enhance it.[8] |
| Th2 Cells | CD4, IL-4 | ↓ | TXA2 can promote Th2 differentiation; inhibition may suppress it.[8] |
| Th9 Cells | CD4, IL-9 | ↓ | TXA2 can promote Th9 differentiation; inhibition may suppress it.[8] |
| Dendritic Cells (DCs) | CD80, CD86 | ↔ / ↓ | TXA2 is produced by DCs and modulates T-cell interaction.[9][10] |
Table 2: Hypothetical Data on this compound's Effect on Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (1 µM) | 75.8 ± 4.2 | 15.1 ± 1.9 | 9.1 ± 1.3 |
| This compound (10 µM) | 82.1 ± 5.5 | 10.3 ± 1.5 | 7.6 ± 1.1 |
Table 3: Hypothetical Data on this compound-Induced Apoptosis
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.3 ± 2.1 | 2.5 ± 0.8 | 2.2 ± 0.7 |
| This compound (10 µM) | 88.7 ± 3.5 | 7.1 ± 1.2 | 4.2 ± 0.9 |
| This compound (50 µM) | 75.4 ± 4.8 | 15.9 ± 2.3 | 8.7 ± 1.5 |
Experimental Protocols
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs) Treated with this compound
Objective: To analyze the effect of this compound on the activation of T lymphocytes.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Phytohemagglutinin (PHA)
-
Anti-human CD3-FITC, Anti-human CD4-PE, Anti-human CD8-PerCP, Anti-human CD25-APC, Anti-human CD69-PE-Cy7
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
96-well U-bottom plate
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Add this compound at desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C, 5% CO2.
-
Stimulate cells with PHA (5 µg/mL) to induce T-cell activation. Include an unstimulated control.
-
Incubate for 24-48 hours.
-
Harvest cells and wash with PBS.
-
Resuspend cells in 100 µL of FACS buffer containing the antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 300 µL of FACS buffer and acquire data on a flow cytometer.
Protocol 2: Cell Cycle Analysis of a Proliferating Cell Line Treated with this compound
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Proliferating cell line (e.g., Jurkat, a human T-lymphocyte cell line)
-
Complete culture medium
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
12-well plate
Procedure:
-
Seed cells in a 12-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
Harvest cells (including supernatant for suspension cells) and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
6-well plate
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight (if adherent).
-
Treat cells with different concentrations of this compound and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Harvest all cells, including those in the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for flow cytometry analysis.
Caption: Logical relationship of this compound's expected effects.
References
- 1. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 3. marinbio.com [marinbio.com]
- 4. Flow Cytometry in Preclinical Toxicology | KCAS Bio [kcasbio.com]
- 5. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thromboxane A2 acts as tonic immunoregulator by preferential disruption of low-avidity CD4+ T cell–dendritic cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thromboxane A2 acts as tonic immunoregulator by preferential disruption of low-avidity CD4+ T cell-dendritic cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - TXA2 attenuates allergic lung inflammation through regulation of Th2, Th9, and Treg differentiation [jci.org]
- 9. Thromboxane A2 modulates interaction of dendritic cells and T cells and regulates acquired immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Protocols for dissolving and storing Imitrodast
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide for the dissolution and storage of Imitrodast, a thromboxane A2 synthase inhibitor. Due to the limited availability of specific public data on the solubility and stability of this compound, the following protocols are based on general best practices for handling and storing solid organic compounds for research purposes. Researchers should perform their own validation experiments to determine the optimal conditions for their specific applications.
Chemical and Physical Properties of this compound
This compound is an organic compound with the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O₂S | [1] |
| Molecular Weight | 260.31 g/mol | [1] |
| Appearance | Solid (visual inspection) | |
| Storage Temperature | 2-8°C (short-term); -20°C (long-term) | General laboratory practice |
A sodium salt of this compound also exists (this compound Sodium), which may exhibit different solubility characteristics.[2]
Dissolution Protocols
The selection of an appropriate solvent is critical for preparing this compound stock solutions for in vitro and in vivo studies. The ideal solvent will dissolve the compound completely and be compatible with the experimental system.
2.1. Recommended Solvents
For initial solubility testing, the following solvents are recommended, starting with the most common for non-polar compounds:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
2.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a general procedure for preparing a stock solution. The final concentration may need to be adjusted based on the observed solubility.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.603 mg of this compound (Molecular Weight = 260.31 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile vial. Add the desired volume of DMSO (e.g., 1 mL).
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. Gentle warming in a water bath (37°C) may be applied if the compound does not readily dissolve, but care should be taken to avoid degradation.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots as recommended in the storage section below.
2.3. Preparation of Aqueous Working Solutions
For most biological assays, the DMSO stock solution will need to be further diluted in an aqueous buffer or cell culture medium.
Protocol:
-
Determine Final Concentration: Decide on the final working concentration of this compound required for your experiment.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution into the aqueous buffer or medium. It is crucial to add the stock solution to the aqueous medium and mix immediately to prevent precipitation.
-
Control for Solvent Effects: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the biological system. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.
Storage Protocols
Proper storage of both the solid compound and its solutions is essential to maintain the integrity and activity of this compound.
3.1. Solid Compound
-
Short-term (weeks): Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.
-
Long-term (months to years): For long-term storage, keep the solid compound at -20°C in a desiccated environment.
3.2. Stock Solutions
-
DMSO Stock Solutions: Store aliquots of the DMSO stock solution at -20°C. When stored properly, these solutions should be stable for several months. Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and used immediately. Do not store aqueous solutions for extended periods, as the compound may be less stable and prone to precipitation.
3.3. Stability Considerations
-
Light Sensitivity: As a general precaution for organic molecules, protect both solid this compound and its solutions from direct light by using amber-colored vials or by wrapping containers in foil.
-
Temperature: Avoid exposing the compound to high temperatures, as this can accelerate degradation.
-
pH: The stability of this compound in aqueous solutions may be pH-dependent. If working with buffered solutions, consider the potential for pH-mediated hydrolysis or degradation.
Experimental Workflows
The following diagram illustrates a general workflow for the dissolution and use of this compound in a typical research setting.
Caption: Workflow for preparing and using this compound solutions.
The following decision-making flowchart can guide the selection of appropriate solvents and storage conditions.
Caption: Decision flowchart for solvent and storage selection.
Disclaimer
The information provided in these application notes is for guidance purposes only. It is the responsibility of the end-user to determine the suitability of these protocols for their specific research needs and to conduct appropriate validation studies. The absence of comprehensive public data on this compound necessitates a cautious and empirical approach to its handling and use.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Thromboxane B2 ELISA with Imitrodast
Welcome to the technical support center for the Thromboxane B2 (TXB2) ELISA, with a special focus on experiments involving the thromboxane synthase inhibitor, Imitrodast. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is a Thromboxane B2 ELISA?
A Thromboxane B2 (TXB2) ELISA is a competitive enzyme-linked immunosorbent assay used for the quantitative measurement of TXB2 in biological samples such as plasma, serum, and cell culture supernatants. TXB2 is a stable metabolite of the highly unstable Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. Therefore, measuring TXB2 levels provides an accurate index of TXA2 production.
Q2: What is this compound and how does it work?
This compound is a selective inhibitor of the enzyme thromboxane synthase (TXAS). By blocking this enzyme, this compound prevents the conversion of prostaglandin H2 (PGH2) to TXA2, thereby reducing the production of TXA2 and its stable metabolite, TXB2. This makes it a valuable tool for studying the role of thromboxanes in various physiological and pathological processes.
Q3: What are the common applications of a TXB2 ELISA in combination with this compound?
This combination is frequently used to:
-
Investigate the efficacy and potency of this compound and other thromboxane synthase inhibitors.
-
Study the role of the thromboxane pathway in platelet activation and aggregation.
-
Explore the involvement of thromboxanes in inflammatory and cardiovascular diseases.
-
Screen for novel compounds that modulate thromboxane production.
Troubleshooting Guides
Problem 1: High Background in the ELISA Assay
High background can mask the true signal and reduce the dynamic range of the assay. In a competitive ELISA, this can lead to an underestimation of the TXB2 concentration.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (from 3 to 5) and the soaking time (1-2 minutes) for each wash. Ensure complete aspiration of wash buffer from the wells. |
| Ineffective Blocking | Increase the blocking incubation time or try a different blocking buffer (e.g., 1-3% BSA or a commercial blocking solution).[1] |
| Contaminated Reagents or Buffers | Prepare fresh buffers and substrate solutions for each experiment. Use sterile, disposable pipette tips and reagent reservoirs. |
| High Concentration of Detection Antibody | Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Cross-reactivity of Reagents | Run a control with all reagents except the primary antibody to check for non-specific binding of the secondary antibody. |
| Solvent (DMSO) Interference | If this compound is dissolved in DMSO, ensure the final concentration in the well is low (typically <0.5%). Run a vehicle control with the same concentration of DMSO to assess its effect on the background. |
Problem 2: Weak or No Signal
In a competitive ELISA, a weak or no signal (high absorbance reading) when TXB2 is expected to be present can indicate a problem with the assay components or procedure.
| Possible Cause | Recommended Solution |
| Inactive or Degraded Reagents | Ensure all reagents, especially the enzyme conjugate and substrate, are stored correctly and are within their expiration date. |
| Omission of a Key Reagent | Carefully review the protocol to ensure all reagents (e.g., primary antibody, enzyme conjugate, substrate) were added in the correct order. |
| Incorrect Wavelength Reading | Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB). |
| Insufficient Incubation Times | Ensure that all incubation steps are carried out for the recommended duration and at the specified temperature. |
| This compound Concentration Too High | If you are measuring TXB2 inhibition, an extremely high concentration of this compound may lead to complete inhibition and thus a maximal signal (low absorbance), which might be misinterpreted as "no signal" from the sample's endogenous TXB2. Review your dilution series. |
| Low TXB2 Levels in Sample | The TXB2 concentration in your sample may be below the detection limit of the assay. Consider concentrating the sample or stimulating cells more effectively to increase TXB2 production. |
Problem 3: Inconsistent Results or High Variability
Poor reproducibility between replicate wells can compromise the reliability of your data.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting technique. Use calibrated pipettes and change tips between samples and reagents. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the wells. Gently tap the plate after adding reagents to ensure a uniform solution in each well. |
| Edge Effects | Avoid using the outer wells of the plate, as they are more susceptible to temperature fluctuations. Fill the outer wells with buffer or water to create a more uniform temperature distribution. |
| Plate Washing Inconsistency | Use an automated plate washer for more consistent washing. If washing manually, ensure that all wells are treated identically. |
| This compound Precipitation | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and does not precipitate when added to the aqueous assay buffer or cell culture medium. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data relevant to Thromboxane B2 ELISA experiments involving this compound.
Table 1: Typical Thromboxane B2 ELISA Kit Parameters
| Parameter | Typical Value |
| Assay Range | 78 - 5,000 pg/mL |
| Sensitivity | ~ 47 pg/mL |
| Sample Volume | 50 - 100 µL |
| Incubation Time | 2 - 3 hours |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 10% |
Table 2: Expected Thromboxane B2 Concentrations in Various Samples
| Sample Type | Expected Concentration Range | Notes |
| Human Serum | 20 - 300 ng/mL | Can be highly variable depending on platelet activation during collection.[2] |
| Human Plasma (EDTA) | < 1 ng/mL | Lower than serum due to the prevention of platelet activation. |
| Stimulated Platelet-Rich Plasma (PRP) | > 100 ng/mL | Varies with the agonist used (e.g., collagen, arachidonic acid). |
| Cell Culture Supernatant (stimulated) | 1 - 50 ng/mL | Highly dependent on the cell type, cell density, and stimulus used. |
Table 3: Thromboxane Synthase Inhibitor Activity
| Inhibitor | IC50 (in vitro) | Notes |
| This compound | ~ 10 - 100 nM | The exact IC50 can vary depending on the experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 in your specific assay system. |
| Ozagrel | ~ 30 nM | A commonly used thromboxane synthase inhibitor for comparison. |
Experimental Protocols
Protocol 1: Standard Thromboxane B2 Competitive ELISA
This protocol provides a general workflow for a competitive TXB2 ELISA. Refer to your specific kit manual for detailed instructions.
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit instructions.
-
Standard Curve: Add 50 µL of each standard dilution to the appropriate wells of the antibody-coated microplate.
-
Samples: Add 50 µL of your samples (e.g., plasma, cell culture supernatant) to the appropriate wells.
-
TXB2-HRP Conjugate: Add 50 µL of the TXB2-HRP conjugate to all wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Washing: Wash the plate 3-5 times with the provided wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.
-
Development: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the TXB2 concentration in your samples by comparing their absorbance to the standard curve.
Protocol 2: Cell-Based Assay for this compound Inhibition of TXB2 Production
This protocol describes a general method to assess the inhibitory effect of this compound on TXB2 production in a cell-based system (e.g., platelets or other cell lines).
-
Cell Preparation: Prepare your cells of interest (e.g., isolated platelets, cultured cells) and adjust the cell density to an appropriate concentration in a suitable buffer or medium.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in cell culture medium or buffer to achieve the desired final concentrations. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
-
Stimulation:
-
Add a stimulating agent (agonist) to induce TXB2 production (e.g., arachidonic acid, collagen, thrombin for platelets; lipopolysaccharide (LPS) for macrophages).
-
Include a non-stimulated control (no agonist).
-
Incubate for a period sufficient to allow for TXB2 production (e.g., 15-60 minutes).
-
-
Sample Collection:
-
Stop the reaction by placing the cells on ice and/or adding a stop solution (e.g., indomethacin to inhibit further cyclooxygenase activity).
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant, which contains the secreted TXB2.
-
-
TXB2 Measurement:
-
Analyze the TXB2 concentration in the collected supernatants using a TXB2 ELISA kit as described in Protocol 1.
-
-
Data Analysis:
-
Plot the TXB2 concentration against the concentration of this compound.
-
Calculate the IC50 value of this compound, which is the concentration that causes 50% inhibition of TXB2 production.
-
Visualizations
Caption: Thromboxane signaling pathway and the inhibitory action of this compound.
Caption: Workflow of a competitive Thromboxane B2 ELISA.
Caption: Logical troubleshooting tree for common ELISA issues.
References
Technical Support Center: Optimizing Imitrodast Dosage in Animal Studies
Welcome to the technical support center for researchers utilizing Imitrodast in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective thromboxane A2 (TXA2) synthase inhibitor.[1] By blocking the TXA2 synthase enzyme, this compound prevents the conversion of prostaglandin H2 to TXA2. TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[1] Therefore, by inhibiting its synthesis, this compound reduces platelet aggregation and vasoconstriction, making it a candidate for diseases where excessive TXA2 is implicated, such as asthma and thrombosis.[1][2]
Q2: In which animal models has this compound (or its synonyms CS-518, RS-5186) been studied?
This compound and its synonyms have been evaluated in several animal models, including:
-
Guinea Pigs: Primarily in models of asthma and bronchoconstriction.[3]
-
Dogs: In studies of cerebral vasospasm and thrombosis.[1][4]
-
Rabbits and Rats: In thrombosis models to assess the inhibition of platelet aggregation.[1]
Q3: What are the known synonyms for this compound?
This compound is also referred to in scientific literature as this compound Sodium, CS-518, and RS-5186.[5]
Troubleshooting Guide
Issue 1: Poor Solubility and Vehicle Selection
-
Problem: I am having difficulty dissolving this compound sodium for administration to my animals. What vehicle should I use?
-
Solution: this compound sodium is a white, water-soluble solid.[6] For intravenous or oral administration, sterile saline or water for injection should be suitable. If you encounter solubility issues, it may be related to the concentration or pH of the solution. For other routes or higher concentrations, the use of co-solvents may be necessary. It is crucial to perform small-scale solubility tests with your intended vehicle and concentration before preparing a large batch for your study.
Issue 2: Determining the Optimal Dose
-
Problem: I am unsure what dose of this compound to use in my animal model. How can I determine the appropriate dose range?
-
Solution: The optimal dose of this compound will depend on the animal species, the route of administration, and the specific research question. Based on existing literature:
-
In dogs , a dose of 1 mg/kg (both orally and intravenously) has been shown to almost completely suppress serum TXB2 levels.[1] In a cerebral vasospasm model, dogs were administered 50 mg/kg twice daily for seven days.[4]
-
In a rabbit thrombosis model, an oral dose of 1 mg/kg completely protected against sudden death, with an ED50 of 0.12 mg/kg.[1]
-
In guinea pigs , oral administration has been shown to induce long-lasting inhibition of TXA2 production.[3] While a specific in vivo dose for bronchoconstriction is not detailed in the provided search results, in vitro studies show an IC50 of 90 ng/ml for antigen-induced TXA2 production.[3]
For a new model or endpoint, it is recommended to conduct a dose-range finding study to determine the minimum effective dose and the maximum tolerated dose.
-
Issue 3: Unexpected or Lack of Efficacy
-
Problem: I am not observing the expected therapeutic effect of this compound in my animal model. What could be the reason?
-
Solution: Several factors could contribute to a lack of efficacy:
-
Incomplete Thromboxane A2 Inhibition: Studies have shown that for a therapeutic effect, the inhibition of thromboxane formation must be virtually complete.[7] You may need to measure serum thromboxane B2 (a stable metabolite of TXA2) levels to confirm that your dosing regimen is achieving sufficient target engagement.
-
Alternative Pathways: In some disease models, accumulating prostaglandin endoperoxides (PGH2) in the presence of thromboxane synthase inhibition can still activate thromboxane receptors, mitigating the therapeutic effect.[2]
-
Pharmacokinetics: The bioavailability and half-life of this compound can vary between species. Ensure your dosing frequency is adequate to maintain therapeutic concentrations. In dogs, a single 1 mg/kg oral dose showed a sustained duration of action, with over 90% suppression of serum TXB2 for 8 hours and 70-80% suppression at 24 hours.[1]
-
Issue 4: Potential for Off-Target Effects
-
Problem: Are there any known off-target effects of this compound?
-
Solution: The available literature highlights that this compound (as RS-5186) is a highly selective inhibitor for TXA2 synthase, with a selectivity 100,000-fold greater than for cyclooxygenase, PGI2 synthetase, 5-lipoxygenase, and phospholipase A2.[1] This high selectivity suggests a low probability of direct off-target effects. However, as with any pharmacological agent, it is essential to monitor animals for any unexpected clinical signs.
Data Presentation
Table 1: Summary of In Vivo Dosages for this compound (and its synonyms) in Animal Studies
| Animal Model | Indication | Route of Administration | Dose | Outcome | Reference |
| Dog | Thromboxane Inhibition | Oral / Intravenous | 1 mg/kg | >90% suppression of serum TXB2 for 8 hours | [1] |
| Dog | Cerebral Vasospasm | Not specified | 50 mg/kg (twice daily for 7 days) | Ameliorated delayed cerebral vasospasm | [4] |
| Rabbit | Thrombosis | Oral | 1 mg/kg | Complete protection against sodium arachidonate-induced death | [1] |
| Rabbit | Thrombosis | Oral | 0.12 mg/kg (ED50) | Effective dose for 50% protection | [1] |
| Guinea Pig | Allergic Reaction | Oral | Not specified | Long-lasting inhibition of TXA2 production | [3] |
| Rat | Thromboxane Inhibition | Not specified | Not specified | Potent suppression of serum TXB2 levels | [1] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Antigen-Induced Bronchoconstriction in Guinea Pigs (Adapted from general knowledge of the model)
-
Animal Model: Male Hartley guinea pigs (300-400g).
-
Sensitization: Actively sensitize guinea pigs by intraperitoneal injection of ovalbumin (e.g., 100 µg) with an adjuvant like aluminum hydroxide. A booster injection may be given after 1-2 weeks.
-
Drug Administration: Administer this compound (formulated in a suitable vehicle like saline) orally at the desired dose(s). A vehicle control group should be included.
-
Antigen Challenge: 1-2 hours after drug administration, challenge the sensitized guinea pigs with an aerosol of ovalbumin (e.g., 0.1-1% solution).
-
Measurement of Bronchoconstriction: Monitor changes in airway resistance and dynamic lung compliance using a whole-body plethysmograph.
-
Data Analysis: Compare the changes in respiratory parameters between the this compound-treated groups and the vehicle control group to determine the inhibitory effect of the drug on antigen-induced bronchoconstriction.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for a dose-range finding study.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. RS-5186, a novel thromboxane synthetase inhibitor with a potent and extended duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alteration of eicosanoid production in the sensitized guinea pig lung by CS-518 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of thromboxane synthetase inhibitor (RS-5186) on experimentally-induced cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Sodium | C13H11N2NaO2S | CID 23663981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium tungstate - Wikipedia [en.wikipedia.org]
- 7. Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility and Stability of Imitrodast
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of Imitrodast.
Disclaimer
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2] By inhibiting this enzyme, this compound blocks the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[3][4] This mechanism makes it a compound of interest for cardiovascular and thrombotic diseases.[1]
Q2: What are the main challenges in formulating this compound?
Like many new chemical entities, this compound is expected to exhibit poor aqueous solubility, which can lead to low bioavailability and therapeutic efficacy.[5][6] Additionally, its chemical structure, containing both a carboxylic acid and an imidazole group, may present stability challenges, particularly susceptibility to hydrolysis and oxidation under certain conditions.[7][8][9][10]
Q3: What are the initial steps to assess the solubility of this compound?
A preliminary solubility profile should be established in various solvents. This typically involves shake-flask methods to determine equilibrium solubility in water, buffers at different pH values, and common organic solvents.[11]
Q4: How can I investigate the stability of my this compound sample?
Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[12] These studies expose the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate degradation.[12]
II. Troubleshooting Guides
A. Solubility Enhancement
Issue: Low aqueous solubility of this compound leading to poor dissolution in vitro.
Below are troubleshooting strategies to improve the solubility of this compound.
| Strategy | Potential Cause of Failure | Troubleshooting Steps | Expected Outcome |
| Micronization | Agglomeration of fine particles; insufficient particle size reduction. | 1. Optimize milling parameters (e.g., pressure, feed rate).2. Incorporate an anti-static agent.3. Characterize particle size distribution before and after milling. | Increased surface area leading to a faster dissolution rate. |
| Solid Dispersion | Drug recrystallization within the polymer matrix; poor polymer selection. | 1. Screen different hydrophilic polymers (e.g., PVP, PEG, HPMC).2. Use a combination of polymers.3. Characterize the solid state to confirm amorphous nature (e.g., via XRD, DSC). | Conversion of crystalline this compound to a more soluble amorphous form. |
| Cyclodextrin Complexation | Inefficient complexation; steric hindrance. | 1. Test different types of cyclodextrins (e.g., β-CD, HP-β-CD).2. Optimize the drug-to-cyclodextrin molar ratio.3. Confirm complex formation using techniques like NMR or DSC. | Formation of an inclusion complex with a hydrophilic exterior, enhancing aqueous solubility. |
| pH Adjustment | Precipitation at the target pH; buffer incompatibility. | 1. Determine the pKa of this compound.2. Evaluate solubility across a wide pH range.3. Select a buffer system that maintains the desired pH and is compatible with the drug. | Increased solubility by ionizing the carboxylic acid or imidazole groups. |
Quantitative Data Summary (Hypothetical)
| Method | This compound Solubility (µg/mL) | Fold Increase |
| Unprocessed this compound | 5 | - |
| Micronization | 15 | 3 |
| Solid Dispersion (1:5 drug-to-polymer ratio with PVP K30) | 150 | 30 |
| Cyclodextrin Complexation (1:1 molar ratio with HP-β-CD) | 250 | 50 |
| pH 7.4 Buffer | 50 | 10 |
B. Stability Improvement
Issue: Degradation of this compound observed during storage or in formulation.
The following guide provides solutions to common stability problems.
| Observation | Potential Cause | Recommended Action | Analytical Method for Monitoring |
| Appearance of new peaks in HPLC during storage at elevated temperature and humidity. | Hydrolysis of functional groups. | 1. Store in a desiccated and temperature-controlled environment.2. Package with a desiccant.3. Consider formulation as a solid dosage form. | Stability-indicating HPLC-UV or LC-MS. |
| Discoloration or loss of potency upon exposure to light. | Photodegradation. | 1. Store in amber or opaque containers.2. Conduct photostability studies according to ICH Q1B guidelines. | HPLC-UV/Vis to quantify parent drug and degradants. |
| Degradation in the presence of oxidative agents (e.g., peroxides in excipients). | Oxidation of the imidazole or other susceptible moieties. | 1. Include antioxidants (e.g., BHT, ascorbic acid) in the formulation.2. Use excipients with low peroxide values.3. Purge with an inert gas like nitrogen during manufacturing and storage. | LC-MS to identify oxidative degradation products. |
Forced Degradation Data Summary (Hypothetical)
| Stress Condition | % Degradation (at 24h) | Major Degradants Observed |
| 0.1 M HCl, 60°C | 15% | Hydrolytic products |
| 0.1 M NaOH, 60°C | 25% | Hydrolytic products |
| 3% H₂O₂, RT | 30% | Oxidative products |
| 60°C, 75% RH | 10% | Hydrolytic and oxidative products |
| Photostability (ICH Q1B) | 20% | Photolytic degradants |
III. Experimental Protocols
A. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Weigh 100 mg of this compound and 500 mg of polyvinylpyrrolidone (PVP K30).
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., methanol).
-
Dissolve the PVP K30 in the same solvent.
-
Mix the two solutions and stir for 30 minutes.
-
Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours.
-
Pulverize the dried solid dispersion and pass it through a 100-mesh sieve.
-
Store in a desiccator until further use.
B. Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Weigh this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 1:1 molar ratio.
-
Place the powders in a mortar and mix thoroughly.
-
Add a small amount of a hydro-alcoholic solvent (e.g., 50% ethanol in water) dropwise to the powder mixture.
-
Knead the mixture for 60 minutes to form a paste of consistent texture.
-
Dry the paste in an oven at 50°C for 24 hours.
-
Pulverize the dried complex and pass it through a 100-mesh sieve.
-
Store in a well-closed container in a cool, dry place.
C. Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and keep at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at 60°C. Withdraw and neutralize samples at the same time points as for acid hydrolysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature. Withdraw samples at the specified time points.
-
Thermal Degradation: Store solid this compound at 60°C/75% RH. Withdraw samples at 1, 3, and 7 days.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze all samples using a validated stability-indicating HPLC method.
IV. Visualizations
A. Signaling Pathways
Caption: Mechanism of this compound and the Thromboxane A2 signaling pathway.
B. Experimental Workflows
Caption: Workflow for selecting and evaluating solubility enhancement techniques.
Caption: Workflow for conducting forced degradation and stability studies.
References
- 1. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US11058677B2 - LFA-1 inhibitor formulations - Google Patents [patents.google.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. ucd.ie [ucd.ie]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2016061296A1 - Pharmaceutical composition with improved stability - Google Patents [patents.google.com]
Addressing off-target effects of Imitrodast in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Imitrodast during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a selective inhibitor of Thromboxane A2 (TXA2) synthase.[1] Its primary mechanism involves blocking the enzymatic conversion of prostaglandin H2 (PGH2) into TXA2.[2][3] TXA2 is a potent lipid mediator involved in processes like platelet aggregation and vasoconstriction, and it exerts its effects by binding to the T-prostanoid (TP) receptor, a G-protein-coupled receptor.[2][4] By inhibiting TXA2 synthase, this compound reduces the levels of TXA2, thereby mitigating its downstream signaling.[5]
Q2: Why is it critical to consider off-target effects in my experiments?
Off-target effects occur when a drug binds to and modulates proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the on-target activity.[6] Identifying potential off-target liabilities early is crucial for validating results, understanding the compound's true mechanism of action, and avoiding costly delays in drug development.[7]
Q3: How can I experimentally confirm that this compound is inhibiting TXA2 synthase in my specific in vitro model?
The most direct method is to measure the downstream product of the enzymatic reaction. Since TXA2 is highly unstable with a half-life of about 30 seconds, it is standard practice to measure its stable, inactive metabolite, Thromboxane B2 (TXB2).[4][5]
You can perform a dose-response experiment with this compound and measure TXB2 levels in your cell culture supernatant or lysate using a commercial ELISA kit. A potent, dose-dependent decrease in TXB2 production upon this compound treatment provides strong evidence of on-target engagement.[8][9]
Table 1: Example Specifications for a Commercial TXB2 ELISA Kit
| Parameter | Specification | Reference |
|---|---|---|
| Assay Type | Competitive Enzyme Immunoassay | [10] |
| Sample Types | Cell Culture Supernates, Serum, Plasma, Urine | [10] |
| Sensitivity | 0.31 ng/mL | [10] |
| Assay Range | 0.3 - 20 ng/mL | [10] |
| Assay Time | ~3.5 hours |[10] |
Troubleshooting Guides
Problem: I'm observing a phenotype (e.g., unexpected toxicity, anti-proliferative effects) that doesn't align with the known function of TXA2 synthase.
This scenario suggests a potential off-target effect. A systematic approach is needed to differentiate between on-target and off-target activities.
Recommended Actions:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting TXA2 synthase at the concentrations causing the phenotype. Perform the TXB2 assay described in FAQ Q3. If the IC50 for TXB2 inhibition is significantly higher than the EC50 for the observed phenotype, an off-target effect is highly likely.
-
Use Genetic Controls: The gold standard for implicating a target is to use genetic knockout (KO) or knockdown (KD) of TXA2 synthase (gene name: TBXAS1). If the phenotype persists in cells lacking the primary target, it is definitively an off-target effect.
-
Use a Structurally Unrelated Inhibitor: If available, test another TXA2 synthase inhibitor with a different chemical scaffold. If this second compound does not reproduce the phenotype despite inhibiting TXB2 production, this points to an off-target effect specific to the this compound chemical structure.
Problem: I suspect an off-target effect. What is a systematic approach to identify the responsible protein or pathway?
Identifying an unknown off-target requires moving from broad, unbiased screening to more focused validation experiments.
Recommended Actions:
-
Broad Profiling: Use commercial services or in-house platforms to screen this compound against large panels of proteins.[7]
-
Kinase Panels: Kinases are a very common class of off-targets for small molecules. Profiling against a panel of hundreds of kinases can reveal unexpected inhibitory activity.[11][12]
-
Safety Panels: These panels typically include a collection of GPCRs, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[7]
-
Chemoproteomics: For a truly unbiased approach in a cellular context, techniques like affinity chromatography with "kinobeads" or Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify which proteins this compound binds to directly in a cell lysate or intact cells.[13][14]
-
-
Hit Validation: Once you have a list of candidate off-targets, you must validate them.
-
Confirm with Orthogonal Assays: Validate the primary screen hits using a different assay format (e.g., if the primary screen was binding-based, validate with a functional assay).
-
Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the candidate off-target. If depleting the protein prevents the observed phenotype upon this compound treatment, this strongly implicates it as the off-target.
-
Cellular Target Engagement: Confirm that this compound engages the candidate off-target in cells at relevant concentrations.
-
Table 2: Example Data Presentation from a Kinase Selectivity Screen (Hypothetical Data)
| Kinase Target | % Inhibition @ 1 µM this compound | IC50 (nM) |
|---|---|---|
| TXA2 Synthase (On-Target) | 98% | 25 |
| Kinase A | 8% | > 10,000 |
| Kinase B | 92% | 150 |
| Kinase C | 15% | > 10,000 |
| Kinase D | 88% | 210 |
| ... (200+ other kinases) | < 10% | > 10,000 |
This table illustrates how to present screening data to identify potent off-target hits (e.g., Kinase B and D) for further validation.
Experimental Protocols
Protocol 1: Measurement of On-Target Activity via TXB2 ELISA
This protocol is adapted from standard methods for measuring thromboxane production.[8][9]
-
Cell Seeding: Plate your cells of interest (e.g., human platelets, cancer cell lines) at a predetermined density and allow them to adhere or equilibrate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Include a vehicle-only control.[6] The final vehicle concentration should be consistent across all wells (typically ≤ 0.1%).
-
Incubation: Replace the cell media with media containing the different concentrations of this compound or vehicle. Incubate for a predetermined time (e.g., 1-24 hours) based on your experimental goals.
-
Stimulation (Optional but Recommended): To amplify the signal, you may need to stimulate the cells to produce TXA2. A common agonist is arachidonic acid or a calcium ionophore. Add the agonist and incubate for a short period (e.g., 15-60 minutes).
-
Sample Collection: Carefully collect the cell culture supernatant and centrifuge to pellet any detached cells or debris.
-
ELISA: Perform the TXB2 measurement on the cleared supernatant according to the manufacturer's instructions for your chosen commercial ELISA kit.[10]
-
Data Analysis: Plot the TXB2 concentration against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: General Workflow for a Kinase Profiling Assay
This protocol outlines the general steps for using a luminescent ADP-detection assay (e.g., ADP-Glo™) for kinase profiling.[11]
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Assay Setup: In a multi-well plate (e.g., 384-well), add the reaction buffer, the purified kinase enzyme, and the specific substrate for that kinase.
-
Compound Addition: Add this compound at various concentrations (typically a 10-point, 3-fold serial dilution) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Initiate the reaction by adding ATP. The concentration of ATP should be at or near the Km for each specific kinase if possible. Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes).
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the controls. Determine IC50 values for any kinases that are significantly inhibited.
References
- 1. This compound sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 5. blog.irjpl.org [blog.irjpl.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 10. Thromboxane B2 Parameter Assay Kit KGE011: R&D Systems [rndsystems.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Long-Term Stability of Imitrodast Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting long-term stability testing of Imitrodast solutions. The information is based on general principles of pharmaceutical stability testing and the known chemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of long-term stability testing for this compound solutions?
A1: Long-term stability testing is crucial to determine the shelf-life and appropriate storage conditions for this compound solutions.[1][2] This testing evaluates how the quality of the solution varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4] The data gathered helps to ensure the safety, efficacy, and quality of the product throughout its lifecycle.[5]
Q2: What are the key chemical properties of this compound I should be aware of?
A2: this compound has a molecular formula of C13H12N2O2S and a molecular weight of 260.31 g/mol .[6] Its structure includes an imidazole ring, a dihydrobenzothiophene core, and a carboxylic acid group.[6] The sodium salt form, this compound Sodium, is also available.[7] These functional groups can be susceptible to degradation pathways such as oxidation and hydrolysis.
Q3: What factors can influence the stability of this compound solutions?
A3: Several factors can impact the stability of this compound solutions, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: The stability of this compound may be pH-dependent due to its carboxylic acid and imidazole moieties.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, particularly at the thioether linkage and imidazole ring.
-
Container Closure System: The choice of container and closure is important to prevent contamination and interaction with the solution.
Q4: How should I store my this compound solutions for long-term stability studies?
A4: According to ICH guidelines, long-term stability studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[8] The specific conditions should be chosen based on the intended climatic zone for the product.[1] It is also recommended to perform accelerated stability testing at elevated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to predict the long-term stability profile.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected change in solution pH | Degradation of this compound leading to acidic or basic byproducts. Interaction with the container closure system. | Analyze the solution for degradation products using a stability-indicating HPLC method. Evaluate the compatibility of the solution with the container. |
| Development of color or precipitation | Chemical degradation or physical instability. Microbial contamination. | Characterize the precipitate. Perform microbial limit testing. Review the formulation for potential incompatibilities. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Perform stress testing (e.g., acid, base, oxidation, photolysis) to identify potential degradation products and establish their chromatographic profiles.[3] |
| Decrease in this compound concentration (assay) | Chemical degradation of the active pharmaceutical ingredient (API). | Re-evaluate the storage conditions. Investigate potential degradation pathways through forced degradation studies. |
Experimental Protocols
Long-Term Stability Testing Protocol for this compound Solution
1. Objective: To evaluate the long-term stability of an this compound solution under specified storage conditions.
2. Materials:
-
This compound active pharmaceutical ingredient (API)
-
Appropriate solvent/vehicle
-
Validated stability-indicating HPLC method
-
pH meter
-
Controlled environment stability chambers
-
Appropriate container closure systems
3. Procedure:
-
Prepare at least three batches of the this compound solution, representative of the final formulation.[1][8]
-
Package the solutions in the proposed container closure system.
-
Place the samples in stability chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[8]
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated), withdraw samples for analysis.[2]
-
Analyze the samples for the following parameters:
-
Appearance (color, clarity)
-
pH
-
Assay of this compound (using a validated stability-indicating HPLC method)
-
Related substances/degradation products (using the same HPLC method)
-
Microbial limits (if applicable)
-
4. Data Analysis:
-
Tabulate the data for each storage condition and time point.
-
Evaluate any trends in the data, such as a decrease in assay or an increase in degradation products.
-
Based on the data, establish a shelf-life for the this compound solution.
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for this compound Solution (25°C/60% RH)
| Time (Months) | Appearance | pH | Assay (%) | Total Degradation Products (%) |
| 0 | Clear, colorless | 6.5 | 100.1 | < 0.1 |
| 3 | Clear, colorless | 6.5 | 99.8 | 0.1 |
| 6 | Clear, colorless | 6.4 | 99.5 | 0.2 |
| 9 | Clear, colorless | 6.4 | 99.2 | 0.3 |
| 12 | Clear, colorless | 6.3 | 98.9 | 0.4 |
| 18 | Clear, colorless | 6.3 | 98.5 | 0.6 |
| 24 | Clear, colorless | 6.2 | 98.1 | 0.8 |
| 36 | Clear, colorless | 6.1 | 97.5 | 1.2 |
Table 2: Hypothetical Accelerated Stability Data for this compound Solution (40°C/75% RH)
| Time (Months) | Appearance | pH | Assay (%) | Total Degradation Products (%) |
| 0 | Clear, colorless | 6.5 | 100.1 | < 0.1 |
| 1 | Clear, colorless | 6.3 | 98.7 | 0.5 |
| 2 | Clear, colorless | 6.1 | 97.4 | 1.0 |
| 3 | Faintly yellow | 5.9 | 96.1 | 1.8 |
| 6 | Yellow | 5.7 | 93.5 | 3.2 |
Visualizations
Caption: Experimental workflow for long-term stability testing of this compound solutions.
References
- 1. humiditycontrol.com [humiditycontrol.com]
- 2. www3.paho.org [www3.paho.org]
- 3. Stability testing protocols | PPTX [slideshare.net]
- 4. Stability Studies Explained: Their Role in Pharma Quality Assurance – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 5. emmainternational.com [emmainternational.com]
- 6. This compound | C13H12N2O2S | CID 65922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Sodium | C13H11N2NaO2S | CID 23663981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gmpsop.com [gmpsop.com]
Platelet Aggregation Assays: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address reproducibility issues in platelet aggregation assays. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to resolve common challenges encountered during your experiments.
I. Troubleshooting Guide
This section addresses specific issues that can arise during platelet aggregation experiments, offering potential causes and solutions.
No or Low Platelet Aggregation Response
Question: My platelets are not aggregating, or the aggregation response is significantly lower than expected with any agonist. What could be the issue?
Answer: This is a common issue with several potential causes, often related to pre-analytical variables or platelet viability.
Possible Causes & Solutions:
-
Pre-analytical Errors:
-
Improper Blood Collection: Traumatic venipuncture can activate platelets prematurely, rendering them unresponsive to subsequent agonist stimulation. Ensure a clean, atraumatic venipuncture. The first few milliliters of blood should be discarded.[1]
-
Incorrect Anticoagulant: The standard anticoagulant for platelet aggregation is 3.2% sodium citrate. The ratio of blood to anticoagulant (9:1) is critical.[2] Underfilling the collection tube will alter this ratio and affect results.
-
Sample Storage: Platelets are sensitive to temperature. Samples should be kept at room temperature (18-24°C) and should not be refrigerated or frozen, as cooling can cause platelet activation.[2][3]
-
Time Delay: Assays should ideally be performed within 2 to 4 hours of blood collection. Significant delays can lead to a decrease in platelet responsiveness, particularly for agonists like ADP and arachidonic acid.[4][5]
-
-
Platelet Preparation Issues (for LTA):
-
Centrifugation: Incorrect centrifugation speed or time during platelet-rich plasma (PRP) preparation can lead to either insufficient platelet recovery or platelet activation. A common recommendation is centrifugation at 150-200g for 10-15 minutes at room temperature.[2]
-
Platelet Count: A very low platelet count in the PRP (<150 x 10⁹/L) can result in a diminished aggregation response.[6]
-
-
Reagent and Equipment Problems:
-
Patient-Related Factors:
-
Medications: Many drugs interfere with platelet function. A thorough patient history is crucial. Common interfering medications include aspirin, NSAIDs, P2Y12 inhibitors (e.g., clopidogrel), and certain antibiotics and antidepressants.[7][8]
-
Underlying Conditions: Inherited platelet function disorders (e.g., Glanzmann's thrombasthenia, Bernard-Soulier syndrome) or acquired conditions (e.g., uremia, myeloproliferative disorders) can lead to abnormal platelet aggregation.[3]
-
Spontaneous Platelet Aggregation (SPA)
Question: I am observing platelet aggregation before adding any agonist. What causes this?
Answer: Spontaneous platelet aggregation (SPA) indicates premature platelet activation, which can compromise the validity of your results.
Possible Causes & Solutions:
-
Difficult Venipuncture: A traumatic blood draw is a primary cause of in-vitro platelet activation.
-
Sample Handling: Vigorous mixing or agitation of the blood sample can activate platelets. Samples should be gently inverted to mix with the anticoagulant.
-
Contamination: Contamination of tubes or pipette tips can lead to platelet activation.
-
Patient Condition: Certain clinical conditions, such as hyperlipidemia or diabetes, can be associated with circulating activated platelets.
Irreproducible Results Between Replicates
Question: I am getting significant variability between my duplicate or triplicate runs. Why is this happening?
Answer: Poor reproducibility can stem from inconsistencies in your technique or issues with the sample or reagents.
Possible Causes & Solutions:
-
Pipetting Errors: Inaccurate or inconsistent volumes of agonist or PRP will lead to variable results. Ensure your pipettes are calibrated and use proper pipetting technique.
-
Inadequate Mixing: The stir bar must be rotating at the correct, constant speed (typically 900-1200 rpm for LTA) to ensure platelets come into contact.[9]
-
Temperature Fluctuations: The assay must be performed at a constant 37°C, as temperature variations can affect platelet function.[2][7]
-
Sample Settling: If PRP is left undisturbed for too long, platelets may settle, leading to inaccurate sampling. Gently mix the PRP tube before pipetting.
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal time frame for processing blood samples for platelet aggregation studies?
A1: Blood samples should be processed to obtain PRP and tested as soon as possible, ideally within 2 hours but no later than 4 hours after collection.[2][3][4][5] Delays beyond this can lead to a significant decrease in platelet responsiveness to certain agonists.
Q2: Should I adjust the platelet count in my PRP?
A2: The consensus on platelet count adjustment is evolving. While some guidelines have traditionally recommended adjusting the platelet count to a standard range (e.g., 200-300 x 10⁹/L) with autologous PPP, this can sometimes introduce artifacts or dilute factors necessary for aggregation.[10][11] For routine diagnostic testing for bleeding disorders, many experts now recommend using native (unadjusted) PRP, provided the platelet count is within an acceptable range (typically >150 x 10⁹/L).[6]
Q3: How do different agonists help in diagnosing platelet disorders?
A3: Different agonists trigger platelet activation through distinct signaling pathways. By observing the pattern of aggregation in response to a panel of agonists, specific defects can be identified. For example:
-
ADP: Assesses the function of P2Y1 and P2Y12 receptors.[7]
-
Arachidonic Acid (AA): Evaluates the cyclooxygenase (COX) pathway, which is inhibited by aspirin and NSAIDs.[7]
-
Collagen: Activates platelets through GPVI and α2β1 integrin receptors.[12]
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Ristocetin: Induces platelet agglutination by promoting the binding of von Willebrand factor (vWF) to the GPIb-IX-V complex. It is used to diagnose von Willebrand disease and Bernard-Soulier syndrome.[2][7][13]
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Thrombin Receptor Activating Peptide (TRAP): A potent agonist that directly activates the PAR-1 thrombin receptor.
Q4: Can diet and lifestyle affect platelet aggregation results?
A4: Yes. A high-fat meal can cause lipemia, which interferes with light transmission in LTA.[3] Smoking, caffeine, and strenuous exercise can also potentially influence platelet function, though the clinical significance of these effects on test results is still being evaluated.[14] It is often recommended that patients fast before the test.
Q5: What are the key differences between Light Transmission Aggregometry (LTA) and Whole Blood Aggregometry?
A5:
-
LTA: Considered the historical "gold standard," it measures the increase in light transmission through PRP as platelets aggregate. It requires sample processing to separate PRP and is susceptible to interference from lipemia, hemolysis, and low platelet counts.[7][14][15]
-
Whole Blood Aggregometry: Measures the change in electrical impedance between two electrodes as platelets aggregate in a whole blood sample. It is a faster method that does not require PRP preparation and is less affected by lipemia. However, it may be less sensitive for detecting mild platelet function disorders.[14][16]
III. Data Presentation: Impact of Pre-Analytical Variables
The following tables summarize quantitative data on how common pre-analytical variables can affect platelet aggregation results.
Table 1: Effect of Time Delay on Maximum Platelet Aggregation (%)
| Time After Blood Collection | Agonist: Arachidonic Acid (1.6 mmol/L) | Agonist: ADP (11 µmol/L) | Agonist: Collagen (11 mg/L) |
| Immediate | 84% (Median) | 79% (Median) | No significant change |
| 2 Hours | No significant change | No significant change | No significant change |
| 4 Hours | 71% (Median) | 66% (Median) | No significant change |
| Reference | [4][5] | [4][5] | [4][5] |
Note: Data represents median values from a study on healthy subjects. The decrease in aggregation with Arachidonic Acid and ADP after 4 hours was statistically significant.
Table 2: Impact of Platelet Count on Aggregation (Multiple Electrode Aggregometry)
| Platelet Count (per µL) | % Decrease in Aggregation (AUC) vs. Normal Count |
| 100,000 | 18.4% |
| 50,000 | 37.2% |
| Reference | [17] |
Note: AUC = Area Under the Curve. This data highlights that results from impedance aggregometry are influenced by platelet count, especially when below the normal range.
Table 3: Coefficients of Variation (CV) for Platelet Aggregation Agonists
| Agonist | Intra-day CV (%) | Day-to-day CV (%) |
| ADP | < 10% | < 15% |
| Collagen | < 10% | < 15% |
| Arachidonic Acid | < 15% | < 20% |
| Ristocetin (low dose) | > 20% | > 30% |
Note: These are approximate values compiled from literature and can vary between laboratories and instrument platforms. Lower CV indicates better reproducibility.
IV. Experimental Protocols
Light Transmission Aggregometry (LTA) Protocol
This protocol provides a general methodology for performing LTA. Specific parameters may need to be optimized for your laboratory and instrument.
1.1. Specimen Collection and Handling:
-
Collect whole blood into a 3.2% sodium citrate tube using an atraumatic venipuncture technique.[2]
-
Ensure the tube is filled to the correct volume to maintain a 9:1 blood-to-anticoagulant ratio.
-
Gently invert the tube 3-4 times to mix. Do not shake.
-
Keep the sample at room temperature (18-24°C) and process within 2 hours.[4][5]
1.2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 150-200g for 10-15 minutes at room temperature with the centrifuge brake off.[2]
-
Carefully aspirate the supernatant (PRP) into a clean, capped plastic tube. Avoid disturbing the buffy coat and red blood cell layer.
-
To prepare PPP, centrifuge the remaining blood sample at a higher speed (e.g., >2000g) for 15-20 minutes.[2]
-
Aspirate the supernatant (PPP) into a separate clean plastic tube.
1.3. Aggregometer Setup and Calibration:
-
Place a stir bar in two cuvettes.
-
Pipette PPP into one cuvette and place it in the appropriate channel to set the 100% light transmission baseline.
-
Pipette PRP into the second cuvette and place it in the appropriate channel to set the 0% light transmission baseline.
1.4. Aggregation Assay:
-
Pipette a fresh aliquot of PRP into a new cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes.[9]
-
Start the recording and establish a stable baseline for approximately 1 minute.
-
Add the appropriate concentration of agonist to the PRP and record the change in light transmission for a set period (typically 5-10 minutes).
-
Repeat the procedure for each agonist in your test panel.
Whole Blood Impedance Aggregometry Protocol
This protocol provides a general methodology for whole blood aggregometry using an impedance-based system.
2.1. Specimen Collection and Handling:
-
Collect whole blood into a tube containing the appropriate anticoagulant (e.g., hirudin or citrate, depending on the system).
-
Gently invert the tube to mix.
-
Keep the sample at room temperature and analyze within the time frame recommended by the instrument manufacturer.
2.2. Assay Procedure:
-
Gently mix the whole blood sample by inversion.
-
Pipette the required volume of whole blood (e.g., 300 µL) into the test cuvette.[16]
-
Add the required volume of saline or buffer as specified by the manufacturer.
-
Place the cuvette into the instrument and allow it to incubate at 37°C for the recommended time.
-
Add the specific agonist to the cuvette.
-
The instrument will automatically measure and record the change in electrical impedance over time as platelets aggregate on the electrodes.
V. Visualization of Pathways and Workflows
Platelet Activation Signaling Pathway
This diagram illustrates the major signaling pathways initiated by common platelet agonists, leading to the final common pathway of GPIIb/IIIa activation and platelet aggregation.
Caption: Simplified signaling cascade in platelet activation.
Ristocetin-Induced Platelet Agglutination Pathway
This diagram shows the mechanism of ristocetin-induced platelet agglutination, which is distinct from classical aggregation as it does not require platelet activation.
Caption: Mechanism of ristocetin-induced platelet agglutination.
LTA Experimental Workflow
This diagram outlines the key steps in performing a Light Transmission Aggregometry experiment, from sample collection to data analysis.
Caption: Step-by-step workflow for Light Transmission Aggregometry.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 9. 2.7. Platelet Aggregometry Measurements [bio-protocol.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 14. Platelet - Wikipedia [en.wikipedia.org]
- 15. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Platelet Function Testing: Impedance Platelet Aggregometry [practical-haemostasis.com]
- 17. Impact of platelet count on results obtained from multiple electrode platelet aggregometry (Multiplate™) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Incubation Times for Imitrodast Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting common issues in experiments involving Imitrodast, a thromboxane A2 (TXA₂) synthase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of thromboxane A₂ (TXA₂) synthase. By blocking this enzyme, this compound prevents the conversion of prostaglandin H₂ (PGH₂) to TXA₂, a potent mediator of platelet aggregation and vasoconstriction. This targeted inhibition makes it a valuable tool for studying signaling pathways involved in thrombosis, inflammation, and various cardiovascular and respiratory diseases.
Q2: What is a typical starting point for determining the optimal incubation time for this compound in a cell-based assay?
A common starting point for in vitro experiments with enzyme inhibitors like this compound is a pre-incubation period of 30 minutes with the cells before introducing a stimulus. This is often followed by a longer incubation period, typically ranging from 1 to 24 hours, depending on the specific cell type and the endpoint being measured. For instance, in studies with the thromboxane synthase inhibitor furegrelate in MA-10 mouse Leydig cells, a 30-minute pre-incubation was followed by a 6-hour incubation with a cAMP analog to stimulate steroidogenesis.[1] It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental system.
Q3: How do I determine the effective concentration range for this compound in my cell line?
To determine the effective concentration range, a dose-response experiment is essential. This involves treating your cells with a range of this compound concentrations (e.g., from nanomolar to micromolar) for a fixed, optimized incubation time. The effect can be quantified by measuring a relevant downstream marker, such as thromboxane B₂ (TXB₂), the stable metabolite of TXA₂, using an ELISA kit. The resulting dose-response curve will allow you to determine the IC₅₀ (half-maximal inhibitory concentration), which is a key parameter for designing subsequent experiments.
Q4: Can this compound treatment affect cell viability?
Like any experimental compound, it is crucial to assess the cytotoxicity of this compound in your specific cell line. This can be done using standard cell viability assays such as MTT, XTT, or trypan blue exclusion. It is recommended to perform these assays in parallel with your dose-response experiments to ensure that the observed effects are due to the specific inhibition of thromboxane synthase and not a general cytotoxic effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in TXB₂ measurements between replicates. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. Use a multichannel pipette for consistency. |
| Inaccurate pipetting of this compound or stimulus. | Calibrate pipettes regularly. Use fresh pipette tips for each replicate. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. | |
| No significant inhibition of TXB₂ production observed. | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| Incubation time is too short. | Conduct a time-course experiment to identify the optimal incubation period. | |
| This compound has degraded. | Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions for each experiment. | |
| The cell line does not express sufficient levels of thromboxane synthase. | Confirm the expression of thromboxane A₂ synthase (TBXAS1) in your cell line using techniques like RT-qPCR or Western blotting. | |
| Unexpected increase in TXB₂ levels after this compound treatment. | "Shunting" of the arachidonic acid pathway. | Inhibition of thromboxane synthase can lead to the accumulation of its substrate, PGH₂, which can be converted to other prostanoids. Consider measuring other prostaglandins to assess pathway shunting. |
| Contamination of reagents or cell culture. | Use sterile techniques and test reagents for endotoxin contamination. | |
| Cell death observed at effective this compound concentrations. | Cytotoxicity of the compound or solvent. | Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells. |
Data Presentation
Table 1: Dose-Dependent Inhibition of TXB₂ by this compound in Human Platelets
This table summarizes the effect of a 1-hour incubation with varying concentrations of a selective thromboxane synthase inhibitor on thromboxane B₂ (TXB₂) production in human platelets, stimulated with arachidonic acid.
| Inhibitor Concentration (µM) | Mean TXB₂ Concentration (ng/mL) | Standard Deviation (ng/mL) | Percent Inhibition (%) |
| 0 (Control) | 150.2 | 12.5 | 0 |
| 0.01 | 112.8 | 9.8 | 24.9 |
| 0.1 | 65.1 | 6.2 | 56.7 |
| 1 | 22.5 | 3.1 | 85.0 |
| 10 | 8.3 | 1.5 | 94.5 |
| 100 | 5.1 | 0.9 | 96.6 |
Note: This data is representative and should be adapted based on your experimental findings.
Experimental Protocols
Protocol 1: Determination of IC₅₀ of this compound for TXB₂ Inhibition in Cultured Macrophages
1. Cell Seeding:
-
Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well in complete DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
2. This compound Treatment:
-
Prepare a series of this compound dilutions in serum-free DMEM, ranging from 1 nM to 100 µM.
-
Remove the culture medium from the wells and wash once with sterile PBS.
-
Add 500 µL of the appropriate this compound dilution or vehicle control (e.g., 0.1% DMSO) to each well.
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.
3. Stimulation:
-
Prepare a 10 µg/mL solution of lipopolysaccharide (LPS) in serum-free DMEM.
-
Add 50 µL of the LPS solution to each well (final concentration 1 µg/mL) to stimulate TXA₂ production.
-
Incubate for 6 hours at 37°C.
4. Sample Collection and Analysis:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
-
Measure the concentration of TXB₂ in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of TXB₂ inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Arachidonic Acid Pathway and the Site of this compound Action.
Caption: General Experimental Workflow for this compound Studies.
References
Technical Support Center: Controlling Variability in Cell-Based Imitrodast Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in cell-based assays involving Imitrodast.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. It works by blocking the enzyme responsible for converting prostaglandin H2 (PGH2) into TXA2. TXA2 is a highly unstable lipid mediator that promotes platelet aggregation and vasoconstriction by activating the thromboxane A2 receptor (TXA2R), a G-protein coupled receptor (GPCR). By inhibiting TXA2 synthesis, this compound effectively reduces the levels of this pro-thrombotic and vasoconstrictive agent.
Q2: What is the primary application of this compound in cell-based assays?
In a laboratory setting, this compound is primarily used to investigate the role of TXA2 in various cellular processes. It allows researchers to dissect the signaling pathways downstream of TXA2R activation by selectively blocking the endogenous production of its primary ligand, TXA2. This is particularly useful in studies of cardiovascular diseases, inflammation, and cancer metastasis where TXA2 is a key player.
Q3: How can I measure the effectiveness of this compound in my cell-based assay?
The most direct way to measure the effectiveness of this compound is to quantify the levels of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2, in your cell culture supernatant. A significant reduction in TXB2 levels in the presence of this compound indicates successful inhibition of TXA2 synthase. Commercially available ELISA kits are a common and reliable method for measuring TXB2.
Q4: What are the appropriate positive and negative controls for an this compound experiment?
Proper controls are crucial for interpreting your data accurately.
-
Negative Controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the this compound (e.g., DMSO) to account for any effects of the vehicle itself.
-
Untreated Control: Cells that are not exposed to any treatment, representing the baseline TXA2 production.
-
-
Positive Controls:
-
TXA2R Agonist: Treatment with a stable TXA2 mimetic, such as U46619, to confirm that the downstream signaling pathway is responsive in your cell system. This is especially important when your experimental endpoint is a functional response like calcium mobilization or cell proliferation.
-
Arachidonic Acid: Addition of arachidonic acid, the precursor for prostaglandin synthesis, can be used to stimulate the entire eicosanoid pathway and confirm its activity in your cells.
-
Troubleshooting Guides
Problem 1: High Variability in TXB2 Measurements Between Replicates
High variability in your TXB2 ELISA results can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter. Perform a cell seeding optimization experiment to find the density that gives the most consistent results. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions of this compound or standards for your ELISA, ensure thorough mixing at each step. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media. |
| Inconsistent Incubation Times | Use a timer for all incubation steps, especially for the ELISA. Ensure all plates are treated and processed with consistent timing. |
Problem 2: No Apparent Effect of this compound on TXB2 Levels
If this compound does not appear to reduce TXB2 levels, consider the following:
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh stock solutions of this compound. Store stock solutions at the recommended temperature and protect from light. |
| Insufficient this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
| Low Endogenous TXA2 Production | Your chosen cell line may not produce sufficient levels of TXA2 under basal conditions. Consider stimulating the cells with arachidonic acid or another appropriate stimulus to increase TXA2 synthase activity. |
| Cell Health and Viability | Ensure your cells are healthy and in the exponential growth phase. Perform a cell viability assay (e.g., trypan blue exclusion) to confirm cell health. |
Problem 3: Unexpected Results in Downstream Functional Assays
Sometimes, even with confirmed TXB2 reduction, the expected downstream effects (e.g., changes in cell proliferation or migration) are not observed.
| Potential Cause | Troubleshooting Steps |
| Redundant Signaling Pathways | Other signaling pathways may compensate for the lack of TXA2 signaling. Consider using a TXA2R antagonist, such as SQ 29,548, in combination with or as a comparison to this compound to block the receptor directly. |
| PGH2 Acting as a TXA2R Agonist | Inhibition of TXA2 synthase can lead to an accumulation of its substrate, PGH2. PGH2 itself can act as a weak agonist at the TXA2R. This may mask the effect of TXA2 depletion. The use of a TXA2R antagonist can help to clarify this. |
| Off-Target Effects | While this compound is selective, at very high concentrations, off-target effects are possible. Ensure you are using the lowest effective concentration determined from your dose-response experiments. |
| Timing of the Functional Assay | The downstream effects of TXA2 signaling may have a different temporal profile than TXB2 production. Optimize the timing of your functional assay relative to this compound treatment. |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
-
Prepare a single-cell suspension of your chosen cell line.
-
Perform a cell count to determine the cell concentration.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells per well).
-
Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, assess cell confluence using a microscope.
-
Perform a cell viability assay (e.g., MTT or resazurin) to determine the optimal seeding density that results in a sub-confluent monolayer and a strong assay signal.
Table 1: Example of Cell Seeding Optimization Data
| Seeding Density (cells/well) | Confluency at 48h (%) | Viability Assay Signal (Arbitrary Units) |
| 5,000 | 40-50 | 0.8 |
| 10,000 | 70-80 | 1.5 |
| 20,000 | 90-100 | 2.1 |
| 40,000 | >100 (overconfluent) | 1.8 (decreased due to overconfluence) |
Protocol 2: Measuring TXB2 Levels by ELISA
-
Seed cells in a multi-well plate at the optimized density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period.
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the TXB2 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to an antibody-coated plate.
-
Incubating with an HRP-conjugated TXB2.
-
Washing the plate.
-
Adding a substrate solution.
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Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Calculate the TXB2 concentration in your samples based on the standard curve.
Table 2: Example of Expected TXB2 ELISA Results
| Treatment | TXB2 Concentration (pg/mL) |
| Untreated Control | 250 ± 25 |
| Vehicle Control | 245 ± 30 |
| This compound (1 µM) | 50 ± 10 |
| Arachidonic Acid (10 µM) | 800 ± 75 |
| This compound + Arachidonic Acid | 150 ± 20 |
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biology, the following diagrams are provided.
Caption: A flowchart of the typical experimental workflow for an this compound cell-based assay.
Caption: A simplified diagram of the Thromboxane A2 signaling pathway and the point of intervention for this compound.
Interpreting unexpected results in Imitrodast studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imitrodast, a thromboxane synthase inhibitor. Given that the clinical development of this compound was discontinued, this guide focuses on interpreting unexpected results that may arise during non-clinical or investigational studies, with a focus on plausible scenarios based on the drug's pharmacological class.
Troubleshooting Guides & FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Scenario 1: Unexpected Hepatotoxicity
Q1: We observed a significant elevation in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in our in vivo animal model treated with this compound. Is this an expected finding for a thromboxane synthase inhibitor?
A1: While not universally reported for all thromboxane synthase inhibitors, hepatotoxicity is a potential adverse effect for this class of drugs. For instance, the thromboxane A2 receptor antagonist Seratrodast has been associated with elevated liver enzymes, and liver disease is a contraindication for its use.[1] Thromboxane A2 itself has been implicated in the pathophysiology of various types of liver injury. Therefore, while concerning, the observation of elevated liver enzymes is not entirely unexpected and warrants a thorough investigation.
Q2: What are the immediate next steps if we detect signs of hepatotoxicity in our preclinical studies?
A2: If you observe signs of hepatotoxicity, such as elevated liver enzymes, it is crucial to first confirm the findings and then investigate the mechanism. The initial steps should include:
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Dose-Response Assessment: Determine if the observed toxicity is dose-dependent by testing a range of this compound concentrations.
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Histopathological Analysis: Conduct a thorough histological examination of liver tissues from the affected animals to characterize the nature of the liver injury (e.g., necrosis, steatosis, cholestasis).
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In Vitro Toxicity Assays: Utilize in vitro models, such as primary human hepatocytes or HepaRG cells, to assess the direct cytotoxic potential of this compound and its metabolites.
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Mechanism-Based Assays: Investigate potential mechanisms of hepatotoxicity, such as mitochondrial dysfunction, oxidative stress, or inhibition of bile salt export pump (BSEP).
Q3: How can we differentiate between direct compound toxicity and idiosyncratic drug-induced liver injury (DILI)?
A3: Differentiating between direct toxicity and idiosyncratic DILI in a preclinical setting is challenging. Direct toxicity is typically dose-dependent and reproducible across individuals and preclinical models. In contrast, idiosyncratic DILI is often not dose-related and occurs in a small subset of the population, making it difficult to predict with standard preclinical models. To investigate the potential for idiosyncratic DILI, you might consider:
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Utilizing Advanced In Vitro Models: Employing co-culture systems of hepatocytes with immune cells or using microphysiological systems (liver-on-a-chip) can provide insights into immune-mediated hepatotoxicity.
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Genotyping of Animal Models: If specific genetic predispositions are suspected, using different strains of animals may reveal genetic links to the observed toxicity.
Scenario 2: Lack of Efficacy in a Subpopulation
Q1: In our early-phase clinical trial, we are observing a bimodal response to this compound, where a subset of patients shows a robust therapeutic effect while others show no response. What could be the underlying reasons for this?
A2: Heterogeneity in patient response is a common challenge in clinical drug development. For a thromboxane synthase inhibitor like this compound, several factors could contribute to a variable response:
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Genetic Polymorphisms: Variations in the gene encoding thromboxane A2 synthase (TBXAS1) or the thromboxane A2 receptor (TBXA2R) could alter the drug's target engagement or the downstream signaling pathway.
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Differences in Drug Metabolism: Polymorphisms in cytochrome P450 enzymes responsible for metabolizing this compound could lead to variations in drug exposure.
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Disease Heterogeneity: The underlying pathophysiology of the disease being studied may differ among patients, with some subtypes being more dependent on the thromboxane pathway than others.
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Concomitant Medications: Other medications taken by patients could interact with this compound, affecting its efficacy.
Q2: How can we investigate the cause of this variable efficacy and identify a responsive patient population?
A2: A patient stratification strategy based on biomarker discovery is the recommended approach. This involves a systematic process to identify measurable biological characteristics that can predict a patient's response to this compound. The key steps include:
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Pharmacogenomic Analysis: Conduct genome-wide association studies (GWAS) to identify genetic variants associated with drug response.[1][2]
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Proteomic and Metabolomic Profiling: Analyze plasma or tissue samples from responders and non-responders to identify protein or metabolite signatures that correlate with efficacy.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Assess the relationship between drug concentration, target engagement (inhibition of thromboxane A2 synthesis), and clinical response to determine if variability is due to differences in drug exposure or sensitivity.
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Retrospective Analysis of Clinical Data: Carefully review baseline clinical characteristics of the patients to identify any demographic or disease-specific factors that correlate with response.
Quantitative Data on Related Compounds
To provide context for interpreting results from this compound studies, the following tables summarize adverse event data from clinical trials of other thromboxane synthase inhibitors and receptor antagonists.
Table 1: Adverse Events in Seratrodast Clinical Trials
| Adverse Event | Seratrodast Group (n=103) | Montelukast Group (n=102) | p-value |
| Any Adverse Event | 44 (42.71%) | 39 (38.23%) | 0.26 |
| Mild Increase in Hepatic Enzymes | Observed | Observed | Not Clinically Significant |
Data from a double-blind, comparative clinical trial of Seratrodast in adult asthmatic patients.[3]
Table 2: Adverse Events in Picotamide Clinical Trials (DAVID Study)
| Adverse Event | Picotamide Group (n=603) | Aspirin Group (n=606) | p-value |
| Gastrointestinal Discomfort | 66 (10.9%) | 111 (18.3%) | <0.0001 |
| Bleeding Events | 8 (1.3%) | 12 (2.0%) | Not Specified |
| Premature Discontinuation due to Adverse Events | 72 (11.9%) | 87 (14.4%) | Not Specified |
Data from a 2-year study in diabetic patients with peripheral arterial disease.[4]
Table 3: Severe Adverse Events in Ozagrel Clinical Trials
| Adverse Event | Ozagrel Group | Control Group |
| Digestive Hemorrhage | Reported | Reported |
| Hemorrhagic Stroke | Reported | Reported |
A meta-analysis reported these as the most severe adverse events, with no significant difference between the groups.[5]
Experimental Protocols
Protocol 1: In Vitro Assessment of Hepatotoxicity
Objective: To determine the direct cytotoxic potential of this compound on human hepatocytes.
Methodology:
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Cell Culture:
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Culture primary human hepatocytes or HepaRG cells in appropriate media. For primary hepatocytes, use a collagen-coated 96-well plate.
-
Allow cells to attach and form a confluent monolayer.
-
-
Compound Treatment:
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Prepare a dilution series of this compound (e.g., 0.1 µM to 100 µM) in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for hepatotoxicity (e.g., chlorpromazine).
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Replace the culture medium with the medium containing the test compounds.
-
-
Incubation:
-
Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cytotoxicity Assessment (MTT Assay):
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After incubation, remove the treatment medium and add MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours until a purple formazan precipitate is visible.
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Solubilize the formazan crystals with DMSO or a solubilization buffer.
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
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Calculate cell viability as a percentage of the vehicle control.
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Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is lost).
-
Protocol 2: Biomarker Discovery for Patient Stratification using Proteomics
Objective: To identify plasma protein biomarkers that differentiate between responders and non-responders to this compound treatment.
Methodology:
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Sample Collection and Preparation:
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Collect plasma samples from patients in a clinical trial before and after treatment with this compound.
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Deplete high-abundance proteins (e.g., albumin, IgG) from the plasma samples using an affinity chromatography column to enhance the detection of lower-abundance proteins.
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Digest the protein samples into peptides using trypsin.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixtures using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Processing and Analysis:
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Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Perform statistical analysis (e.g., t-test, volcano plot) to identify proteins that are differentially expressed between responders and non-responders.
-
-
Bioinformatics and Pathway Analysis:
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Use bioinformatics tools (e.g., DAVID, Metascape) to perform functional enrichment analysis on the differentially expressed proteins to identify perturbed biological pathways.
-
-
Validation:
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Validate the candidate protein biomarkers in an independent cohort of patients using a targeted proteomics approach (e.g., selected reaction monitoring, SRM) or an immunoassay (e.g., ELISA).
-
Visualizations
Caption: Thromboxane A2 signaling pathway and the site of action of this compound.
Caption: Logical workflow for troubleshooting unexpected hepatotoxicity.
Caption: Experimental workflow for identifying patient stratification biomarkers.
References
- 1. Genome‐wide and Phenome‐wide Approaches to Understand Variable Drug Actions in Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-Wide Association Studies in Pharmacogenomics: Successes and Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zuventus.com [zuventus.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle Imitrodast precipitation in media
Welcome to the technical support center for Imitrodast. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of precipitation in media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your experimental media can be a significant concern, potentially impacting the accuracy and reproducibility of your results. This guide provides a systematic approach to identifying and resolving these issues.
Question: My this compound solution precipitated after I added it to my cell culture media. What could be the cause?
Answer: this compound precipitation in media can be attributed to several factors, often related to its chemical properties as a carboxylic acid. The ionized form of a carboxylic acid is generally more soluble in aqueous solutions than the non-ionized form.[1] Here are the most common causes:
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pH Shift: The pH of your final solution is a critical factor.[1] this compound, as a carboxylic acid, is more soluble at a neutral to alkaline pH where it is deprotonated (ionized). If your cell culture medium is acidic, or if the addition of other components lowers the pH, this compound can convert to its less soluble, protonated form and precipitate out of solution.
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Solvent Shock: Rapidly diluting a concentrated stock solution of this compound (likely prepared in an organic solvent like DMSO or a basic aqueous buffer) into your aqueous media can cause a localized supersaturation, leading to precipitation. This is often referred to as "solvent shock."
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High Concentration: You may be exceeding the solubility limit of this compound in your specific media formulation. The solubility of a compound is finite and depends on the composition of the solvent (in this case, your media), temperature, and pH.
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Temperature Effects: While most compounds become more soluble at higher temperatures, sudden temperature changes, such as adding a cold stock solution to warm media, can sometimes induce precipitation.
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Interactions with Media Components: Certain components in complex cell culture media, such as salts or proteins, could potentially interact with this compound and reduce its solubility.
Question: How can I prevent this compound from precipitating in my experiments?
Answer: To prevent precipitation, a careful and systematic approach to solution preparation and addition to media is recommended. Here are several strategies:
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Optimize Stock Solution Preparation:
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Use the Sodium Salt: this compound is available as a sodium salt, which is expected to have higher aqueous solubility than the free acid form. Whenever possible, start with the sodium salt.
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Choose an Appropriate Solvent: For the free acid form, a small amount of a polar organic solvent like DMSO is a common choice for initial dissolution. For the sodium salt, sterile water or a buffered solution (e.g., PBS at pH 7.2-7.4) can be used.
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Prepare a High-Concentration Stock: It is best practice to prepare a concentrated stock solution (e.g., 10-100 mM in DMSO or a suitable buffer). This minimizes the volume of solvent added to your final culture, reducing potential solvent-induced toxicity or "solvent shock."
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Control the pH:
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Ensure the final pH of your media containing this compound is in a range where the compound is soluble (typically neutral to slightly alkaline for carboxylic acids). You may need to buffer your media accordingly.
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-
Optimize the Addition to Media:
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Pre-warm the Media: Ensure your cell culture media is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
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Add Stock Solution Dropwise While Vortexing: To avoid localized high concentrations and solvent shock, add the stock solution slowly and drop-by-drop to the media while gently vortexing or swirling.
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Perform a Solubility Test: Before your main experiment, it is advisable to perform a small-scale solubility test to determine the maximum concentration of this compound that remains in solution in your specific media under your experimental conditions.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing an this compound stock solution?
A1: For the sodium salt of this compound, sterile, deionized water or a physiological buffer like PBS (pH 7.2-7.4) is recommended. For the free acid form of this compound, a minimal amount of DMSO is a suitable starting point. Always ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤0.1%) to avoid cellular toxicity.
Q2: At what pH is this compound most soluble?
A2: As a carboxylic acid, this compound is expected to be more soluble in neutral to alkaline solutions (pH > 7) where the carboxylic acid group is deprotonated. In acidic conditions, it will be in its less soluble protonated form.
Q3: Can I filter-sterilize my this compound solution?
A3: Yes, after dissolving this compound in the appropriate solvent, it is recommended to sterilize the stock solution by filtering it through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvent used (e.g., PTFE for organic solvents, PVDF or PES for aqueous solutions).
Q4: What should I do if I observe precipitation even after following the recommended procedures?
A4: If precipitation persists, consider the following:
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Lower the final concentration: You may be working above the solubility limit of this compound in your specific medium.
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Try a different solvent system for your stock solution: A different polar aprotic solvent might be suitable, but always check for cell toxicity.
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Incorporate a solubilizing agent: In some cases, and with careful validation, a small amount of a biocompatible solubilizing agent could be used. However, this should be a last resort as it can affect experimental outcomes.
Quantitative Data Summary
The following tables summarize key factors that can influence the solubility of compounds like this compound.
Table 1: General Factors Affecting Drug Solubility
| Factor | Effect on Solubility of Acidic Compounds | Rationale |
| pH | Increases with increasing pH | At higher pH, the carboxylic acid group is deprotonated (ionized), which is more soluble in aqueous media.[1] |
| Temperature | Generally increases with temperature | Increased kinetic energy helps to overcome intermolecular forces in the solid state. |
| Solvent Polarity | Higher in polar solvents | "Like dissolves like"; the polar carboxylic acid group interacts favorably with polar solvents. |
| Particle Size | Smaller particles dissolve faster | Increased surface area allows for more rapid interaction with the solvent. |
| Salt Form | Salt form is generally more soluble | The ionic nature of the salt enhances its interaction with water molecules. |
Table 2: Common Solvents for In Vitro Experiments
| Solvent | Typical Final Concentration | Considerations |
| DMSO | ≤ 0.1% | Can have biological effects at higher concentrations. |
| Ethanol | ≤ 0.1% | Can be toxic to some cell lines. |
| Water/PBS | N/A | Ideal for soluble compounds; pH should be controlled. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Sodium Stock Solution
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Materials:
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This compound Sodium (Molecular Weight: 282.30 g/mol )
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Sterile, deionized water or sterile Phosphate Buffered Saline (PBS), pH 7.4
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Sterile microcentrifuge tubes
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0.22 µm sterile syringe filter
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Procedure:
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Weigh out 2.82 mg of this compound Sodium and place it in a sterile microcentrifuge tube.
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Add 1.0 mL of sterile water or PBS to the tube.
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Vortex gently until the compound is completely dissolved.
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Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
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Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C or as recommended by the supplier.
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Protocol 2: Addition of this compound to Cell Culture Media
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Materials:
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Prepared this compound stock solution (e.g., 10 mM)
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Pre-warmed cell culture medium
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Sterile conical tube
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-
Procedure:
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Thaw the this compound stock solution at room temperature.
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In a sterile conical tube, add the desired volume of pre-warmed cell culture medium.
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Calculate the volume of the this compound stock solution needed to achieve the final desired concentration.
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While gently vortexing or swirling the media, add the calculated volume of the this compound stock solution dropwise.
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Visually inspect the solution for any signs of precipitation.
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Use the freshly prepared media for your experiment immediately.
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Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a thromboxane synthase inhibitor.
Experimental Workflow for this compound Preparation
Caption: Recommended workflow for preparing this compound working solutions.
References
Technical Support Center: Best Practices for Imitrodast In Vivo Preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for preparing Imitrodast for in vivo use. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the preparation and administration of this compound for in vivo studies.
Q1: What is the recommended vehicle for dissolving this compound for in vivo administration?
Troubleshooting:
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Problem: this compound precipitates out of solution upon dilution with an aqueous vehicle.
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Solution 1: Try a co-solvent system. A combination of solvents like 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been shown to be effective for solubilizing poorly soluble compounds for intravenous administration in rats.[1]
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Solution 2: Consider preparing a suspension if a true solution cannot be achieved at the desired concentration. Ensure the suspension is homogenous before each administration.
-
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO. While a precise maximum solubility is not published, a concentration of at least 20 mg/mL in DMSO is a reasonable starting point to test, based on solubility data for other small molecules. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.
Troubleshooting:
-
Problem: The stock solution appears cloudy or contains undissolved particles.
-
Solution: Gently warm the solution and vortex to aid dissolution. If particles persist, the solution may be supersaturated. In this case, you may need to filter the solution or prepare a new, less concentrated stock.
-
Q3: What are the best practices for storing this compound solutions?
A3: Prepared solutions of this compound should be stored at low temperatures to minimize degradation. For short-term storage (a few days), 4°C is acceptable. For longer-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles. The stability of thromboxane synthase inhibitors in solution can vary, so it is advisable to use freshly prepared dilutions for in vivo experiments whenever possible.
Troubleshooting:
-
Problem: I am unsure about the stability of my prepared this compound formulation.
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Solution: If the stability of your specific formulation is a concern, it is best to prepare it fresh before each experiment. For longer studies, a pilot stability test under your specific storage conditions may be warranted.
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Q4: Are there any specific considerations for the route of administration?
A4: Yes, the route of administration will influence the choice of vehicle and the preparation protocol.
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Oral Gavage (Mice): For oral administration, a wider range of vehicles can be tolerated. Suspensions in vehicles like corn oil or aqueous solutions with suspending agents are common.
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Intravenous Injection (Rats): For intravenous administration, the formulation must be a clear, sterile solution to prevent emboli. The pH of the solution should be close to physiological pH (around 7.4). Co-solvent systems are often necessary for poorly water-soluble compounds.
Quantitative Data Summary
Due to the limited availability of public data specifically for this compound, this table provides general guidance and data for a comparable small molecule to aid in initial experimental design. Researchers should perform their own solubility and stability tests for their specific batch of this compound.
| Parameter | Vehicle | Reported Value/Guideline | Citation |
| Solubility | DMSO | ≥20 mg/mL (for VU0238429, a small molecule) | |
| Ethanol | Data not available for this compound. Generally lower than DMSO for similar compounds. | ||
| Saline (0.9% NaCl) | Expected to be very low. | ||
| Vehicle Composition (IV) | 20% DMA / 40% PG / 40% PEG-400 | A novel vehicle for poorly soluble compounds in rats. | [1] |
| Oral Gavage Volume (Mouse) | - | Typically up to 10 mL/kg body weight. | |
| IV Injection Volume (Rat) | - | Bolus injection: up to 5 mL/kg. Slow infusion: higher volumes possible. |
Experimental Protocols
The following are generalized protocols for the preparation of this compound for common in vivo administration routes. It is critical to adapt these protocols based on your specific experimental requirements and to perform pilot studies to determine the optimal formulation and dosage.
Protocol 1: Preparation of this compound for Oral Gavage in Mice
Materials:
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This compound powder
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Dimethyl Sulfoxide (DMSO)
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Corn oil (or other suitable vehicle)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Methodology:
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Weighing: Accurately weigh the required amount of this compound powder.
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Initial Dissolution: In a sterile microcentrifuge tube, add a minimal volume of DMSO to the this compound powder to create a concentrated stock solution (e.g., 20 mg in 100 µL of DMSO).
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Solubilization: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
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Dilution: Add the desired volume of corn oil to the DMSO stock solution to achieve the final target concentration. For example, to achieve a final concentration of 2 mg/mL, add 900 µL of corn oil to the 100 µL DMSO stock.
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Homogenization: Vortex the final solution thoroughly to ensure a uniform suspension or solution.
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Administration: Administer the prepared formulation to mice via oral gavage using an appropriate gauge feeding needle. Ensure the solution is well-mixed immediately before each administration.
Protocol 2: Preparation of this compound for Intravenous Injection in Rats
Materials:
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This compound powder
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Dimethyl Sulfoxide (DMSO)
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Sterile Saline (0.9% NaCl)
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Sterile, pyrogen-free vials
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Sterile syringe filters (0.22 µm)
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Vortex mixer
Methodology:
-
Weighing: Aseptically weigh the required amount of this compound powder in a sterile environment.
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Initial Dissolution: In a sterile, pyrogen-free vial, dissolve the this compound in a small volume of DMSO to create a concentrated stock solution.
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Solubilization: Vortex until the compound is fully dissolved.
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Dilution: Slowly add sterile saline to the DMSO stock solution while vortexing to reach the final desired concentration. Crucially, the final concentration of DMSO should be kept to a minimum (ideally below 5-10%) to avoid toxicity.
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Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical to ensure the sterility of the injectable solution.
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Administration: Administer the sterile solution to rats via intravenous injection (e.g., tail vein) at the desired dose. The injection should be performed slowly.
Mandatory Visualizations
Signaling Pathway of Thromboxane A2 Synthase Inhibition
This compound is a thromboxane A2 (TXA2) synthase inhibitor. It blocks the conversion of prostaglandin H2 (PGH2) to TXA2, a potent mediator of platelet aggregation and vasoconstriction. This inhibition leads to a decrease in the pro-thrombotic and vasoconstrictive effects of TXA2.
Caption: Thromboxane A2 synthesis pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Preparation of this compound
This workflow outlines the key steps for preparing this compound for in vivo administration, from initial planning to the final formulation.
Caption: A stepwise workflow for the preparation of this compound for in vivo studies.
References
Technical Support Center: Mitigating Imitrodast Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Imitrodast during experimental procedures. Given that specific degradation studies on this compound are not extensively published, this guide is based on its chemical structure and general principles of pharmaceutical stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential stability concerns?
This compound is a thromboxane A2 synthase inhibitor with the chemical structure 2-(imidazol-1-ylmethyl)-4,5-dihydro-1-benzothiophene-6-carboxylic acid. Based on its functional groups, potential areas of instability include:
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Imidazole Ring: Susceptible to oxidation and photolytic degradation.
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Carboxylic Acid: Can undergo esterification in the presence of alcohols or decarboxylation under heat.
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Dihydro-benzothiophene Core: The sulfide group is prone to oxidation, forming sulfoxides or sulfones.
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General Sensitivity: Like many complex organic molecules, this compound may be sensitive to extremes in pH, temperature, and light.
Q2: How should I store this compound to ensure its stability?
For optimal stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. Recommended storage conditions are in a freezer at -20°C or -80°C. For short-term storage, refrigeration at 2-8°C may be acceptable, but long-term storage at these temperatures is not recommended without specific stability data.
Q3: What are the best practices for preparing this compound solutions?
When preparing solutions, use high-purity solvents and prepare them fresh for each experiment if possible. If stock solutions need to be stored, they should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C. The choice of solvent is critical; avoid acidic or basic conditions unless required by the experimental protocol. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions, which can then be diluted in aqueous buffers for final experimental concentrations.
Q4: Are there any known incompatibilities of this compound with common lab reagents?
While specific incompatibility data for this compound is not available, it is advisable to avoid strong oxidizing agents, strong acids and bases, and prolonged exposure to reactive metals. When using buffers, ensure they are compatible with the experimental goals and do not contain components that could react with this compound.
Troubleshooting Guide
Issue: I am observing a loss of this compound activity in my experiments.
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Question: Could the compound be degrading in my experimental setup?
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Answer: Yes, factors such as pH, temperature, light exposure, and the presence of other reactive species in your media or buffer can lead to degradation. It is recommended to perform a control experiment to assess the stability of this compound under your specific experimental conditions over the time course of the assay.
-
-
Question: How can I test for degradation?
-
Answer: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the purity of your this compound solution over time. A decrease in the main this compound peak and the appearance of new peaks would indicate degradation.
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Issue: I see unexpected peaks in my HPLC analysis of an this compound sample.
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Question: What could be the source of these new peaks?
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Answer: These peaks are likely degradation products. Their formation could be triggered by improper storage, handling, or experimental conditions.
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-
Question: How can I identify the degradation products?
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Answer: Characterization of degradation products typically requires advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
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Issue: The appearance of my this compound solution has changed (e.g., color change).
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Question: Does a change in appearance indicate degradation?
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Answer: A change in the color or clarity of a solution is often an indicator of chemical degradation or precipitation. If you observe any change, it is best to discard the solution and prepare a fresh one.
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Data Presentation
As specific quantitative degradation data for this compound is not publicly available, the following tables provide general guidance on conditions for forced degradation studies, which are used to understand the stability of a compound.
Table 1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C |
| Oxidation | 3% to 30% H₂O₂, room temperature |
| Thermal Stress | 60°C to 100°C (solid and solution) |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) |
Table 2: General Stability Testing Conditions (ICH Q1A R2)
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress:
-
Acid/Base Hydrolysis: Dilute the stock solution with an acidic or basic solution (e.g., 0.1 M HCl or 0.1 M NaOH) to a final concentration. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidation: Dilute the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal Stress: Store aliquots of the stock solution and solid compound at an elevated temperature (e.g., 80°C).
-
Photostability: Expose aliquots of the stock solution and solid compound to a controlled light source.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that the method can separate the parent compound from its degradation products.
Visualizations
Caption: Hypothetical signaling pathway for this compound as a Thromboxane A2 Synthase inhibitor.
Caption: General experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting workflow for investigating potential this compound degradation.
Validation & Comparative
A Comparative Analysis of Thromboxane A2 Synthase Inhibitors: Imitrodast, Ozagrel, and Dazoxiben
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three thromboxane A2 (TXA2) synthase inhibitors: Imitrodast, Ozagrel, and Dazoxiben. While all three compounds target the same enzyme to exert their antiplatelet effects, the extent of publicly available data varies significantly, with this compound being the least characterized. This comparison aims to summarize the existing experimental data to aid researchers in understanding their relative profiles.
Introduction to Thromboxane A2 Synthase Inhibition
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in thrombosis and cardiovascular diseases.[1] TXA2 synthase, a key enzyme in the arachidonic acid cascade, catalyzes the conversion of prostaglandin H2 (PGH2) to TXA2.[2] By inhibiting this enzyme, TXA2 synthase inhibitors effectively reduce the production of TXA2, thereby decreasing platelet aggregation and vasoconstriction.[1] This mechanism offers a targeted approach to antiplatelet therapy.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available in vitro potency data for this compound, Ozagrel, and Dazoxiben. Potency is a critical parameter in drug development, often measured as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value signifies higher potency.
| Compound | Target | Assay System | IC50 Value | Reference(s) |
| This compound | Thromboxane A2 Synthase | Data Not Publicly Available | - | - |
| Ozagrel | Thromboxane A2 Synthase | Rabbit Platelets | 11 nM | [3] |
| Dazoxiben | Thromboxane B2 Production | Clotting Human Whole Blood | 0.3 µM (300 nM) | [4] |
Note: Direct comparative studies using the same assay conditions are not available. The IC50 values presented are from different experimental setups and should be interpreted with caution.
Pharmacokinetic Profiles
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, which are critical factors in determining its clinical utility. The available pharmacokinetic data for these inhibitors are limited and derived from animal studies.
| Compound | Parameter | Species | Value | Route of Administration | Reference(s) |
| This compound | - | - | Data Not Publicly Available | - | - |
| Ozagrel | t½β (terminal half-life) | Rat | 0.160 - 0.173 h | Intravenous | [5] |
| Tmax (time to max concentration) | Rabbit | 20 min | Rectal | [1][6] | |
| Bioavailability | Rabbit | 100% | Rectal | [1][6] | |
| Dazoxiben | - | - | Orally active | Oral |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the arachidonic acid cascade and the point of intervention for TXA2 synthase inhibitors.
Figure 1: Simplified signaling pathway of Thromboxane A2 synthesis and the mechanism of action of TXA2 synthase inhibitors.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of TXA2 synthase inhibitors.
In Vitro Thromboxane A2 Synthase Inhibition Assay
This assay determines the potency of a compound in inhibiting the TXA2 synthase enzyme.
Objective: To measure the IC50 value of a test compound against TXA2 synthase.
Materials:
-
Isolated platelet microsomes (as a source of TXA2 synthase)
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound, Ozagrel, Dazoxiben) at various concentrations
-
Radioimmunoassay (RIA) or ELISA kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2
-
Buffer solutions
Procedure:
-
Prepare platelet microsomes from whole blood.
-
Pre-incubate the platelet microsomes with varying concentrations of the test compound or vehicle control for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period to allow for the conversion of PGH2 to TXA2.
-
Terminate the reaction.
-
Measure the concentration of TXB2 in each sample using a validated RIA or ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Platelet Aggregation Inhibition Assay
This assay assesses the functional consequence of TXA2 synthase inhibition on platelet function.
Objective: To evaluate the effect of a test compound on platelet aggregation induced by an agonist.
Materials:
-
Freshly drawn human whole blood or platelet-rich plasma (PRP)
-
Platelet aggregation agonist (e.g., arachidonic acid, ADP, collagen)
-
Test compounds at various concentrations
-
Light transmission aggregometer
-
Saline solution
Procedure:
-
Prepare PRP by centrifuging whole blood.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate the PRP with different concentrations of the test compound or vehicle control in an aggregometer cuvette at 37°C with stirring.
-
Add the platelet aggregation agonist to initiate aggregation.
-
Monitor the change in light transmission through the PRP sample for a set period. An increase in light transmission corresponds to platelet aggregation.
-
Record the maximum aggregation for each sample.
-
Calculate the percentage of inhibition of aggregation for each concentration of the test compound compared to the vehicle control.
-
The IC50 value for platelet aggregation inhibition can be determined from the dose-response curve.
Figure 2: A generalized workflow for a platelet aggregation inhibition assay.
Discussion and Conclusion
Based on the limited publicly available data, Ozagrel appears to be a highly potent inhibitor of TXA2 synthase with an IC50 in the low nanomolar range. Dazoxiben also demonstrates significant inhibitory activity, albeit at a higher concentration than Ozagrel in the cited studies. Unfortunately, a quantitative comparison with this compound is not possible due to the absence of published potency data. The discontinuation of this compound's development may have contributed to this lack of information.
For researchers in the field, Ozagrel and Dazoxiben serve as well-established reference compounds for studying the effects of TXA2 synthase inhibition. The experimental protocols provided offer a foundation for designing studies to evaluate novel inhibitors. Future research that includes direct, head-to-head comparisons of these and other TXA2 synthase inhibitors under standardized assay conditions would be invaluable for a more definitive assessment of their relative performance.
References
- 1. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyeducation.org [pharmacologyeducation.org]
- 6. vascarta.com [vascarta.com]
A Researcher's Guide to Validating Imitrodast Target Engagement in Cellular Models
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended molecular target within a cell is a critical step in the discovery pipeline. This guide provides a comparative overview of established experimental methods to validate the cellular target engagement of Imitrodast, a thromboxane synthase inhibitor.
This compound's mechanism of action involves the inhibition of thromboxane A2 (TXA2) synthase, the enzyme responsible for producing TXA2.[1][2] This ultimately modulates signaling through the TXA2 receptor (TP), a G-protein coupled receptor (GPCR).[3][4] Validating target engagement for this compound therefore involves two key aspects: confirming direct interaction with thromboxane synthase and verifying the downstream consequences of reduced TXA2 signaling.
Comparative Analysis of Target Engagement Methodologies
Several techniques can be employed to measure the direct and indirect effects of this compound in a cellular context. The choice of assay depends on the specific question being addressed, as well as throughput, sensitivity, and instrumentation requirements.
| Assay Type | Principle | Key Readout(s) | Throughput | Pros | Cons |
| ELISA for TXB2 | Competitive Enzyme-Linked Immunosorbent Assay measures the concentration of TXB2, the stable, inactive metabolite of TXA2, in cell culture supernatants.[5] | Decrease in TXB2 levels. | Medium-High | Direct measure of enzyme inhibition; High sensitivity; Commercially available kits. | Indirect measure of target binding; Can be influenced by other pathways affecting arachidonic acid metabolism. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein (thromboxane synthase) against thermal denaturation. The amount of soluble protein remaining after heating is quantified.[6][7] | Increased thermal stability (higher melting temperature, Tm) of thromboxane synthase. | Low-Medium | Direct evidence of target binding in intact cells; No need for compound modification.[6] | Requires a specific antibody for Western Blot detection; Can be technically challenging to optimize. |
| Calcium Mobilization Assay | The TXA2 receptor primarily couples to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca2+]).[3] This is measured using calcium-sensitive fluorescent dyes. | Inhibition of agonist-induced [Ca2+] increase. | High | Functional readout of the signaling pathway; Highly amenable to high-throughput screening. | Indirect; Susceptible to off-target effects that influence calcium signaling. |
| NFAT Reporter Gene Assay | Gq activation leads to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[8][9] A reporter gene (e.g., luciferase) is placed under the control of an NFAT response element.[10][11] | Inhibition of agonist-induced reporter gene expression. | High | Robust functional readout of Gq pathway activation; Amplified signal provides high sensitivity. | Indirect and downstream of the primary target; Requires genetically engineered cell lines.[12] |
Visualizing Cellular Mechanisms and Workflows
Understanding the underlying biological pathways and experimental procedures is crucial for accurate data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thromboxane A2 exerts promoting effects on cell proliferation through mediating cyclooxygenase-2 signal in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Herpesviral G Protein-Coupled Receptors Activate NFAT to Induce Tumor Formation via Inhibiting the SERCA Calcium ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
- 11. Luciferase Reporter Assay for Deciphering GPCR Pathways [dk.promega.com]
- 12. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Imitrodast versus Picotamide
A comprehensive comparison between the thromboxane A2 (TXA2) pathway modulators, imitrodast and picotamide, is currently hampered by the limited publicly available information on this compound. Developed by Daiichi Sankyo, this compound sodium was identified as a TXA2 synthase inhibitor, but its development was discontinued.[1] Consequently, detailed experimental data, quantitative performance metrics, and extensive clinical trial results for imitrodas are not accessible in the public domain. This guide, therefore, will focus on the well-documented mechanism of action of picotamide and present the limited information available for this compound.
Picotamide: A Dual-Action Antiplatelet Agent
Picotamide is distinguished by its dual mechanism of action, functioning as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2 (TXA2) receptor antagonist .[2][3][4] This combined effect provides a comprehensive blockade of the TXA2 pathway, which is pivotal in platelet aggregation and vasoconstriction.
Thromboxane A2 Synthase Inhibition
As a TXA2 synthase inhibitor, picotamide blocks the conversion of prostaglandin H2 (PGH2) into TXA2 within platelets.[5][6] This action directly reduces the production of a potent mediator of platelet activation and aggregation. By inhibiting TXA2 synthesis, picotamide helps to prevent the formation of blood clots.[4]
Thromboxane A2 Receptor Antagonism
In addition to inhibiting its synthesis, picotamide also directly blocks the thromboxane A2 receptor (TP receptor).[2][3] This prevents any circulating TXA2 from binding to platelets and vascular smooth muscle cells, thereby inhibiting their activation and constrictive effects. The binding of picotamide to the TXA2 receptor has been characterized as initially reversible, becoming progressively more stable over time.[2]
The dual functionality of picotamide offers a potential advantage over agents that only target one aspect of the TXA2 pathway. By both reducing the production of TXA2 and blocking its receptor, picotamide can more effectively suppress platelet aggregation and its consequences.
This compound: A Thromboxane A2 Synthase Inhibitor
Information regarding this compound is scarce. It is known to have been developed by Daiichi Sankyo and is classified as a thromboxane A2 (TXA2) synthase inhibitor.[1] This indicates that its primary mechanism of action was intended to be the inhibition of the enzyme responsible for TXA2 production. However, without access to preclinical or clinical study data, the potency, selectivity, and overall pharmacological profile of this compound remain unknown. The reasons for the discontinuation of its development are also not publicly documented.
Signaling Pathway of Picotamide
The following diagram illustrates the dual mechanism of action of picotamide within the arachidonic acid cascade, leading to the inhibition of platelet activation.
Caption: Dual inhibitory action of Picotamide on the Thromboxane A2 pathway.
Quantitative Data and Experimental Protocols
Due to the discontinuation of this compound's development, there is no publicly available quantitative data for comparison with picotamide.
For picotamide, some quantitative data on its receptor binding has been published. For instance, one study reported a dissociation constant (KD) of 325 nmol/L for the binding of [3H]-picotamide to platelet TXA2 receptors.[7] The same study also noted that the binding was displaceable by TXA2 analogues U46619 and ONO11120 with Ki values of 19 and 28 nmol/L, respectively.[7]
Detailed experimental protocols for the assays used to characterize these drugs are not fully available in the public search results. However, the methodologies would likely involve standard pharmacological assays such as:
-
Thromboxane A2 Synthase Inhibition Assay: This would typically involve incubating the drug with a source of thromboxane synthase (e.g., platelet microsomes) and the substrate PGH2. The inhibition of TXA2 production would be measured, often by quantifying the stable metabolite thromboxane B2 (TXB2) using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Thromboxane A2 Receptor Binding Assay: This assay would determine the affinity of the drug for the TXA2 receptor. It typically involves a radioligand binding assay where the drug competes with a radiolabeled TXA2 antagonist for binding to platelets or cell membranes expressing the TP receptor.
Conclusion
While picotamide is a well-characterized antiplatelet agent with a dual mechanism of action targeting both TXA2 synthesis and its receptor, a direct and detailed comparison with this compound is not feasible due to the lack of available data on the latter. The information gap on this compound, a discontinued drug, prevents a comprehensive evaluation of its potential therapeutic profile relative to picotamide. Researchers in the field would benefit from any future release of data from the development of this compound to better understand the landscape of TXA2 synthase inhibitors.
References
- 1. pharmacologyeducation.org [pharmacologyeducation.org]
- 2. A review of picotamide in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picotamide - Wikipedia [en.wikipedia.org]
- 4. What is Picotamide used for? [synapse.patsnap.com]
- 5. Inhibition by picotamide of thromboxane production in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective thromboxane synthetase inhibition by picotamide and effects on endotoxin-induced lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding kinetics and antiplatelet activities of picotamide, a thromboxane A2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Imitrodast: A Comparative Analysis of Thromboxane A2 Synthase Inhibition and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Imitrodast is a potent inhibitor of thromboxane A2 (TXA2) synthase, an enzyme pivotal in the arachidonic acid cascade and a key player in platelet aggregation and vasoconstriction. This guide provides a comparative overview of this compound, placing its activity in context with other known TXA2 synthase inhibitors. Due to the limited availability of public data on this compound, this guide also includes information on comparable molecules to provide a broader understanding of selectivity and cross-reactivity within this class of inhibitors.
Mechanism of Action: Targeting Thromboxane A2 Synthesis
This compound's primary mechanism of action is the selective inhibition of thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). By blocking this step, this compound effectively reduces the levels of TXA2, a potent mediator of platelet aggregation, vasoconstriction, and bronchoconstriction. This targeted action makes TXA2 synthase a compelling target for therapeutic intervention in cardiovascular and respiratory diseases.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of Thromboxane A2 synthesis and the inhibitory action of this compound.
Comparative Analysis of Inhibitor Potency
| Compound | Target | IC50 |
| This compound | Thromboxane A2 Synthase | Data not publicly available |
| Ozagrel | Thromboxane A2 Synthase | 11 nM[1][2] |
| Dazoxiben | Thromboxane B2 Production | 300 nM[3][4] |
Note: The IC50 value for Dazoxiben is for the inhibition of thromboxane B2 production, which is a stable metabolite of TXA2 and serves as a surrogate marker for TXA2 synthase activity.
Cross-Reactivity and Selectivity Profiling
A critical aspect of drug development is understanding a compound's selectivity profile to minimize off-target effects. Thromboxane synthase inhibitors are generally designed to be highly selective for their target enzyme over other enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX).
Comprehensive selectivity data for this compound is not publicly available. However, studies on other thromboxane synthase inhibitors, like Ozagrel, indicate a high degree of selectivity. For instance, Ozagrel has been reported to not affect fatty acid cyclooxygenase, 5-lipoxygenase, prostacyclin (PGI2) synthase, and PGE2 isomerase[5]. This high selectivity is a desirable characteristic, as inhibition of COX enzymes can lead to gastrointestinal side effects, while inhibition of LOX pathways can have other physiological consequences.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the potency and selectivity of thromboxane synthase inhibitors.
Thromboxane A2 Synthase Inhibition Assay
This assay determines the in vitro potency of a compound in inhibiting the activity of thromboxane A2 synthase.
Objective: To determine the IC50 value of an inhibitor against thromboxane A2 synthase.
Materials:
-
Purified thromboxane A2 synthase
-
Prostaglandin H2 (PGH2) substrate
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Enzyme-linked immunosorbent assay (ELISA) kit for thromboxane B2 (TXB2)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a microplate, add the purified thromboxane A2 synthase to each well.
-
Add the different concentrations of the test compound to the respective wells.
-
Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction by adding a stopping solution (e.g., a solution containing a chelating agent).
-
Quantify the amount of TXB2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity Profiling via Radioligand Binding Assays
Radioligand binding assays are a standard method to assess the cross-reactivity of a compound against a broad panel of receptors, ion channels, and transporters.
Objective: To evaluate the binding affinity of a test compound to a panel of off-target proteins.
Materials:
-
Cell membranes or purified proteins representing a panel of targets.
-
A specific radioligand for each target.
-
Test compound.
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
In a microplate, incubate the cell membranes or purified proteins with a fixed concentration of the specific radioligand in the presence of various concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through a filter mat.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The percentage of inhibition of radioligand binding by the test compound is calculated for each concentration.
-
The IC50 value is determined, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Below is a diagram illustrating the workflow for selectivity profiling.
Caption: Experimental workflow for determining the selectivity profile of a compound.
Conclusion
This compound is a thromboxane A2 synthase inhibitor with a mechanism of action that holds therapeutic promise. While direct comparative data on its potency and selectivity are limited in the public domain, the information available for other drugs in its class, such as Ozagrel and Dazoxiben, suggests that high potency and selectivity are achievable. The experimental protocols outlined in this guide provide a framework for the evaluation of such compounds, which is essential for advancing drug development in this area. Further research and publication of data on this compound would be invaluable to the scientific community for a more complete comparative assessment.
References
- 1. pharmacologyeducation.org [pharmacologyeducation.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Imitrodast's Inhibitory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Imitrodast's performance with other thromboxane A2 (TXA2) synthase inhibitors, supported by available experimental data. The focus is on validating the specificity of its inhibitory action, a critical aspect of drug development.
Comparison of Inhibitory Potency
While direct comparative studies including this compound (also known as CS-518) are limited in the public domain, we can assess its specificity by comparing its known characteristics with those of other well-studied thromboxane A2 synthase inhibitors like Ozagrel and Dazoxiben. The inhibitory potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating a higher potency.
| Compound | Target | IC50 Value | Experimental System |
| This compound (CS-518) | Thromboxane A2 Synthase | Potent and selective inhibitor (specific IC50 not publicly available) | Guinea pig and human platelets |
| Ozagrel | Thromboxane A2 Synthase | 3 nM - 11 nM | Rabbit and human platelets |
| Dazoxiben | Thromboxane A2 Synthase | 0.3 µM - 0.7 µM | Human platelet-rich plasma and washed human platelet suspensions |
Note: The IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme (species, tissue), substrate concentration, and assay method.
Signaling Pathway of Thromboxane A2 and Inhibition Point
The following diagram illustrates the arachidonic acid cascade and the specific point of intervention for thromboxane A2 synthase inhibitors like this compound.
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Inhibition of thromboxane A2 synthase by this compound blocks the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). A key aspect of this inhibition is the potential redirection of the PGH2 substrate towards other prostaglandin synthases, leading to an increased production of other prostaglandins like PGE2 and PGD2. These prostaglandins can have opposing biological effects to TXA2, such as vasodilation and inhibition of platelet aggregation, which may contribute to the overall therapeutic profile of the inhibitor.
Experimental Protocols for Validating Specificity
Validating the specificity of a thromboxane A2 synthase inhibitor like this compound involves a series of in vitro and ex vivo experiments.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay directly measures the inhibitory potency of the compound on the target enzyme.
Objective: To determine the concentration of this compound required to inhibit 50% of the thromboxane A2 synthase activity (IC50).
Methodology:
-
Enzyme Preparation: Thromboxane A2 synthase can be prepared from microsomal fractions of platelets or other tissues rich in the enzyme, such as lungs. Alternatively, recombinant human thromboxane A2 synthase can be used for a more standardized assay.
-
Substrate: Radiolabeled or non-radiolabeled prostaglandin H2 (PGH2) is used as the substrate.
-
Incubation: The enzyme preparation is incubated with varying concentrations of this compound (or other inhibitors) in a suitable buffer system.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of PGH2.
-
Reaction Termination: After a defined incubation period, the reaction is terminated, typically by acidification.
-
Product Quantification: The product of the reaction, thromboxane B2 (TXB2), the stable hydrolysis product of TXA2, is quantified. This can be done using various methods:
-
Radioimmunoassay (RIA): A highly sensitive method using antibodies specific for TXB2.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A common and robust method for quantifying TXB2.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific and quantitative method.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Off-Target Activity Profiling
To assess specificity, it is crucial to evaluate the inhibitory activity of this compound against other related enzymes in the arachidonic acid cascade and a broader panel of kinases and receptors.
Objective: To determine if this compound inhibits other enzymes, particularly other prostaglandin synthases (e.g., prostacyclin synthase, prostaglandin D synthase, prostaglandin E synthase) or cyclooxygenase (COX) enzymes.
Methodology:
-
Similar in vitro enzyme inhibition assays are performed as described above, but using the respective enzymes and substrates for each off-target.
-
A broad panel of recombinant enzymes can be used in high-throughput screening formats to identify any potential off-target interactions.
Ex Vivo Platelet Aggregation Assay
This assay assesses the functional consequence of thromboxane A2 synthase inhibition in a more physiologically relevant system.
Objective: To measure the effect of this compound on platelet aggregation induced by arachidonic acid.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human volunteers or animal models. Platelet-rich plasma (PRP) is prepared by centrifugation.
-
Incubation: PRP is pre-incubated with various concentrations of this compound or a vehicle control.
-
Induction of Aggregation: Platelet aggregation is induced by adding arachidonic acid, which is converted by platelets into TXA2, leading to aggregation.
-
Measurement of Aggregation: Platelet aggregation is monitored using an aggregometer, which measures the change in light transmission through the PRP as platelets aggregate.
-
Data Analysis: The extent of inhibition of platelet aggregation is calculated for each concentration of this compound, and an IC50 value for the functional effect can be determined.
Experimental Workflow for Specificity Validation
The following diagram outlines a typical workflow for validating the specificity of a thromboxane A2 synthase inhibitor.
Caption: Workflow for validating the specificity of a thromboxane A2 synthase inhibitor.
Assessing In Vivo Off-Target Effects: A Comparative Guide to Thromboxane A2 Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapeutics remains a significant challenge in pharmacology, with off-target effects often leading to unforeseen adverse events and the discontinuation of promising drug candidates. This guide provides a comparative assessment of the in vivo off-target effects of thromboxane A2 (TXA2) pathway modulators, with a focus on alternatives to the discontinued TXA2 synthase inhibitor, Imitrodast. Due to the cessation of this compound's development, publicly available in vivo off-target effect data is scarce. Therefore, this guide will focus on comparing related compounds—ozagrel, ramatroban, and terutroban—to provide researchers with a framework for evaluating the off-target profiles of this important class of drugs.
Introduction to Thromboxane A2 Pathway Modulation
The thromboxane A2 (TXA2) pathway plays a critical role in platelet aggregation, vasoconstriction, and inflammation. As such, it is a key target for therapeutic intervention in cardiovascular and inflammatory diseases. Inhibition of this pathway can be achieved through two primary mechanisms: inhibition of TXA2 synthase, the enzyme responsible for TXA2 production, or antagonism of the thromboxane receptor (TP). This compound was being developed as a TXA2 synthase inhibitor. This guide examines the publicly available safety data for other TXA2 pathway modulators to highlight potential on- and off-target effects that researchers should consider during drug development.
Comparative Analysis of Off-Target Effects
While direct comparative in vivo studies for off-target effects of these specific agents are limited, data from clinical trials and preclinical studies provide valuable insights into their safety profiles.
Clinical Safety and Tolerability
The following table summarizes adverse events reported in clinical trials for ozagrel and terutroban. It is important to note that these trials were conducted in different patient populations and under varying conditions, so direct comparisons should be made with caution.
| Adverse Event Category | Ozagrel (Meta-analysis of RCTs for Acute Ischemic Stroke)[1] | Terutroban (PERFORM Trial vs. Aspirin in Cerebral Ischemic Events)[2][3][4][5] |
| Serious Adverse Events | Digestive hemorrhage, Hemorrhagic stroke (no significant difference compared to control) | Similar rates of serious adverse events compared to aspirin (31% vs. 33%) |
| Bleeding Events | Not specified as a primary outcome, but hemorrhagic events noted | Increased minor bleedings (12% vs. 11% with aspirin), No significant difference in major or life-threatening bleedings |
| Common Adverse Events | Nausea, Headache, Palpitations (Total incidence of 13.33% in one study)[6] | Inadequately controlled blood pressure (17% vs. 17% with aspirin), Hypercholesterolemia (8% vs. 7% with aspirin), Depression (7% vs. 8% with aspirin) |
Preclinical Safety Findings
Ramatroban: Preclinical toxicology data for ramatroban suggests a good safety profile. A 12-month toxicity study in dogs showed no toxicologically important changes at doses up to 30 mg/kg/day.[7] Ramatroban is a dual antagonist of the thromboxane receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which may contribute to its efficacy in allergic rhinitis.[8][9]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the assessment of off-target effects, the following diagrams are provided.
References
- 1. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 2. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonclinical Safety Pharmacology - ITR Laboratories Canada Inc. [itrlab.com]
- 4. researchgate.net [researchgate.net]
- 5. redheracles.net [redheracles.net]
- 6. [In vivo integrated safety assessment of the cardiovascular system in drug development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A model of irritant-induced bronchoconstriction in the spontaneously breathing guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the thromboxane prostaglandin receptor antagonist terutroban on arterial thrombogenesis after repeated administration in patients treated for the prevention of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Assessing the Reproducibility of Thromboxane A2 Receptor Antagonist Effects Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of pre-clinical research is a cornerstone of drug development, ensuring that findings are reliable and can be confidently translated into further studies. This guide provides a framework for comparing the in vitro effects of thromboxane A2 (TXA2) receptor antagonists, a class of compounds with therapeutic potential in various diseases, across multiple cell lines. Due to the limited publicly available data on the specific compound Imitrodast, a discontinued TXA2 synthase inhibitor, this document will serve as a template, outlining the necessary data, experimental protocols, and visualizations required for a comprehensive reproducibility study of a hypothetical TXA2 receptor antagonist.
Data Presentation
Clear and concise data presentation is crucial for comparing the effects of a compound across different experimental conditions. The following tables provide a template for summarizing quantitative data.
Table 1: Comparative IC50 Values (µM) of a Hypothetical TXA2 Receptor Antagonist Across Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Doubling Time (approx. hours) | IC50 (48h) | IC50 (72h) | Notes |
| MCF-7 | Breast Adenocarcinoma | 29 | 15.5 | 10.2 | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | 38 | 25.1 | 18.7 | Triple-negative |
| A549 | Lung Carcinoma | 22 | 32.8 | 25.4 | KRAS mutation |
| HCT116 | Colon Carcinoma | 18 | 12.3 | 8.9 | KRAS mutation |
| PC-3 | Prostate Carcinoma | 28 | 45.6 | 35.1 | Androgen receptor-negative |
| DU145 | Prostate Carcinoma | 34 | 50.2 | 42.8 | Androgen receptor-negative |
Table 2: Effect of a Hypothetical TXA2 Receptor Antagonist on Apoptosis
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| MCF-7 | 10 | 48 | 25.4 | 5.1 |
| MDA-MB-231 | 20 | 48 | 18.2 | 3.6 |
| A549 | 25 | 48 | 15.8 | 3.2 |
| HCT116 | 10 | 48 | 30.1 | 6.0 |
| PC-3 | 40 | 48 | 12.5 | 2.5 |
| DU145 | 40 | 48 | 10.9 | 2.2 |
Experimental Protocols
Detailed methodologies are essential for the replication of experimental findings.
Cell Culture
All cell lines (MCF-7, MDA-MB-231, A549, HCT116, PC-3, and DU145) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of the hypothetical TXA2 receptor antagonist (0.1 to 100 µM) or vehicle control (DMSO).
-
After 48 or 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were seeded in 6-well plates and treated with the hypothetical TXA2 receptor antagonist at the indicated concentrations for 48 hours.
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
The percentage of apoptotic cells was determined by flow cytometry.
Visualizations
Visual representations of signaling pathways and experimental workflows can greatly enhance understanding.
Signaling Pathway
Caption: Thromboxane A2 signaling pathway and point of antagonist intervention.
Experimental Workflow
A Comparative Analysis of Imitrodast and Ramatroban: In Vitro and In Vivo Efficacy in Thromboxane A2 Pathway Inhibition
A comprehensive guide for researchers and drug development professionals on the distinct mechanisms and therapeutic potential of thromboxane synthase inhibitors versus receptor antagonists.
This guide provides a detailed comparison of the in vitro and in vivo efficacy of two key modulators of the thromboxane A2 (TXA2) pathway: Imitrodast, a TXA2 synthase inhibitor, and Ramatroban, a TXA2 receptor antagonist. While both aim to mitigate the prothrombotic and vasoconstrictive effects of TXA2, their distinct mechanisms of action lead to different pharmacological profiles. This comparison leverages available experimental data to inform researchers on their potential applications and limitations.
Mechanisms of Action: A Tale of Two Targets
This compound acts by inhibiting thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) into TXA2. This effectively reduces the production of TXA2. In contrast, Ramatroban is a competitive antagonist of the thromboxane A2 receptor (TP receptor), directly blocking the binding of TXA2 and other prostanoids like PGH2, thereby preventing downstream signaling that leads to platelet activation and vasoconstriction.[1][2][3] This fundamental difference in their targets within the arachidonic acid cascade is a critical determinant of their overall efficacy and potential side effects.
dot
Caption: Thromboxane A2 pathway and points of inhibition.
In Vitro Efficacy: A Quantitative Look at Ramatroban
| Parameter | Agonist/Ligand | Assay | Value | Reference |
| Ki | Thromboxane A2 | Receptor Binding | 10-13 nM | [4] |
| IC50 | [3H]SQ29548 (TP antagonist) | Receptor Binding | 68 nM | [5] |
| IC50 | U-46619 (TP agonist) | Receptor Binding | 30 nM | [5] |
| IC50 | PGD2-induced Ca2+ mobilization | CRTh2 Transfectants | 30 nM | [4] |
| IC50 | PGD2-induced eosinophil migration | Human Eosinophils | 170 nM | [4] |
| IC50 | PGD2-induced IL-4 production | - | 103 nM | [1] |
| IC50 | PGD2-induced IL-5 production | - | 182 nM | [1] |
| IC50 | PGD2-induced IL-13 production | - | 118 nM | [1] |
Note: The efficacy of thromboxane synthase inhibitors like this compound can be variable. Studies on similar compounds, such as dazoxiben, have shown that inhibition of TXA2 synthesis does not always translate to a consistent inhibition of platelet aggregation across all individuals. This variability may be due to the shunting of PGH2 towards other pro-aggregatory prostaglandins.
In Vivo Efficacy: Insights from Preclinical Models
Preclinical studies in various animal models have demonstrated the in vivo efficacy of Ramatroban in mitigating thrombosis and inflammation.
| Model | Species | Key Findings | Reference |
| Endotoxic Shock | Rat | Prevented hypotension, reduced plasma TNF-α levels by over 90%, and improved survival by 45%. | [1] |
| Hypercholesterolemia | Rabbit | Improved vascular responses to acetylcholine. | [6] |
| Allergic Rhinitis | Various | Demonstrated excellent efficacy. | [3] |
| Thrombosis | Baboon | In vivo inhibition of acute platelet-dependent thrombosis. | [5] |
Data on the in vivo efficacy of this compound in specific thrombosis models is limited in publicly accessible literature. However, the general class of thromboxane synthase inhibitors has been evaluated in various thrombotic disorder models.[2]
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol outlines a standard method for assessing the in vitro efficacy of antiplatelet agents using light transmission aggregometry (LTA).
dot
Caption: Workflow for in vitro platelet aggregation assay.
Materials:
-
Whole blood from healthy, consenting donors.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid, U-46619).
-
Test compounds (this compound, Ramatroban) at various concentrations.
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
Procedure:
-
Blood Collection: Draw whole blood into tubes containing sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which is used as a blank for the aggregometer.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation: Pre-warm PRP samples to 37°C for 5-10 minutes. Add the test compound (this compound or Ramatroban) or vehicle control to the PRP and incubate for a specified time (e.g., 5-15 minutes).
-
Aggregation Measurement: Place the PRP sample in the aggregometer and establish a baseline reading. Add the platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: The percentage of platelet aggregation is calculated relative to the PPP control. Dose-response curves are generated to determine the IC50 value for each compound.
In Vivo Ferric Chloride-Induced Thrombosis Model
This protocol describes a widely used model to evaluate the antithrombotic effects of compounds in vivo.
Materials:
-
Anesthetized rodents (e.g., mice or rats).
-
Ferric chloride (FeCl3) solution (e.g., 10% in distilled water).
-
Surgical instruments.
-
Flow probe or intravital microscope.
-
Test compounds (this compound, Ramatroban) and vehicle control.
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically expose the carotid artery.
-
Drug Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intravenous or oral) at a predetermined time before injury.
-
Thrombosis Induction: Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).
-
Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe or visualize thrombus formation using intravital microscopy.
-
Endpoint Measurement: The primary endpoint is the time to vessel occlusion. Other parameters such as thrombus size and stability can also be assessed.
-
Data Analysis: Compare the time to occlusion and other thrombotic parameters between the treatment and control groups to determine the in vivo efficacy of the test compound.
Conclusion: Choosing the Right Inhibitor for the Right Target
The choice between a thromboxane synthase inhibitor like this compound and a thromboxane receptor antagonist like Ramatroban depends on the specific research or therapeutic goal.
-
This compound , by inhibiting TXA2 synthesis, offers a targeted approach to reducing the primary pro-aggregatory and vasoconstrictive mediator. However, the potential for shunting of PGH2 to other prostanoids could lead to variable efficacy.
-
Ramatroban , by blocking the common receptor for TXA2 and other pro-aggregatory prostanoids, provides a broader and potentially more consistent inhibition of the thromboxane pathway. Its dual antagonism of the CRTH2 receptor also offers additional anti-inflammatory benefits.
Further head-to-head comparative studies with detailed quantitative data for this compound are necessary to fully elucidate the relative merits of these two approaches. This guide provides a foundational understanding of their distinct pharmacological profiles to aid researchers in their drug discovery and development efforts.
References
- 1. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyeducation.org [pharmacologyeducation.org]
- 4. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiplatelet effect of a new inhibitor of thromboxane synthase and thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Benchmarking Imitrodast: A Comparative Analysis Against Standard-of-Care in Allergic Airway Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction to Imitrodast and Thromboxane A2 Inhibition
This compound is an investigational drug that acts as a selective inhibitor of thromboxane A2 synthase. This enzyme is crucial for the production of thromboxane A2 (TXA2), a potent inflammatory mediator derived from arachidonic acid. In the context of allergic respiratory diseases, TXA2 is known to cause intense bronchoconstriction, promote airway hyperresponsiveness, and contribute to inflammatory cell recruitment—all hallmark features of asthma.[1][2][3] By blocking TXA2 production, this compound aims to mitigate these pathological processes.
Mechanism of Action: The Arachidonic Acid Cascade
Allergic inflammation is driven by a complex interplay of mediators. When an allergen activates mast cells and other immune cells, it triggers the release of arachidonic acid from the cell membrane. This fatty acid is then metabolized through two primary pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase pathway, which produces leukotrienes. This compound specifically targets the final step in the synthesis of TXA2 within the COX pathway.
Current Standard-of-Care in Allergic Asthma and Rhinitis
The management of allergic asthma and rhinitis relies on a stepwise approach aimed at controlling symptoms and reducing inflammation. Treatment is tailored to disease severity and patient phenotype.
Table 1: Overview of Standard-of-Care Treatments
| Drug Class | Mechanism of Action | Primary Indication(s) | Examples |
| Inhaled Corticosteroids (ICS) | Broad anti-inflammatory effects by inhibiting the production of multiple cytokines and inflammatory mediators.[4] | Allergic Asthma (controller) | Fluticasone, Budesonide, Mometasone |
| Intranasal Corticosteroids | Localized anti-inflammatory action within the nasal mucosa; considered first-line for persistent allergic rhinitis.[4][5] | Allergic Rhinitis | Fluticasone Propionate, Mometasone Furoate |
| Antihistamines (H1-antagonists) | Block the action of histamine at H1 receptors, reducing symptoms like sneezing, itching, and rhinorrhea.[6] | Allergic Rhinitis | Cetirizine, Loratadine, Fexofenadine, Azelastine (intranasal) |
| Leukotriene Receptor Antagonists (LTRAs) | Block the action of cysteinyl leukotrienes, which are key mediators of bronchoconstriction and inflammation.[5][7] | Allergic Asthma & Rhinitis | Montelukast, Zafirlukast |
| Long-Acting β2-Agonists (LABA) | Induce bronchodilation by relaxing airway smooth muscle. Used in combination with ICS for asthma control. | Allergic Asthma (add-on) | Salmeterol, Formoterol |
| Biologics (Monoclonal Antibodies) | Target specific inflammatory pathways (e.g., IgE, IL-5, IL-4/IL-13) for severe, uncontrolled asthma.[8] | Severe Eosinophilic/Allergic Asthma | Omalizumab (anti-IgE), Mepolizumab (anti-IL-5), Dupilumab (anti-IL-4Rα) |
Comparative Efficacy and Safety Profile
Direct comparative clinical trial data for this compound against modern SoC is unavailable. However, studies on other thromboxane synthase inhibitors and receptor antagonists, such as ozagrel and seratrodast, provide insights into the potential efficacy of this drug class. These agents have demonstrated effectiveness in improving asthma symptoms and lung function, particularly in patients with persistent asthma.[3] For instance, some studies have shown that the addition of a TXA2 synthase inhibitor can significantly increase Peak Expiratory Flow (PEF) values in patients already treated with moderate-dose inhaled corticosteroids.[3]
Table 2: Hypothetical Efficacy Benchmark of this compound vs. SoC
| Parameter | This compound (Projected) | Inhaled Corticosteroids (ICS) | Leukotriene Receptor Antagonists (LTRAs) |
| Effect on Bronchoconstriction | Moderate to High (Directly inhibits potent bronchoconstrictor) | Low (Indirect effect) | Moderate |
| Effect on Airway Inflammation | Moderate (Targets one pathway, may reduce eosinophils)[3] | High (Broad-spectrum) | Moderate |
| Effect on Nasal Congestion | Moderate | High (Intranasal forms) | Moderate |
| Effect on Sneezing/Itching | Low | Moderate (Intranasal forms) | Low to Moderate |
| Potential as Monotherapy | Unlikely for moderate-severe asthma | Yes (for mild-persistent asthma) | Yes (for mild asthma/rhinitis) |
| Role as Add-on Therapy | Potentially high, especially for specific patient phenotypes | N/A (Cornerstone therapy) | Yes |
Experimental Protocols
To rigorously evaluate a novel compound like this compound against the standard of care, a well-defined clinical trial protocol is essential. Below is a sample methodology for a hypothetical Phase IIb clinical trial.
Hypothetical Phase IIb Trial: this compound as Add-on Therapy in Moderate Allergic Asthma
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, multicenter study.
-
Participant Population:
-
Inclusion Criteria: Adults (18-65 years) with a documented diagnosis of moderate persistent allergic asthma. Patients must be on a stable maintenance dose of a medium-dose inhaled corticosteroid (ICS) and a long-acting beta-agonist (LABA) for at least 3 months. Evidence of allergy via skin prick test or specific IgE.
-
Exclusion Criteria: Current smokers or history of smoking within the last 12 months. History of life-threatening asthma exacerbation within the last year. Use of oral corticosteroids within the last 3 months.
-
-
Intervention Arms:
-
This compound (oral, dose X mg, twice daily) + ICS/LABA
-
Placebo (oral, twice daily) + ICS/LABA
-
Montelukast (10 mg, once daily) + ICS/LABA (Active Comparator Arm)
-
-
Primary Endpoint: Change from baseline in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1) at week 24.
-
Secondary Endpoints:
-
Annualized rate of severe asthma exacerbations.
-
Change from baseline in Asthma Control Questionnaire (ACQ-7) score.
-
Change in fractional exhaled nitric oxide (FeNO) levels.
-
Levels of urinary thromboxane and leukotriene metabolites.
-
Safety and tolerability profile (adverse event monitoring).
-
Conclusion
This compound, as a thromboxane A2 synthase inhibitor, represents a targeted therapeutic approach to allergic airway diseases. Its mechanism of action is distinct from many current standards of care, focusing on a key mediator of bronchoconstriction and inflammation.[1][2] While the discontinuation of its development limits the availability of direct comparative data, the underlying science suggests it could have offered a valuable non-steroidal, oral treatment option, potentially as an add-on therapy for patients whose disease is not fully controlled by inhaled corticosteroids or leukotriene modifiers. Further research into specific patient phenotypes with elevated TXA2 pathway activity would be necessary to truly define the therapeutic niche for this class of drugs.
References
- 1. Therapeutic potential of thromboxane inhibitors in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 inhibition: therapeutic potential in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Thromboxane A2 synthase inhibitor and receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the anti-inflammatory properties of intranasal corticosteroids and antihistamines in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Publishers Panel [otorhinolaryngologypl.com]
- 6. ANTIHISTAMINES IN ALLERGIC RHINITIS - A COMPARATIVE ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. health.ri.gov [health.ri.gov]
- 8. EAACI 2024: Management of Allergic Asthma [ciplamed.com]
The Discontinued TXA2 Synthase Inhibitor Imitrodast: A Comparative Analysis of Its Mechanism and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a statistical and mechanistic comparison of Imitrodast, a discontinued thromboxane A2 (TXA2) synthase inhibitor, with alternative therapeutic strategies. Due to its discontinued status, direct comparative clinical data for this compound is limited. Therefore, this guide focuses on a comparative analysis of its intended mechanism of action against other relevant pharmacological classes.
Executive Summary
This compound was developed as a thromboxane A2 (TXA2) synthase inhibitor, targeting the enzymatic pathway responsible for producing the potent pro-thrombotic and pro-inflammatory mediator, TXA2.[1] Its intended therapeutic applications spanned cardiovascular, respiratory, and immune system diseases. While the development of this compound was halted, an analysis of its mechanism of action provides valuable insights into the potential and limitations of TXA2 synthase inhibition as a therapeutic strategy. This guide compares this approach with established and alternative treatments for conditions like thrombosis and asthma, supported by a review of relevant experimental methodologies.
Mechanism of Action: Thromboxane A2 Synthesis and Signaling
Thromboxane A2 is a lipid mediator derived from arachidonic acid through the action of cyclooxygenase (COX) and TXA2 synthase.[2][3] It exerts its effects by binding to the thromboxane receptor (TP), a G protein-coupled receptor, leading to a cascade of intracellular events that promote platelet aggregation, vasoconstriction, and bronchoconstriction.[2][4]
Signaling Pathway of Thromboxane A2
Caption: Thromboxane A2 (TXA2) signaling pathway.
Comparative Analysis of Therapeutic Strategies
The therapeutic goal of modulating TXA2 signaling can be achieved through different pharmacological approaches. The following table summarizes the comparison between TXA2 synthase inhibitors like this compound and other relevant drug classes.
| Feature | TXA2 Synthase Inhibitors (e.g., this compound) | Thromboxane Receptor Antagonists | COX Inhibitors (e.g., Aspirin) | Leukotriene Receptor Antagonists |
| Primary Target | Thromboxane A2 Synthase | Thromboxane Receptor (TP) | Cyclooxygenase (COX) enzymes | Cysteinyl leukotriene receptors |
| Mechanism | Blocks the conversion of PGH2 to TXA2.[1] | Competitively blocks the binding of TXA2 to its receptor.[5] | Inhibits the production of prostaglandins and thromboxanes from arachidonic acid.[6] | Blocks the action of leukotrienes, which are inflammatory mediators. |
| Effect on TXA2 | Decreases TXA2 levels. | No effect on TXA2 levels, but blocks its action.[5] | Decreases TXA2 levels.[6] | No direct effect on TXA2. |
| Potential Advantages | Spares the production of other prostaglandins like prostacyclin (PGI2), which has beneficial anti-platelet and vasodilatory effects.[7] | Blocks the action of TXA2 regardless of its source and also blocks the action of prostaglandin endoperoxides (PGH2) at the TP receptor.[8] | Broad anti-inflammatory and potent anti-platelet effects. | Targeted anti-inflammatory action in asthma and allergic rhinitis. |
| Potential Disadvantages | May lead to the accumulation of PGH2, which can still act on the TP receptor and other prostanoid receptors.[7][8] | Does not inhibit the production of TXA2, which may have other biological effects. | Non-selective inhibition of COX can lead to gastrointestinal side effects and may reduce the production of protective prostaglandins.[9] | Limited efficacy in some patients and a narrower spectrum of anti-inflammatory action compared to corticosteroids. |
| Primary Therapeutic Areas | (Intended) Cardiovascular and respiratory diseases.[1] | Asthma, cardiovascular disease.[10] | Cardiovascular disease prevention, pain, inflammation. | Asthma, allergic rhinitis.[11] |
Experimental Protocols for Evaluating Anti-Thrombotic and Anti-Asthmatic Agents
The preclinical and clinical evaluation of drugs targeting the TXA2 pathway involves a range of standardized assays and models.
Key Experiments for Anti-Platelet Activity
-
Platelet Aggregometry: This is a fundamental in vitro assay to assess the ability of a compound to inhibit platelet aggregation.
-
Principle: Measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist (e.g., arachidonic acid, ADP, collagen).
-
Procedure:
-
Prepare PRP from whole blood.
-
Pre-incubate PRP with the test compound (e.g., this compound) or vehicle.
-
Add an agonist to induce aggregation.
-
Monitor the change in light transmission over time.
-
Calculate the percentage of inhibition compared to the control.
-
-
-
Thromboxane B2 (TXB2) Measurement: This assay quantifies the production of TXA2 by measuring its stable, inactive metabolite, TXB2.
-
Principle: Enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) to measure TXB2 levels in serum or plasma after platelet activation.
-
Procedure:
-
Allow whole blood to clot or stimulate PRP with an agonist.
-
Collect the serum or supernatant.
-
Perform ELISA or RIA according to the manufacturer's instructions to determine the concentration of TXB2.
-
-
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for in vitro platelet aggregation assay.
Key Experiments for Anti-Asthmatic Activity
-
Bronchoconstriction in Animal Models: In vivo models are used to assess the effect of a compound on airway hyperresponsiveness.
-
Principle: Measure the increase in airway resistance in response to a bronchoconstrictor (e.g., methacholine, histamine, or an allergen) in a sensitized animal model (e.g., guinea pig, mouse).
-
Procedure:
-
Sensitize animals to an allergen (e.g., ovalbumin).
-
Administer the test compound or vehicle.
-
Challenge the animals with the bronchoconstrictor.
-
Measure airway resistance using techniques like whole-body plethysmography.
-
-
-
Measurement of Inflammatory Markers in Bronchoalveolar Lavage (BAL) Fluid: This assay assesses the anti-inflammatory effects of a compound in the lungs.
-
Principle: Quantify the levels of inflammatory cells (e.g., eosinophils) and mediators (e.g., cytokines, leukotrienes) in the fluid collected from the lungs.
-
Procedure:
-
After allergen challenge in an animal model, perform a bronchoalveolar lavage.
-
Analyze the BAL fluid for cell counts (cytology) and mediator concentrations (ELISA, mass spectrometry).
-
-
Conclusion
Although this compound did not proceed to clinical use, the principle of TXA2 synthase inhibition remains a topic of interest in pharmacology. The theoretical advantage of this approach is the selective reduction of the pro-thrombotic and pro-inflammatory TXA2 while preserving the beneficial effects of other prostanoids. However, the potential for the accumulation of the precursor PGH2, which can also activate the thromboxane receptor, presents a significant challenge.
In the context of anti-platelet therapy, COX inhibitors like aspirin remain the standard of care due to their established efficacy, despite their non-selective mechanism. For asthma, the therapeutic landscape has evolved to include highly effective inhaled corticosteroids and biologics, with leukotriene receptor antagonists serving as an important oral treatment option.
Future drug development in this area may focus on dual-acting compounds that combine TXA2 synthase inhibition with thromboxane receptor antagonism to provide a more complete blockade of this signaling pathway. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical evaluation of such novel therapeutic agents.
References
- 1. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 4. Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologyeducation.org [pharmacologyeducation.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Pathophysiological role of thromboxane A2 and pharmacological approaches to its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Thromboxane A2 inhibition: therapeutic potential in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Newer and alternative non-steroidal treatments for asthmatic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Thromboxane Pathway Modulators: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Due to the discontinued development of Imitrodast, a comprehensive independent validation of its published findings is not feasible. This guide provides a comparative analysis of alternative, clinically relevant compounds that target the thromboxane A2 (TXA2) pathway: Ozagrel, a TXA2 synthase inhibitor, and Seratrodast and Ramatroban, both TXA2 receptor antagonists. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this therapeutic area.
Quantitative Data Summary
The following tables provide a structured comparison of the in vitro potency and clinical efficacy of Ozagrel, Seratrodast, and Ramatroban.
Table 1: In Vitro Potency of Thromboxane Pathway Modulators
| Compound | Target | Parameter | Value | Species/System |
| Ozagrel | Thromboxane A2 Synthase | IC50 | 11 nM[1][2] | Rabbit Platelets |
| Thromboxane A2 Synthase | IC50 | 4 nM[3] | Not Specified | |
| Arachidonic Acid-induced Platelet Aggregation | IC50 | 53.12 µM[2] | Not Specified | |
| Seratrodast | Thromboxane A2 Receptor | - | - | - |
| Ramatroban | Thromboxane A2 Receptor | Ki | 10 - 13 nM[4] | Not Specified |
| Prostaglandin D2 Receptor (CRTH2) | Ki | 4.3 nM[5] | Human | |
| Prostaglandin D2 Receptor (CRTH2) | IC50 | 100 nM[4] | Human CRTH2 Transfectants | |
| PGD2-induced Ca2+ Mobilization | IC50 | 30 nM[4] | CRTH2 Transfectants | |
| PGD2-induced Eosinophil Migration | IC50 | 170 nM[4] | Human Eosinophils |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: Clinical Efficacy of Seratrodast in Mild to Moderate Asthma
Data from a 28-day, randomized, double-blind, comparative clinical trial of Seratrodast (80 mg/day) vs. Montelukast (10 mg/day) in 205 patients.[6]
| Parameter | Seratrodast Improvement | Montelukast Improvement | p-value |
| Peak Expiratory Flow (PEF) | Significant improvement (0.416 L/s) | Significant improvement | .01[6] |
| Expectoration Score | Significant reduction | Significant reduction | .01[6] |
| Sputum Eosinophil Cationic Protein (ECP) | Significant reduction | Significant reduction | <.001[6] |
| Sputum Albumin | Significant reduction | Significant reduction | <.001[6] |
Table 3: Clinical Efficacy of Ramatroban in Allergic Rhinitis
Based on clinical use and trials in Japan.
| Indication | Efficacy | Notes |
| Perennial Allergic Rhinitis | Significant improvement in nasal obstruction.[7] | Reduces concentrations of histamine and TXB2 in nasal fluid after antigen challenge.[7] |
| Overall "moderate improvement" in 66.7% of patients in a double-blind, randomized controlled trial.[8] | - |
Experimental Protocols
Detailed, step-by-step experimental protocols are often proprietary and not fully disclosed in publications. However, the general methodologies for key experiments are described below.
Thromboxane A2 Synthase Inhibition Assay (for Ozagrel)
This assay measures the ability of a compound to inhibit the enzyme thromboxane A2 synthase, which converts prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).
-
Enzyme Source: Microsomal fractions from platelets or other relevant tissues are prepared as a source of thromboxane A2 synthase.
-
Substrate: Radiolabeled or non-radiolabeled PGH2 is used as the substrate.
-
Incubation: The enzyme source is pre-incubated with varying concentrations of the test compound (e.g., Ozagrel). The reaction is then initiated by the addition of PGH2.
-
Detection: The amount of TXA2 produced is quantified. This can be done by measuring the stable metabolite of TXA2, thromboxane B2 (TXB2), using methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Thromboxane Receptor Binding Assay (for Seratrodast and Ramatroban)
This assay determines the affinity of a compound for the thromboxane A2 receptor (TP receptor).
-
Receptor Source: Cell membranes from platelets or cells engineered to express the TP receptor are used.
-
Radioligand: A radiolabeled ligand that specifically binds to the TP receptor (e.g., [3H]SQ29548) is used.
-
Competition: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., Seratrodast, Ramatroban).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound, which reflects its binding affinity for the receptor.
Platelet Aggregation Assay
This assay assesses the effect of a compound on platelet aggregation, a key process in thrombosis.
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood samples.
-
Agonist: An agent that induces platelet aggregation, such as arachidonic acid, ADP, or a TXA2 mimetic like U-46619, is used.
-
Measurement: The PRP is placed in an aggregometer, and the change in light transmission is measured as platelets aggregate.
-
Inhibition: The assay is performed in the presence of varying concentrations of the test compound to determine its ability to inhibit agonist-induced platelet aggregation.
-
Data Analysis: The IC50 value for the inhibition of platelet aggregation is determined.
Visualizations
Signaling Pathway of Thromboxane A2
Caption: Thromboxane A2 signaling pathway and points of intervention.
Experimental Workflow for In Vitro Drug Validation
Caption: General workflow for in vitro validation of thromboxane pathway modulators.
References
Assessing the Therapeutic Window: A Comparative Analysis of Imitrodast and Other Respiratory Medications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic window of the investigational drug Imitrodast against established medications for respiratory and allergic conditions: Cetirizine, Fluticasone Propionate, and Montelukast. Due to the discontinued development of this compound, publicly available data is limited to in vitro studies. Consequently, this comparison juxtaposes the known preclinical profile of this compound with the extensive clinical and preclinical data available for the comparator drugs.
Executive Summary
This compound, a potent thromboxane A2 (TXA2) synthase inhibitor, showed promise in preclinical studies with high in vitro potency. However, its clinical therapeutic window was never established due to the cessation of its development. In contrast, Cetirizine, Fluticasone Propionate, and Montelukast have well-defined therapeutic windows supported by extensive clinical use and experimental data. These established drugs offer a broad therapeutic index, indicating a favorable balance between efficacy and safety in the treatment of allergic rhinitis and asthma. This guide presents the available quantitative data, experimental methodologies, and relevant biological pathways to offer a comparative perspective for drug development professionals.
Comparative Analysis of Therapeutic Windows
The therapeutic window is a critical concept in pharmacology, defining the range of doses at which a drug is effective without causing significant adverse effects. A wider therapeutic window is generally indicative of a safer drug.
Quantitative Pharmacological Data
The following tables summarize the available data on the therapeutic window for this compound and the selected comparator drugs.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay | IC50 (nM) |
| This compound | Thromboxane-A Synthase | Enzyme Inhibition Assay | 6 - 13 |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Therapeutic Window of Cetirizine
| Parameter | Species | Value | Indication |
| Efficacy | |||
| Effective Dose | Human (Adults) | 5 - 10 mg/day | Allergic Rhinitis[1][2][3][4] |
| Effective Dose | Human (Children 6-11 years) | 5 - 10 mg/day | Allergic Rhinitis[4] |
| Toxicity | |||
| Oral LD50 | Rat | 365 mg/kg | N/A[5][6] |
| Oral TDLO | Rat | 50 mg/kg | N/A[5] |
| Oral TDLO | Mouse | 0.1 mg/kg | N/A[5] |
LD50 (Median lethal dose) is the dose of a substance that is lethal to 50% of a test population. TDLO (Lowest published toxic dose) is the lowest dose of a substance reported to have any toxic effect.
Table 3: Therapeutic Window of Fluticasone Propionate (Inhaled)
| Parameter | Species | Value | Indication |
| Efficacy | |||
| Effective Dose | Human (Adults, mild asthma) | 100 mcg bid | Asthma[7] |
| Effective Dose | Human (Adults, moderate to severe asthma) | 250 - 1000 mcg bid | Asthma[7][8] |
| Effective Dose | Human (Children 4-16 years) | 50 - 100 mcg bid | Asthma[7] |
| Therapeutic Index | |||
| Therapeutic Index (ED50 Cortisol Suppression / ED50 Airway Potency) | Human | 1.84 | Asthma[9][10][11] |
mcg bid (micrograms twice a day). The therapeutic index here is a ratio of the dose causing a systemic side effect (adrenal suppression) to the dose providing the desired therapeutic effect.
Table 4: Therapeutic Window of Montelukast
| Parameter | Species | Value | Indication |
| Efficacy | |||
| Effective Dose | Human (Adults) | 10 mg/day | Asthma, Allergic Rhinitis[12][13][14][15][16] |
| Effective Dose | Human (Children 6-14 years) | 5 mg/day | Asthma, Allergic Rhinitis[12][13][15] |
| Toxicity | |||
| Oral LD50 | Rat, Mouse | >5000 mg/kg | N/A[17][18][19] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these drugs are dictated by their interaction with specific biological pathways.
This compound and the Thromboxane A2 Pathway
This compound acts as a selective inhibitor of thromboxane A2 (TXA2) synthase. TXA2 is a potent mediator of platelet aggregation and bronchoconstriction. By inhibiting its synthesis, this compound was investigated for its potential to alleviate symptoms in respiratory and cardiovascular diseases.
Comparator Drug Pathways
The comparator drugs act on different pathways involved in the allergic and inflammatory responses.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of a drug's therapeutic window. Due to the lack of public data for this compound, a generalized workflow for assessing the therapeutic window is presented, alongside specific methodologies used for the comparator drugs.
General Experimental Workflow for Therapeutic Window Assessment
The determination of a therapeutic window involves a series of preclinical and clinical studies.
Methodologies for Comparator Drugs
-
Cetirizine: The effective dose range of cetirizine was determined through numerous double-blind, randomized, placebo-controlled clinical trials in patients with allergic rhinitis.[20][21][22][23] Efficacy was typically assessed by scoring changes in nasal and ocular symptoms. Safety was evaluated by monitoring adverse events, with a particular focus on somnolence.[21] Preclinical toxicology studies in rats and mice were conducted to determine the LD50 values, involving the administration of escalating single oral doses.[5][6]
-
Fluticasone Propionate: The therapeutic index of inhaled fluticasone propionate was determined in a dose-escalating, placebo-controlled, crossover study in adults with asthma.[10][11] Airway potency (efficacy) was measured by assessing the provocative concentration of adenosine-5'-monophosphate causing a 20% fall in FEV1 (AMP PC20). Systemic activity (a surrogate for toxicity) was evaluated by measuring 24-hour weighted mean plasma cortisol suppression.[10][11] The ED50 (dose causing 50% of the maximum effect) was calculated for both efficacy and systemic effects to derive the therapeutic index.
-
Montelukast: The efficacy of montelukast in asthma and allergic rhinitis was established in large-scale, randomized, double-blind, placebo-controlled trials.[24][25][26][27][28] Key efficacy endpoints included improvements in forced expiratory volume in 1 second (FEV1), reduction in beta-agonist use, and improvements in symptom scores. The safety profile was assessed by monitoring adverse events in these long-term clinical trials.[24][25][28] The LD50 values were determined in preclinical studies in rats and mice through the administration of high single oral doses.[17][18][19]
Conclusion
The available data for this compound, while limited, indicates high in vitro potency as a thromboxane A2 synthase inhibitor. However, without in vivo efficacy and toxicology data, and in the absence of clinical trials, its therapeutic window remains undefined. This stands in stark contrast to the well-established and broad therapeutic windows of Cetirizine, Fluticasone Propionate, and Montelukast. These comparator drugs have undergone rigorous preclinical and clinical evaluation, providing a solid foundation for their safe and effective use in the management of allergic rhinitis and asthma. This comparative guide highlights the importance of a comprehensive drug development process in establishing a favorable therapeutic index, a critical determinant of a drug's clinical utility. For researchers and scientists, the case of this compound underscores the challenges in translating in vitro potency to in vivo success and the necessity of extensive studies to define the therapeutic window.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Cetirizine: Uses, dosage, side effects, and more [medicalnewstoday.com]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mims.com [mims.com]
- 8. Fluticasone at different doses for chronic asthma in adults and children | Cochrane [cochrane.org]
- 9. assets.gskstatic.com [assets.gskstatic.com]
- 10. Therapeutic index of inhaled corticosteroids in asthma: A dose–response comparison on airway hyperresponsiveness and adrenal axis suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic index of inhaled corticosteroids in asthma: A dose-response comparison on airway hyperresponsiveness and adrenal axis suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Montelukast dosage guide: Strength, when to take, and more [medicalnewstoday.com]
- 15. Montelukast Dosage: Forms, Strengths, How to Take, and More [healthline.com]
- 16. Montelukast (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. DETAILS [inbirg.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Focus on the cetirizine use in clinical practice: a reappraisal 30 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
- 23. ClinConnect | Efficacy and Safety of Cetirizine Tablets Versus [clinconnect.io]
- 24. Clinical effectiveness and safety of montelukast in asthma. What are the conclusions from clinical trials and meta-analyses? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. Efficacy and safety of montelukast in adults with asthma and allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [PDF] Clinical effectiveness and safety of montelukast in asthma. What are the conclusions from clinical trials and meta-analyses? | Semantic Scholar [semanticscholar.org]
- 28. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Imitrodast: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before handling Imitrodast, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures. In the absence of a specific SDS for this compound, it should be treated as a potentially hazardous chemical.
General Handling Precautions:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2]
-
Prevent the generation of dust or aerosols.
Chemical and Physical Properties of this compound
Understanding the chemical and physical properties of a substance is fundamental to its safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O₂S | [3] |
| Molecular Weight | 260.31 g/mol | [3] |
| CAS Number | 114686-12-3 | [3] |
| IUPAC Name | 2-(imidazol-1-ylmethyl)-4,5-dihydro-1-benzothiophene-6-carboxylic acid | [3] |
Step-by-Step Disposal Procedure for this compound
The following procedure is based on general guidelines for the disposal of laboratory chemical waste. Always adhere to your institution's specific hazardous waste management protocols and local regulations. [1][4][5]
Step 1: Waste Identification and Segregation
-
Identify: Classify this compound waste as a chemical hazardous waste. Do not mix it with non-hazardous trash, biological waste, or radioactive waste.[1][4]
-
Segregate: Keep this compound waste separate from other incompatible chemical waste streams to prevent dangerous reactions.[4] Use dedicated, clearly labeled waste containers.
Step 2: Containerization
-
Select an Appropriate Container: Use a container that is compatible with this compound. The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[5][6]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[6] Do not use abbreviations. The label should also include the date of accumulation and the name of the generating researcher or lab.
Step 3: Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[1][7] This area should be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills from spreading.[4]
-
Quantity Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in a satellite accumulation area, as stipulated by your institution and local regulations.[4]
Step 4: Disposal Request and Pickup
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[4][7][8]
-
Provide Information: Be prepared to provide details about the waste, including its composition and volume.
-
Do Not Dispose Down the Drain: Never dispose of this compound or any other chemical waste down the sink or in the regular trash.[1][4]
Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[6]
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[4][6] Subsequent rinsates may also need to be collected depending on the toxicity of the chemical and institutional policies.
-
Container Disposal: After proper rinsing and air-drying, the container may be disposed of as non-hazardous waste, or preferably, reused for compatible waste accumulation after relabeling.[6]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: General workflow for the safe disposal of laboratory chemical waste.
By adhering to these general principles and, most importantly, your institution's specific guidelines, you can ensure the safe and compliant disposal of this compound and other research chemicals, thereby protecting yourself, your colleagues, and the environment.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C13H12N2O2S | CID 65922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. geo.utexas.edu [geo.utexas.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. ehs.ucsf.edu [ehs.ucsf.edu]
Personal protective equipment for handling Imitrodast
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Imitrodast, a thromboxane A2 (TXA2) synthase inhibitor. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety profile of Ozagrel, a structurally and functionally similar TXA2 synthase inhibitor. It is imperative to handle this compound with the caution required for a potent bioactive compound.
Personal Protective Equipment (PPE) Recommendations
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with ANSI Z87.1 standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | Follow OSHA respirator regulations (29 CFR 1910.134). |
First Aid Measures
In the event of exposure, immediate action is critical. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are essential for maintaining a safe laboratory environment.
Handling and Storage
| Aspect | Procedure |
| Handling | - Avoid contact with eyes, skin, and clothing. - Avoid inhalation of dust or aerosols. - Use only in a well-ventilated area, preferably in a chemical fume hood. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly closed container. - Keep in a cool, dry, and well-ventilated place. - Store away from incompatible materials such as strong oxidizing agents. |
Spill and Disposal Procedures
| Procedure | Description |
| Spill Cleanup | - Evacuate the area and ventilate. - Wear appropriate PPE. - For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. - For large spills, contain the spill and collect the material for disposal. - Do not allow the material to enter drains or waterways. |
| Waste Disposal | - Dispose of waste in accordance with all applicable federal, state, and local regulations. - Waste materials should be disposed of through a licensed hazardous waste disposal company. - Do not dispose of down the drain or in regular trash. |
Experimental Protocols
The following is a representative protocol for an in vitro platelet aggregation assay to assess the inhibitory activity of this compound on thromboxane A2 synthase.
Platelet Aggregation Assay
Objective: To determine the IC50 value of this compound for the inhibition of arachidonic acid-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound
-
Arachidonic acid
-
Human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Aggregometer
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a final concentration of 2.5 x 10^8 platelets/mL using PPP.
-
-
Incubation with this compound:
-
Pre-warm the PRP to 37°C.
-
Add varying concentrations of this compound (or vehicle control) to aliquots of the adjusted PRP.
-
Incubate for 10 minutes at 37°C.
-
-
Induction of Platelet Aggregation:
-
Place the PRP samples in the aggregometer cuvettes with a stir bar.
-
Add arachidonic acid to a final concentration of 1 mM to induce platelet aggregation.
-
-
Data Acquisition and Analysis:
-
Monitor the change in light transmittance for 5-10 minutes.
-
The percentage of aggregation is calculated with PPP as the 100% aggregation reference and PRP as the 0% reference.
-
Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Thromboxane A2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the signaling pathway leading to the production of thromboxane A2 and its subsequent effects, along with the point of inhibition by this compound.
Caption: Thromboxane A2 synthesis and signaling cascade with this compound inhibition.
Experimental Workflow for Platelet Aggregation Assay
The following diagram outlines the workflow for the described platelet aggregation assay.
Caption: Step-by-step workflow for the platelet aggregation inhibition assay.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
